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Core Science & Biosynthesis

Foundational

2,3-Dihydroxybenzoic Acid (2,3-DHBA): Structure, Properties, and Pharmaceutical Applications

Topic: 2,3-Dihydroxybenzoic Acid (2,3-DHBA) Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Clarifying the "2,3-Dihydrobenzoi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2,3-Dihydroxybenzoic Acid (2,3-DHBA) Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Clarifying the "2,3-Dihydrobenzoic Acid" Nomenclature in Drug Discovery

Executive Summary & Nomenclature Precision

In the context of drug development and microbial physiology, 2,3-Dihydroxybenzoic acid (2,3-DHBA) is a high-value pharmacophore, primarily known as the iron-chelating moiety of the siderophore enterobactin .

Critical Nomenclature Distinction: Researchers often encounter the term "2,3-dihydrobenzoic acid" in literature. It is vital to distinguish between the two distinct chemical entities to avoid experimental error:

  • 2,3-Dihydroxybenzoic acid (2,3-DHBA): The aromatic, stable catechol derivative (CAS 303-38-8).[1] This is the primary target for iron chelation therapies and siderophore-drug conjugates.

  • 2,3-Dihydro-2,3-dihydroxybenzoic acid: A non-aromatic cyclohexadiene intermediate (CAS 100459-00-5) in the biosynthesis of 2,3-DHBA. It is unstable and rapidly dehydrogenated in biological systems.

This guide focuses on the aromatic 2,3-DHBA (CAS 303-38-8) , as it is the stable reagent used in chemical synthesis and drug formulation.

Chemical Structure & Physicochemical Properties[2][3][4][5][6][7][8]

2,3-DHBA consists of a benzene ring substituted with a carboxylic acid group at position 1 and hydroxyl groups at positions 2 and 3. This specific ortho-hydroxyl arrangement (catechol) adjacent to the carboxyl group creates a unique electronic environment that facilitates high-affinity metal coordination.

Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name 2,3-Dihydroxybenzoic acidAlso known as 2-Pyrocatechuic acid
CAS Registry 303-38-8
Molecular Formula C₇H₆O₄
Molecular Weight 154.12 g/mol
Appearance Off-white to pale brown powderOxidizes upon air exposure
Melting Point 204–206 °CDecomposes upon melting
Solubility Water (~50 mg/mL), Ethanol, DMSOPoorly soluble in non-polar solvents
pKa₁ (COOH) 2.91Carboxylic acid deprotonation
pKa₂ (OH) ~9.2First catechol hydroxyl
pKa₃ (OH) ~13.0Second catechol hydroxyl
LogP 1.20Moderate lipophilicity
Structural Logic: The Chelation Motif

The pharmacological power of 2,3-DHBA lies in its bidentate or tridentate coordination capability. At physiological pH (7.4), the carboxyl group is deprotonated (COO⁻). Upon encountering Fe(III), the phenolic hydroxyls deprotonate to form a stable five-membered chelate ring.

  • Coordination Geometry: In enterobactin, three 2,3-DHBA units linked to a serine trimer scaffold wrap around a single Fe(III) ion, forming an octahedral complex with an exceptionally high stability constant (

    
    ).
    

Biosynthesis & Synthetic Routes

Understanding the origin of 2,3-DHBA is essential for metabolic engineering and synthetic biology applications.

Biosynthetic Pathway (The Chorismate Pathway)

In E. coli and other siderophore-producing bacteria, 2,3-DHBA is synthesized from chorismate via three enzymatic steps encoded by the ent gene cluster.

Biosynthesis cluster_legend Enzymatic Transformation Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC (Isochorismate synthase) Dihydro 2,3-Dihydro-2,3- dihydroxybenzoate (Unstable Intermediate) Isochorismate->Dihydro EntB (Isochorismatase) DHBA 2,3-Dihydroxybenzoic Acid (2,3-DHBA) Dihydro->DHBA EntA (Dehydrogenase) NAD+ -> NADH

Figure 1: Biosynthetic pathway of 2,3-DHBA from Chorismate.[2] Note the "Dihydro" intermediate (EntB product) which is often confused with the final aromatic product.

Chemical Synthesis (Kolbe-Schmitt Reaction)

For industrial and pharmaceutical applications, 2,3-DHBA is synthesized chemically.

  • Starting Material: Catechol (1,2-dihydroxybenzene).

  • Carboxylation: Treatment with alkali metal carbonates (e.g., KHCO₃) and CO₂ under high pressure and temperature (Kolbe-Schmitt conditions).

  • Purification: Acidification and recrystallization from water.

    • Yield Note: The reaction often yields a mixture of 2,3-DHBA and 3,4-DHBA. Regioselectivity is controlled by cation size (K⁺ favors the 2,3-isomer due to the "ortho-effect" chelation during the transition state).

Drug Development Applications

The "Trojan Horse" Strategy

Bacteria require iron for growth but lack efficient uptake mechanisms for free Fe(III). They secrete siderophores (like enterobactin) to scavenge iron. Drug developers exploit this by conjugating antibiotics to 2,3-DHBA.

Mechanism:

  • Conjugation: An antibiotic (e.g., amoxicillin, cephalosporin) is chemically linked to the carboxyl group of 2,3-DHBA.

  • Recognition: The bacterial receptor (e.g., FepA in E. coli) recognizes the 2,3-DHBA moiety as a siderophore.

  • Active Transport: The complex is actively transported into the periplasm/cytoplasm, bypassing porin-mediated resistance.

TrojanHorse Conjugate Siderophore-Drug Conjugate (2,3-DHBA-Abx) Receptor Outer Membrane Receptor (e.g., FepA/Cir) Conjugate->Receptor Fe(III) Binding & Recognition Extracellular Extracellular Space (Low Iron) Periplasm Periplasm Receptor->Periplasm Active Transport (TonB-dependent) Release Drug Release (Hydrolysis/Linker Cleavage) Periplasm->Release Enzymatic Cleavage Target Bacterial Target (e.g., PBP) Release->Target Inhibition

Figure 2: The "Trojan Horse" mechanism utilizing 2,3-DHBA to smuggle antibiotics into Gram-negative bacteria.

Iron Overload Therapy

While deferoxamine is a standard standard, 2,3-DHBA derivatives are investigated for oral iron chelation therapy (e.g., Thalassemia). The molecule's low molecular weight and high affinity allow it to scavenge labile plasma iron (LPI) effectively.

Analytical Characterization Protocols

To ensure the integrity of 2,3-DHBA in research samples, the following validated HPLC protocol is recommended.

HPLC-UV/MS Method

Objective: Separation of 2,3-DHBA from its isomers (2,5-DHBA, 3,4-DHBA) and degradation products (catechol).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 5% B (Isocratic)

    • 5-15 min: 5% -> 40% B (Linear)

    • 15-20 min: 40% -> 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 254 nm (aromatic ring) and 310 nm (catechol-Fe complex if present).

  • Mass Spec: ESI Negative Mode (M-H)⁻ = 153.02 m/z.

Stability & Storage
  • Oxidation Sensitivity: 2,3-DHBA is prone to oxidation, turning from white to brown (quinone formation).

  • Protocol: Store solid at -20°C under argon/nitrogen. Prepare solutions fresh in degassed solvents containing 1 mM ascorbic acid or sodium metabisulfite if downstream biology permits.

References

  • Chemical Structure & Properties

    • PubChem. 2,3-Dihydroxybenzoic Acid (CID 19).[4][5] National Library of Medicine. [Link]

  • Biosynthetic Pathway

    • Fischbach, M. A., et al. (2006). Genetic analysis of the enterobactin gene cluster in Escherichia coli. Journal of Bacteriology. [Link]

  • Siderophore Drug Conjugates

    • Page, M. G. P. (2019). Siderophore-Antibiotic Conjugates. Annals of the New York Academy of Sciences. [Link]

  • Iron Chelation Chemistry

    • Raymond, K. N., et al. (2003). Enterobactin: An archetype for microbial iron transport. PNAS. [Link]

  • Analytical Methods

Sources

Exploratory

Biological Role of 2,3-DHBA in Bacterial Siderophores: A Technical Guide for Drug Discovery

Executive Summary 2,3-Dihydroxybenzoic acid (2,3-DHBA) is not merely a metabolic intermediate; it is the thermodynamic anchor of the most potent iron-chelating systems in nature. For drug development professionals, 2,3-D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Dihydroxybenzoic acid (2,3-DHBA) is not merely a metabolic intermediate; it is the thermodynamic anchor of the most potent iron-chelating systems in nature. For drug development professionals, 2,3-DHBA represents a dual-use asset: a target for virulence attenuation (biosynthesis inhibition) and a vector for "Trojan Horse" antibiotic delivery.

This guide deconstructs the mechanistics of 2,3-DHBA—from its enzymatic assembly to its role in hijacking bacterial iron transporters—and provides validated protocols for its detection and quantification in discovery workflows.

Part 1: The Chelation Mechanism (The "Warhead")

The biological utility of 2,3-DHBA stems from its catecholate structure, which acts as a bidentate ligand. In siderophores like Enterobactin (produced by E. coli), three 2,3-DHBA moieties are tethered to a serine scaffold.[1][2][3]

Thermodynamic Dominance

The ferric ion (


) is a "hard" acid. The deprotonated hydroxyl oxygens of 2,3-DHBA are "hard" bases. This hard-hard interaction results in an octahedral coordination complex with unprecedented stability.
ParameterValueBiological Implication
Ligand Type Bidentate CatecholateRequires 3 units to fully coordinate one

.
Coordination Geometry OctahedralOptimizes orbital overlap; sterically blocks other chelators.
Formation Constant (

)

(Enterobactin)
Strips iron from host transferrin (

) and lactoferrin.
Redox Potential (

)
-750 mV (approx)Too low for biological reduction; requires hydrolysis for iron release.

Key Insight for Drug Design: The binding is so tight that bacteria cannot simply reduce the iron to release it. They must enzymatically destroy the siderophore backbone (via esterases like Fes) to access the iron.[4] This makes the uptake pathway non-reversible and highly specific, an ideal trait for vector-drug conjugates.

Part 2: Biosynthetic Pathway (Target Identification)

The biosynthesis of 2,3-DHBA occurs via the ent gene cluster.[5][6] This pathway is absent in humans, making these enzymes high-value targets for virulence-attenuating monotherapies.

The Chorismate-to-Catechol Pipeline

The conversion of Chorismate to 2,3-DHBA involves three critical enzymes: EntC , EntB , and EntA .

Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC (Synthase) DH_DHBA 2,3-dihydro-2,3-DHBA Isochorismate->DH_DHBA EntB (Isochorismatase) DHBA 2,3-DHBA (The Warhead) DH_DHBA->DHBA EntA (Dehydrogenase) Activated 2,3-DHBA-AMP DHBA->Activated EntE (Ligase + ATP)

Figure 1: The enzymatic cascade converting Chorismate to activated 2,3-DHBA.[1][7] EntA is the rate-limiting oxidation step.

Mechanistic Detail for Inhibitor Design
  • EntC (Isochorismate Synthase): Isomerizes chorismate.[1][7]

  • EntB (Isochorismatase): A bifunctional enzyme. The N-terminal domain hydrolyzes isochorismate to 2,3-dihydro-2,3-DHBA. The C-terminal domain acts as an Aryl Carrier Protein (ArCP) later in assembly.

  • EntA (2,3-dihydro-2,3-DHBA Dehydrogenase): Oxidizes the ring to restore aromaticity, yielding the final 2,3-DHBA.[5] Inhibition of EntA results in the accumulation of non-functional intermediates, starving the bacteria of iron.

Part 3: Transport & The "Trojan Horse" Strategy

Bacteria use specific outer membrane receptors (OMRs) to recognize the 2,3-DHBA structural motif. This is the mechanism exploited by Siderophore-Cephalosporin conjugates like Cefiderocol .

The Uptake Mechanism[8]
  • Recognition: The OMR (e.g., FepA in E. coli, PirA/PiuA in P. aeruginosa) binds the Fe-Catecholate complex.

  • Translocation: The TonB-ExbB-ExbD complex transduces proton motive force (PMF) to open the OMR plug.

  • Periplasmic Entry: The molecule enters the periplasm.[4][8]

    • Natural Siderophore: Transported to cytoplasm via ABC transporters.

    • Cefiderocol: Remains in the periplasm to bind PBP3 (Penicillin-Binding Protein 3), inhibiting cell wall synthesis.

TrojanHorse cluster_ext Extracellular Space cluster_mem Outer Membrane cluster_peri Periplasm Iron Fe(III) Complex Fe-Drug Complex Iron->Complex Drug Cefiderocol (Catechol Moiety) Drug->Complex Receptor OM Receptor (CirA/Fiu/PiuA) Complex->Receptor High Affinity Binding PBP3 Target: PBP3 (Cell Wall Inhibition) Receptor->PBP3 Active Transport (TonB-dependent)

Figure 2: The "Trojan Horse" entry of Cefiderocol. The catechol moiety mimics 2,3-DHBA, tricking the bacterium into actively importing the antibiotic.

Part 4: Experimental Protocols (Self-Validating Systems)

Reliable detection of 2,3-DHBA is critical for verifying siderophore production or assaying biosynthesis inhibitors.

Protocol A: Arnow’s Assay (Specific for Catechols)

Unlike the CAS assay, which detects all iron chelators, Arnow’s assay specifically detects the 1,2-dihydroxybenzene (catechol) moiety of 2,3-DHBA.

Reagents:

  • HCl (0.5 M)

  • Nitrite-Molybdate Reagent: 10g Sodium Nitrite + 10g Sodium Molybdate in 100mL

    
    .
    
  • NaOH (1.0 M)

Workflow:

  • Sample Prep: Centrifuge bacterial culture (5,000 x g, 10 min) to obtain cell-free supernatant.

  • Acidification: Mix 1.0 mL supernatant with 1.0 mL 0.5 M HCl.

  • Reaction: Add 1.0 mL Nitrite-Molybdate reagent. Observation: Solution turns yellow (nitrosation of catechol).

  • Alkalinization: Add 1.0 mL 1.0 M NaOH.

  • Readout: Measure absorbance at 510 nm .

    • Positive Result: Intense red/orange color.[9]

    • Negative Control:[10] Uninoculated media (must remain colorless/pale yellow).

    • Standard Curve: Use pure 2,3-DHBA (Sigma-Aldrich) at 0–100

      
       to quantify.
      

Validation Check: If the solution remains yellow after NaOH addition, the test is negative for catechols. If it turns red, it confirms the presence of the 2,3-DHBA moiety.

Protocol B: CAS Shuttle Assay (Universal Detection)

Use this to confirm total iron-chelating activity.

Reagents:

  • CAS Solution: 60.5 mg Chrome Azurol S in 50 mL water.[11]

  • Iron Solution: 1 mM

    
     in 10 mM HCl.
    
  • Surfactant: 72.9 mg HDTMA in 40 mL water.

Workflow:

  • Mix CAS solution with Iron solution, then add Surfactant. Dilute to 100 mL. Result is a dark blue liquid.[12][13]

  • Mix 0.5 mL culture supernatant with 0.5 mL CAS reagent.

  • Incubate 15-30 mins at Room Temp.

  • Readout: Loss of blue color (shift to orange/pink) indicates iron removal from CAS dye.[14]

  • Quantification:

    
     (Reference) vs 
    
    
    
    (Sample).

References

  • Raymond, K. N., et al. (2003). "Enterobactin: An archetype for microbial iron transport." Proceedings of the National Academy of Sciences. Link

  • Fischbach, M. A., et al. (2006). "The pathogen-associated iroA gene cluster mediates bacterial evasion of lipocalin 2." Proceedings of the National Academy of Sciences. Link

  • Sato, T., et al. (2019). "Cefiderocol: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin." Clinical Infectious Diseases. Link

  • Arnow, L. E. (1937). "Colorimetric determination of the components of 3,4-dihydroxyphenylalanine-tyrosine mixtures." Journal of Biological Chemistry. Link

  • Schwyn, B., & Neilands, J. B. (1987). "Universal chemical assay for the detection and determination of siderophores." Analytical Biochemistry. Link

Sources

Foundational

Technical Guide: o-Pyrocatechuic Acid vs. 2,3-Dihydrobenzoic Acid Derivatives

[1][2] Executive Summary: Nomenclature & Structural Distinction This guide addresses a critical point of confusion in small molecule research and siderophore biosynthesis. o-Pyrocatechuic Acid is a synonym for 2,3-Dihydr...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary: Nomenclature & Structural Distinction

This guide addresses a critical point of confusion in small molecule research and siderophore biosynthesis.

  • o-Pyrocatechuic Acid is a synonym for 2,3-Dihydroxybenzoic Acid (2,3-DHBA) .[1][2][3] It is a stable, aromatic catechol derivative and a key component of siderophores (e.g., enterobactin).[4]

  • "2,3-Dihydrobenzoic Acid" is technically Cyclohexa-1,3-diene-1-carboxylic acid (a non-aromatic diene).[5] However, in the context of o-pyrocatechuic acid, this term is frequently a truncation or typo for 2,3-Dihydro-2,3-dihydroxybenzoic acid (2,3-diDHBA) , the obligate biosynthetic precursor to 2,3-DHBA.[4]

The Core Distinction: The difference is effectively between a stable aromatic product (2,3-DHBA) and its transient, non-aromatic biosynthetic precursor (2,3-diDHBA).[4]

Part 1: Chemical Identity & Structural Divergence[1]

The transition from the "dihydro" form to the "dihydroxy" form represents a restoration of aromaticity, which drives the thermodynamic stability of the final product.[4]

Comparative Chemical Profile[1]
Featureo-Pyrocatechuic Acid (2,3-DHBA)2,3-Dihydro-2,3-dihydroxybenzoic acid (2,3-diDHBA)
IUPAC Name 2,3-Dihydroxybenzoic acid(2S,3S)-5,6-dihydroxycyclohexa-1,3-diene-1-carboxylic acid
Common Abbr. 2,3-DHBA, 2,3-DHB2,3-diDHBA, 2,3-DDHB
Structure Type Aromatic (Benzene ring)Cyclic Diene (Non-aromatic, kinked ring)
Hybridization All ring carbons are

(Planar)
Contains

carbons at C2/C3 (Non-planar)
Stability High (Resonance stabilized)Low (Prone to spontaneous dehydration/aromatization)
Iron Binding High Affinity (Bidentate catecholate mode)Low/No Affinity (Lacks planar catechol geometry)
Biosynthetic Role Final Siderophore SubunitTransient Intermediate (Substrate for EntA)
The "Dihydro" Nomenclature Trap

Researchers often encounter "2,3-dihydrobenzoic acid" in chemical catalogs (CAS: 4281-28-1). This is cyclohexa-1,3-diene-1-carboxylic acid , which lacks the hydroxyl groups entirely.[4] It is not the biological precursor to enterobactin.

  • If your interest is siderophores: You are looking for 2,3-diDHBA (the diol).

  • If your interest is Diels-Alder chemistry: You might be looking for the strict 2,3-dihydrobenzoic acid .

This guide focuses on the biological relationship: 2,3-diDHBA vs. 2,3-DHBA.

Part 2: Biosynthetic Causality (The Ent Pathway)

The conversion of the dihydro-intermediate to o-pyrocatechuic acid is the critical "aromatization" step in enterobactin synthesis. This reaction is catalyzed by EntA (2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase).[4][6][7][8]

Mechanism of Action[7]
  • Substrate: 2,3-diDHBA is generated from Isochorismate by the enzyme EntB (Isochorismatase).[7]

  • Oxidation: EntA utilizes NAD+ to oxidize the hydroxyl group at C3.[6][7]

  • Aromatization: The oxidation triggers a spontaneous elimination of protons/hydrides that restores the aromatic ring, yielding 2,3-DHBA.

Pathway Visualization

The following diagram illustrates the flow from Chorismate to the final aromatic 2,3-DHBA, highlighting the structural shift.

Biosynthesis Chorismate Chorismate EntC EntC (Isomerase) Chorismate->EntC Isochorismate Isochorismate EntB EntB (Hydrolase) Isochorismate->EntB DiDHBA 2,3-Dihydro-2,3-DHBA (Non-Aromatic Precursor) EntA EntA (Dehydrogenase) DiDHBA->EntA DHBA 2,3-DHBA (o-Pyrocatechuic Acid) EntC->Isochorismate EntB->DiDHBA EntA->DHBA NAD+ -> NADH Aromatization

Caption: The Ent pathway illustrating the conversion of the non-aromatic 2,3-diDHBA to the aromatic 2,3-DHBA via EntA.[4][6]

Part 3: Experimental Protocols

Protocol 1: Differentiating via UV-Vis Spectroscopy

Because 2,3-DHBA is aromatic and 2,3-diDHBA is a diene, they have distinct absorbance profiles.[4] This protocol validates the EntA enzymatic activity.[6]

Principle:

  • 2,3-diDHBA (Substrate): Absorbance max at ~270 nm (weaker extinction coefficient).

  • 2,3-DHBA (Product): Strong absorbance at 310 nm (characteristic of the catechol ring) and fluorescence emission at 430 nm (ex 310 nm).

Workflow:

  • Buffer Prep: Prepare 100 mM Tris-HCl (pH 8.0).

  • Baseline: Add 100 µM 2,3-diDHBA to the cuvette. Record spectrum (200–400 nm).

  • Initiation: Add purified EntA (100 nM) and NAD+ (200 µM).

  • Kinetic Read: Monitor the increase in absorbance at 310 nm .

    • Note: A simultaneous increase at 340 nm will occur due to NADH production. To isolate 2,3-DHBA formation, use a fluorescence plate reader (Ex 305nm / Em 410nm) where NADH interference is minimized, or subtract the molar extinction of NADH.[4]

Protocol 2: Arnow's Assay for Catechols (Specific to 2,3-DHBA)

This assay detects the vicinal hydroxyl groups of o-pyrocatechuic acid. It will not react strongly with the dihydro-precursor because the ring is not planar/aromatic.

  • Reagent A: 10g NaNO2 and 10g Na2MoO4 in 100mL water.

  • Reagent B: 1M HCl.

  • Reagent C: 1M NaOH.

  • Procedure:

    • Mix 1 mL sample + 1 mL 0.5M HCl + 1 mL Reagent A.

    • Add 1 mL Reagent C (NaOH).

  • Result:

    • 2,3-DHBA: Turns brilliant red (stable catechol-molybdate complex).

    • 2,3-diDHBA: Minimal/No color change (lacks aromatic resonance for complex stability).

Part 4: Pharmacological & Research Implications[1][10]

Iron Chelation (Siderophores)[4][7][8]
  • o-Pyrocatechuic Acid: The hydroxyl groups at positions 2 and 3 are acidic. At physiological pH (or slightly basic), they deprotonate to form a high-affinity bidentate ligand for Fe(III). This is the functional unit of Enterobactin (

    
    ).
    
  • 2,3-Dihydro-Intermediate: Cannot effectively chelate iron.[4] Accumulation of this intermediate (due to EntA blockage) leads to iron starvation in bacteria, making EntA a target for novel antibiotics.[4]

Isomer Confusion (Protocatechuic Acid)

Do not confuse o-pyrocatechuic acid (2,3-DHBA) with Protocatechuic acid (3,4-dihydroxybenzoic acid) .[4]

  • 2,3-DHBA: Ortho-hydroxyls.[4] Iron chelator. Siderophore component.[3][7][9][10]

  • 3,4-DHBA: Meta/Para-hydroxyls.[4] Antioxidant.[11] Metabolite of anthocyanins/green tea. Weak iron chelator compared to the 2,3-isomer.

References

  • PubChem. (n.d.).[5] 2,3-Dihydroxybenzoic acid (o-Pyrocatechuic acid).[1][2][3][11] National Library of Medicine. Retrieved from [Link]

  • WikiGenes. (n.d.). 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (EntA).[4][6][7][8] Retrieved from [Link]

  • EcoCyc. (n.d.). Pathway: enterobactin biosynthesis.[6][7][10] Escherichia coli K-12 substr.[1] MG1655. Retrieved from [Link]

  • Fischbach, M. A., et al. (2005).[4] Direct characterization of the EntA dehydrogenase reaction in enterobactin biosynthesis. Biochemistry. (Contextual validation of the diDHBA to DHBA conversion).

Sources

Exploratory

2,3-dihydrobenzoic acid mechanism of action as an iron chelator

An In-Depth Technical Guide on 2,3-Dihydroxybenzoic Acid (2,3-DHBA) as an Iron Chelator Executive Summary As drug development professionals and biological researchers look toward targeted chelation therapies and microbia...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 2,3-Dihydroxybenzoic Acid (2,3-DHBA) as an Iron Chelator

Executive Summary

As drug development professionals and biological researchers look toward targeted chelation therapies and microbial infection control, understanding the precise thermodynamic and kinetic mechanisms of siderophore-mediated iron acquisition is paramount. Often queried under the conflated nomenclature "2,3-dihydrobenzoic acid," the active, high-affinity iron-chelating moiety is chemically defined as 2,3-dihydroxybenzoic acid (2,3-DHBA) [1].

This whitepaper synthesizes the structural biology, thermodynamic coordination principles, and self-validating experimental workflows required to study 2,3-DHBA. By acting as a bidentate ligand, 2,3-DHBA sequesters Fe(III) with exceptional affinity, effectively lowering the iron redox potential and preventing the generation of reactive oxygen species (ROS) via the Fenton reaction[2][3].

Structural Biology & Chemical Nomenclature

In early literature and assay catalogs, 2,3-DHBA is sometimes erroneously abbreviated or mistranslated as 2,3-dihydrobenzoic acid. However, the presence of two adjacent hydroxyl groups (the catechol moiety) on the benzene ring is the absolute structural requirement for its function as a hard Lewis base[1].

2,3-DHBA is a naturally occurring phenolic acid synthesized via the shikimate pathway and is a known product of human aspirin metabolism[1][4]. In microbiology, it serves as the critical precursor to enterobactin—a hexacoordinate macrocyclic siderophore utilized by Gram-negative bacteria to scavenge iron from host proteins like transferrin[1][5].

Mechanism of Action: Iron Chelation Dynamics

pH-Dependent Stoichiometry

Fe(III) is a hard Lewis acid that preferentially coordinates with hard oxygen donor atoms. 2,3-DHBA acts as a versatile bidentate ligand, shifting its coordination geometry based on the ambient pH[6][7]:

  • Salicylate Mode (pH 3.0 – 5.0): At lower pH, the highly acidic carboxyl group (pKa ~2.5-3.0) and the adjacent ortho-hydroxyl group coordinate the iron, forming a 1:1 [Fe(DHBA)]+ complex[6][8].

  • Mixed Mode (pH 5.0 – 7.0): As pH increases, a second 2,3-DHBA molecule binds, forming a 1:2[Fe(DHBA)₂]- complex[6][7].

  • Catecholate Mode (pH > 7.4): At physiological pH, the meta-hydroxyl group deprotonates. Three 2,3-DHBA molecules fully encapsulate the Fe(III) ion via their adjacent hydroxyls, forming a highly stable 1:3 [Fe(DHBA)₃]³- octahedral complex[6][7].

Redox Stabilization and Fenton Reaction Inhibition

By tightly sequestering Fe(III), 2,3-DHBA drastically lowers the Fe(III)/Fe(II) reduction potential. This thermodynamic shift prevents cellular reductants from reducing Fe(III) back to Fe(II). Because Fe(II) is the required catalyst for the Fenton reaction (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), 2,3-DHBA effectively starves the reaction, acting as a potent antioxidant and preventing lipid peroxidation[2].

Biosynthetic and Signaling Pathways

Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC DHBA 2,3-DHBA (Iron Chelator) Isochorismate->DHBA EntB / EntA Enterobactin Enterobactin (Hexacoordinate Siderophore) DHBA->Enterobactin EntD, EntE, EntF, EntB + ATP Serine L-Serine Serine->Enterobactin

Figure 1: Biosynthetic pathway of 2,3-DHBA and its incorporation into the siderophore enterobactin.

Experimental Protocols & Workflows

As an Application Scientist, I emphasize that protocols must be self-validating. The following workflows are designed to inherently prove causality through built-in physical chemistry controls.

Protocol 1: Spectrophotometric Titration of Fe(III)-2,3-DHBA Complexes

Causality in Design: To prove that 2,3-DHBA binds Fe(III) and to map its stoichiometric transitions, we utilize UV-Vis spectroscopy. The transition from salicylate to catecholate mode is visually and spectrally distinct. The presence of an isosbestic point (a specific wavelength where absorbance remains constant during titration) self-validates the assay, proving a direct, clean conversion between complex states without side-reactions or precipitation[6].

Step-by-Step Methodology:

  • Preparation: Prepare a 100 μM solution of

    
     and a 300 μM solution of 2,3-DHBA in 0.1 M 
    
    
    
    (maintaining constant ionic strength is critical for accurate stability constant derivation).
  • Acidification: Adjust the baseline pH to 2.5 using

    
    . At this pH, the 1:1 complex forms, exhibiting a signature absorbance band near 590 nm[6].
    
  • Titration: Sequentially titrate the solution with 0.01 M NaOH in precise 0.2 pH unit increments.

  • Data Acquisition: Record the UV-Vis spectrum (400–800 nm) after a 2-minute equilibration period following each base addition.

  • Validation & Analysis: Track the disappearance of the 590 nm peak and the emergence of a new peak at 495 nm (characteristic of the 1:3 catecholate complex). Plot the absorbance at 590 nm versus pH to calculate the apparent

    
     of the transition[6].
    
Protocol 2: In Vitro Fenton Reaction Inhibition Assay

Causality in Design: To prove that chelation translates to antioxidant efficacy, we must measure the suppression of hydroxyl radical (


) generation. We use salicylic acid as a trapping agent, which reacts with 

to form a colored adduct absorbing at 510 nm[9].

Step-by-Step Methodology:

  • Reaction Assembly: In a 96-well microplate, combine 1 mM

    
    , 0.1 mM 
    
    
    
    , and 2 mM salicylic acid in a neutral HEPES buffer (pH 7.4).
  • Chelator Addition: Add varying concentrations of 2,3-DHBA (ranging from 10 μM to 1 mM) to the test wells.

  • Controls: Include a positive control well using EDTA (which promotes Fenton chemistry by leaving one iron coordination site open) and a negative control well using Deferoxamine (a known clinical Fenton inhibitor).

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

  • Validation & Analysis: Measure the absorbance at 510 nm using a microplate reader. A dose-dependent decrease in absorbance in the 2,3-DHBA wells confirms the thermodynamic lowering of the Fe redox potential, successfully halting the Fenton reaction[3][9].

Quantitative Data: Thermodynamic & Stability Parameters

The efficacy of 2,3-DHBA as a chelator is grounded in its physical chemistry. The table below summarizes the critical thermodynamic parameters that dictate its behavior in biological systems[6][8][10].

ParameterValueBiological / Experimental Significance

(Carboxyl)
~2.5 – 3.0Deprotonates at low pH, enabling initial salicylate-mode binding in acidic microenvironments.

(meta-OH)
~9.8 – 10.2Deprotonates at physiological/basic pH, initiating catecholate coordination.

(ortho-OH)
> 13.0Extremely basic; full deprotonation requires metal-induced

shifting during complexation.
Fe(III) Stoichiometry 1:1, 1:2, 1:3Concentration and pH dependent; the 1:3 complex dominates at pH > 7.4.
Overall Affinity (

)
~38.0 – 41.3Exceptionally high affinity for Fe(III), allowing it to outcompete host transferrin.

Coordination States & Stoichiometric Transitions

Coordination Free Fe(III) + 2,3-DHBA (pH < 3.0) Mono 1:1 Complex [Fe(DHBA)]+ Salicylate Mode (pH 3-5) Free->Mono +DHBA, -H+ Bis 1:2 Complex [Fe(DHBA)2]- Mixed Mode (pH 5-7) Mono->Bis +DHBA, -H+ Tris 1:3 Complex [Fe(DHBA)3]3- Catecholate Mode (pH > 7.5) Bis->Tris +DHBA, -H+

Figure 2: pH-dependent stoichiometric transitions of Fe(III)-2,3-DHBA coordination complexes.

References

1.[11] Chelation studies with 2,3-dihydroxybenzoic acid in patients with beta-thalassaemia major. National Institutes of Health (NIH). 2.[4] 2,3-Dihydroxybenzoic acid | Anti-infection inhibitor | CAS 303-38-8. Selleck Chemicals. 3.[1] 2,3-Dihydroxybenzoic acid. Wikipedia. 4.[2] Influence of Tropolone on Poria placenta Wood Degradation. ASM Journals. 5.[6] Synthetic, potentiometric and spectroscopic studies of chelation between Fe(III) and 2,5-DHBA supports salicylate-mode of siderophore binding interactions. University of Florida. 6.[10] Kinetics and Mechanism of the Reaction between Chromium(III) and 2,3-Dihydroxybenzoic Acid in Weak Acidic Aqueous Solutions. National Institutes of Health (NIH). 7.[7] Synthetic, potentiometric and spectroscopic studies of chelation between Fe(III) and 2,5-DHBA supports salicylate-mode of siderophore binding interactions. PubMed (NIH). 8.[3] Different behavior of food-related benzoic acids toward iron and copper. Charles University. 9.[8] Potentiometric Study of Dissociation Constants of Dihydroxybenzoic Acids at Reduced Ionic Strengths and Temperatures. SCIRP. 10.[9] Preparation, Characterization and Multiple Biological Properties of Peptide-Modified Cerium Oxide Nanoparticles. National Institutes of Health (NIH). 11.[5] 112201-22.txt. bioRxiv.

Sources

Foundational

The Metabolic Trajectory of Aspirin to 2,3-Dihydroxybenzoic Acid: Mechanistic Pathways, Analytical Workflows, and Pharmacological Implications

Executive Summary The biotransformation of aspirin (acetylsalicylic acid) extends far beyond its primary hydrolysis into salicylic acid. While the pharmacological spotlight traditionally rests on cyclooxygenase (COX) inh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The biotransformation of aspirin (acetylsalicylic acid) extends far beyond its primary hydrolysis into salicylic acid. While the pharmacological spotlight traditionally rests on cyclooxygenase (COX) inhibition, the downstream hydroxylation of salicylic acid yields highly bioactive trace metabolites, notably 2,3-dihydroxybenzoic acid (2,3-DHBA) . This whitepaper deconstructs the dual-pathway generation of 2,3-DHBA—via hepatic Cytochrome P450 (CYP450) enzymes and non-enzymatic hydroxyl radical attack—and details the analytical frameworks required to quantify it. Furthermore, we explore the emerging paradigm of 2,3-DHBA as a Cyclin-Dependent Kinase (CDK) inhibitor, providing a mechanistic basis for aspirin's chemopreventive properties in oncology.

Mechanistic Pathways of 2,3-DHBA Generation

Aspirin is rapidly deacetylated by esterases in the blood and liver, presenting a short half-life of approximately 20 minutes[1]. The resulting salicylic acid (SA) becomes the primary substrate for subsequent biotransformation. The conversion of SA to 2,3-DHBA occurs via two distinct mechanisms, each carrying profound clinical and analytical significance.

Enzymatic Oxidation: The Hepatic CYP450 Pathway

In the liver, salicylic acid undergoes aromatic hydroxylation catalyzed by the cytochrome P450 system. While 2,5-dihydroxybenzoic acid (gentisic acid) is the major enzymatic product, 2,3-DHBA is formed as a critical minor metabolite[2].

In vitro microsomal assays and recombinant enzyme studies have pinpointed CYP2E1 as the primary human isoform responsible for both the 3- and 5-hydroxylation of salicylic acid[2]. Other isoforms, including CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, exhibit measurable but subordinate catalytic efficiency for this reaction[2]. The enzymatic nature of this pathway is validated by its time-, concentration-, and NADPH-dependence, as well as its resistance to iron chelators like desferrioxamine, which rule out spontaneous Fenton chemistry in controlled microsomal environments[2].

Non-Enzymatic Oxidation: The Hydroxyl Radical ( OH) Attack

Beyond enzymatic metabolism, salicylic acid acts as a highly efficient chemical trap for reactive oxygen species (ROS). The direct electrophilic attack of the hydroxyl radical (


OH) on the aromatic ring of salicylic acid yields both 2,5-DHBA and 2,3-DHBA[3].

Analytical Causality: Because 2,5-DHBA is predominantly generated by baseline CYP450 activity, it is a poor biomarker for acute oxidative stress. Conversely, baseline enzymatic production of 2,3-DHBA is extremely low. Therefore, a sudden spike in the physiological ratio of 2,3-DHBA to salicylic acid following an aspirin dose is universally recognized as a highly specific, quantifiable in vivo biomarker for hydroxyl radical generation and systemic oxidative stress[3].

MetabolicPathway Aspirin Aspirin (Acetylsalicylic Acid) SA Salicylic Acid (SA) Aspirin->SA Esterases (Blood/Liver) CYP Hepatic CYP450 (Primarily CYP2E1) SA->CYP ROS Hydroxyl Radical (•OH) Attack SA->ROS Microbiome Gut Microbiota Degradation SA->Microbiome DHBA23 2,3-DHBA (Oxidative Biomarker & CDK Inhibitor) CYP->DHBA23 Minor Pathway DHBA25 2,5-DHBA (Gentisic Acid) CYP->DHBA25 Major Pathway ROS->DHBA23 Highly Specific ROS->DHBA25 Non-specific Microbiome->DHBA23 Microbiome->DHBA25

Fig 1: Dual-pathway generation of 2,3-DHBA from aspirin via enzymatic and non-enzymatic routes.

Pharmacological Significance: The CDK Inhibition Hypothesis

Historically, the chemopreventive effects of aspirin against colorectal cancer (CRC) were attributed solely to COX-2 inhibition and the subsequent reduction of pro-inflammatory prostaglandins. However, recent molecular docking studies and in vitro kinase assays have unveiled a COX-independent mechanism: The Metabolite Hypothesis [1].

Research demonstrates that 2,3-DHBA and 2,5-DHBA act as direct inhibitors of Cyclin-Dependent Kinases (CDKs), specifically CDK1, CDK4, and CDK6[4].

  • Mechanism of Action: 2,3-DHBA binds to the ATP-binding pocket of CDKs, arresting the cell cycle and inhibiting the clonal formation of CRC cell lines (such as HCT-116 and HT-29)[1].

  • Causality in Drug Design: Intact aspirin and salicylic acid fail to inhibit these CDKs directly. It is only through the localized biotransformation of aspirin into DHBAs—either by colonic epithelial CYP450s or the gut microbiome—that this anti-proliferative effect is unlocked[4].

Quantitative Data Summary

To contextualize the metabolism and target affinity of these compounds, the following tables summarize key pharmacokinetic and enzymatic parameters.

Table 1: CYP450 Isoform Contributions to Salicylic Acid Hydroxylation [2]

CYP450 Isoform 5-Hydroxylation (to 2,5-DHBA) 3-Hydroxylation (to 2,3-DHBA) Clinical Relevance
CYP2E1 ++++ (Primary) +++ (Primary) Major hepatic driver of baseline DHBA.
CYP2C9 ++ + Polymorphisms may affect aspirin tolerance.
CYP3A4 ++ + Broad-spectrum contribution.

| CYP2D6 | + | Trace | Minor contribution. |

Table 2: Kinase Inhibition Profile of Aspirin Metabolites [4]

Compound CDK1 Inhibition CDK2 Inhibition CDK4 Inhibition CDK6 Inhibition
Aspirin Inactive Inactive Inactive Inactive
Salicylic Acid Inactive Inactive Inactive Inactive
2,3-DHBA Active Inactive Inactive Active

| 2,5-DHBA | Active | Active | Active | Active |

Self-Validating Analytical Protocol: LC-MS/MS Quantification of 2,3-DHBA

To utilize 2,3-DHBA as a biomarker for oxidative stress or to study its pharmacokinetics, highly sensitive quantification is required. The following protocol leverages Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to achieve sub-picomole detection limits[3].

Rationale and Self-Validation Strategy
  • Matrix Effects: Plasma contains endogenous proteins that foul LC columns and suppress MS ionization. We use cold acetonitrile precipitation.

  • Self-Validation (Internal Standard): 3,4-Dihydroxybenzoic acid (3,4-DHBA) or isotopically labeled

    
    -2,3-DHBA must be spiked into the sample before extraction. If the recovery of the internal standard drops below 80%, the extraction is flagged as invalid, ensuring the system self-corrects for matrix suppression.
    
  • Artifact Prevention: Desferrioxamine (100 µM) is added to the collection tubes to chelate free iron, preventing ex vivo Fenton reactions from artificially generating 2,3-DHBA during sample processing[2].

Step-by-Step Methodology

Step 1: Sample Collection and Stabilization

  • Draw 500 µL of whole blood into K2-EDTA tubes pre-spiked with 10 µL of 10 mM desferrioxamine.

  • Centrifuge at 3,000 × g for 10 minutes at 4°C to isolate plasma.

Step 2: Protein Precipitation and Extraction

  • Transfer 100 µL of plasma to a microcentrifuge tube.

  • Add 10 µL of the Internal Standard solution (e.g., 1 µM 3,4-DHBA).

  • Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. (Causality: Formic acid keeps the carboxylic acid group of DHBA protonated, enhancing partitioning into the organic phase).

  • Vortex vigorously for 2 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Transfer the supernatant to a glass autosampler vial and evaporate to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of initial mobile phase.

Step 3: LC-MS/MS Analysis

  • Chromatography: Inject 5 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 40% B over 5 minutes. (Causality: The acidic mobile phase suppresses the ionization of the carboxylate in solution, ensuring sharp chromatographic peaks).

  • Mass Spectrometry: Operate the triple quadrupole MS in Negative Electrospray Ionization (ESI-) mode. (Causality: Phenolic compounds readily lose protons, making negative mode vastly more sensitive than positive mode).

  • MRM Transitions: Monitor the transition m/z 153.0

    
     109.0 for 2,3-DHBA (loss of 
    
    
    
    ).

AnalyticalWorkflow Sample Plasma Sample (+ Desferrioxamine) Spike Spike Internal Standard (Self-Validation) Sample->Spike Extraction Protein Precipitation (Cold ACN + 0.1% FA) Spike->Extraction LC Reverse-Phase LC (Acidic Gradient) Extraction->LC MS ESI- MS/MS (MRM: 153 -> 109) LC->MS Data Quantification (Biomarker/PK Output) MS->Data

Fig 2: LC-MS/MS analytical workflow for the robust quantification of 2,3-DHBA from plasma matrices.

Conclusion

The metabolic trajectory of aspirin to 2,3-dihydroxybenzoic acid is a prime example of how trace biotransformation dictates advanced pharmacology and analytical biochemistry. Whether utilized as a highly sensitive probe for in vivo hydroxyl radical generation or investigated as a targeted CDK inhibitor for colorectal cancer chemoprevention, 2,3-DHBA represents a critical node in modern drug development. By employing rigorous, self-validating LC-MS/MS protocols, researchers can accurately map this pathway, ensuring high-fidelity data in both toxicological and oncological studies.

References

  • Do Aspirin and Flavonoids Prevent Cancer through a Common Mechanism Involving Hydroxybenzoic Acids?
  • Aromatic hydroxylation of salicylic acid and aspirin by human cytochromes P450 Source: Ovid / NIH URL
  • LC/MS Analysis of Hydroxylation Products of Salicylate as an Indicator of in Vivo Oxidative Stress Source: PubMed / NIH URL
  • Salicylic acid metabolites and derivatives inhibit CDK activity: Novel insights into aspirin's chemopreventive effects against colorectal cancer Source: Spandidos Publications URL

Sources

Exploratory

Technical Profile: Cyclohexa-1,3-diene-1-carboxylic Acid

Content Type: Technical Whitepaper / Synthetic Guide Audience: Organic Chemists, Process Scientists, and Analytical Researchers Executive Summary Cyclohexa-1,3-diene-1-carboxylic acid (often referred to as 1,3-dihydroben...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper / Synthetic Guide Audience: Organic Chemists, Process Scientists, and Analytical Researchers

Executive Summary

Cyclohexa-1,3-diene-1-carboxylic acid (often referred to as 1,3-dihydrobenzoic acid ) is a critical conjugated diene intermediate bridging aromatic chemistry and alicyclic synthesis. Unlike its more stable aromatic counterpart (benzoic acid) or its kinetic isomer (1,4-dihydrobenzoic acid), this compound represents a thermodynamically favored conjugated system that is highly reactive in cycloaddition protocols.

This guide outlines the physicochemical profile, "expert-level" synthetic pathways (specifically the isomerization of Birch reduction products), and the unique reactivity patterns that make this molecule a scaffold of interest in the synthesis of oseltamivir (Tamiflu®) analogs and as a botanical marker in high-value linden honeys.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

This compound exists in a delicate equilibrium. While often generated in situ or used as an ester, the free acid is a distinct entity. It is defined by the conjugation of the carboxylic acid with the diene system, imparting unique electronic properties compared to the non-conjugated 1,4-isomer (2,5-cyclohexadiene-1-carboxylic acid).

PropertyData / Description
IUPAC Name Cyclohexa-1,3-diene-1-carboxylic acid
Common Synonyms 1,3-Dihydrobenzoic acid;

-Dihydrobenzoic acid
CAS Number Note: Often indexed under general dihydrobenzoic acids or specific esters.[1][2]Ethyl Ester: 35044-59-8 Related Isomer (3-ene): 4771-80-6
Molecular Formula C₇H₈O₂
Molecular Weight 124.14 g/mol
Appearance Crystalline solid (typically off-white to pale yellow)
Solubility Soluble in alcohols, DMSO, chlorinated solvents; sparingly soluble in water; soluble in aqueous base.
Stability Oxidation Sensitive. Prone to aromatization to benzoic acid upon exposure to air/light. Requires storage under inert atmosphere (Ar/N₂) at -20°C.
Synthetic Routes & Manufacturing

The synthesis of cyclohexa-1,3-diene-1-carboxylic acid is a classic lesson in thermodynamic vs. kinetic control. The most authoritative route involves the Birch reduction of benzoic acid followed by base-catalyzed isomerization .

A. The "Expert" Protocol: Birch Reduction & Isomerization

Direct synthesis is rarely achieved; instead, the 1,4-diene is synthesized first and then isomerized.

Step 1: Kinetic Reduction (Birch Conditions) Benzoic acid is reduced using sodium or lithium in liquid ammonia with an alcohol proton source. This yields cyclohexa-2,5-diene-1-carboxylic acid (1,4-dihydrobenzoic acid).

  • Mechanism:[3][4][5][6] The electron-withdrawing carboxyl group directs the initial electron attack to the ipso position, but protonation kinetics favor the 2,5-diene structure to avoid charge repulsion.

Step 2: Thermodynamic Isomerization The 1,4-diene is treated with a base (e.g., Potassium tert-butoxide in DMSO or NaOEt in EtOH).

  • Mechanism:[3][4][5][6] The base abstracts a proton. The resulting carbanion delocalizes. Reprotonation occurs to form the most stable conjugated system: the 1,3-diene conjugated with the carbonyl group.

B. Diagrammatic Pathway (Graphviz)

SynthesisPathway Benzoic Benzoic Acid (Aromatic) Birch Birch Reduction (Na, NH3, EtOH, -78°C) Benzoic->Birch Diene14 1,4-Dihydrobenzoic Acid (Kinetic Product) Non-Conjugated Birch->Diene14 2e- Reduction Base Base Isomerization (KOtBu, DMSO, 60°C) Diene14->Base Diene13 Cyclohexa-1,3-diene-1-carboxylic Acid (Thermodynamic Product) Conjugated Base->Diene13 H-Shift / Conjugation Diene13->Benzoic Oxidation (Air/Light)

Caption: Synthesis of cyclohexa-1,3-diene-1-carboxylic acid via Birch reduction of benzoic acid followed by base-catalyzed conjugation.

Reactivity & Functionalization

The 1,3-diene moiety conjugated with an electron-withdrawing group (EWG) creates a polarized diene system, making it a versatile substrate for cycloadditions.

1. Diels-Alder Cycloaddition

This is the primary utility of the molecule.

  • As a Diene: Despite the electron-withdrawing carboxyl group at C1 (which typically deactivates dienes in Normal Electron Demand DA), the compound reacts readily with electron-deficient dienophiles (e.g., maleic anhydride, acrylates) to form bicyclo[2.2.2]octene derivatives.

  • Regioselectivity: The C1-COOH group directs the regiochemistry. For example, reaction with methyl acrylate typically favors the ortho or para isomer depending on conditions and Lewis acid catalysis.

  • Dimerization: Upon heating without a trapping agent, it can undergo self-Diels-Alder reactions, though this is slower than for simple cyclopentadienes.

2. Polymerization

Derivatives (especially the ethyl ester) are used in radical polymerizations or copolymerizations to introduce cyclic rigidity into polymer backbones, enhancing


 (glass transition temperature).
3. Aromatization (The Stability Challenge)

The driving force to regain aromaticity is high (~25-30 kcal/mol).

  • Protocol Note: Avoid acidic workups in the presence of oxidants. Use radical inhibitors (e.g., BHT) during solvent removal to prevent spontaneous dehydrogenation back to benzoic acid.

Pharmaceutical & Industrial Applications
A. Oseltamivir (Tamiflu®) and Shikimic Acid Analogs

The core cyclohexene ring of Oseltamivir is traditionally derived from Shikimic acid. However, synthetic routes utilizing cyclohexa-1,3-diene-1-carboxylic acid via Diels-Alder adducts offer an alternative "aromatic-free" pathway to highly functionalized aminocyclohexenes.

B. Botanical Marker (Honey Authenticity)

Recent metabolomic studies have identified cyclohexa-1,3-diene-1-carboxylic acid and its glycosides (e.g., lindenin) as specific markers for Linden (Tilia) honey .[7]

  • Significance: Its presence distinguishes premium monofloral linden honey from adulterated blends.

  • Detection: It is typically analyzed via HPLC-UV or GC-MS (after derivatization to the methyl ester).

Experimental Protocol: Isomerization of 1,4-Dihydrobenzoic Acid

This protocol converts the Birch product (1,4-diene) to the conjugated 1,3-diene.

Materials:

  • 1,4-Dihydrobenzoic acid (crude from Birch reduction)

  • Potassium tert-butoxide (KOtBu) (1.1 equiv)

  • DMSO (anhydrous)

  • Dichloromethane (DCM) for extraction

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Add 1,4-dihydrobenzoic acid dissolved in anhydrous DMSO.

  • Isomerization: Cool to 0°C. Slowly add KOtBu (1.1 equiv) portion-wise. The solution may turn deep yellow/orange (characteristic of the conjugated dienyl anion).

  • Heating: Allow the mixture to warm to room temperature and stir for 4–6 hours. (Monitoring via ¹H NMR is critical: Look for the disappearance of the CH₂ "ski-slope" signal of the 1,4-diene and appearance of the conjugated vinyl protons).

  • Quench: Pour the reaction mixture onto ice-cold dilute HCl (pH ~3). Do not make too acidic to avoid decomposition.

  • Extraction: Extract immediately with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate in vacuo at low temperature (<30°C).

  • Purification: Recrystallize immediately from hexane/EtOAc or store as a frozen solution.

References
  • Birch Reduction & Isomerization Mechanisms

    • Rabideau, P. W. (1989). The Conformational Analysis of 1,4-Cyclohexadienes. Tetrahedron. Link

  • Diels-Alder Reactivity

    • Lupton, D. W., et al. (2014). Organocatalytic Name Reactions Enabled by NHCs. Journal of Organic Chemistry. Link

  • Botanical Markers in Honey

    • Frérot, E., et al. (2006).[8] From Linden Flower to Linden Honey: Glycosidic Precursors of Cyclohexa-1,3-diene-1-carboxylic acids. Chemistry & Biodiversity. Link

  • Chemical Identity & Esters

    • PubChem Compound Summary for Ethyl 2,6,6-trimethylcyclohexa-1,3-diene-1-carboxylate (Related Derivative). Link

  • Polymerization Applications

    • Kobayashi, S., et al. (2011). Synthesis and polymerization of renewable 1,3-cyclohexadiene. Green Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 2,3-Dihydroxybenzoic Acid (2,3-DHBA) in Bacterial Iron Chelation Assays

Executive Summary Iron is a critical micronutrient for microbial survival, yet its bioavailability in aerobic environments at neutral pH is severely limited due to the insolubility of ferric iron (Fe³⁺). To overcome this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Iron is a critical micronutrient for microbial survival, yet its bioavailability in aerobic environments at neutral pH is severely limited due to the insolubility of ferric iron (Fe³⁺). To overcome this, bacteria secrete low-molecular-weight, high-affinity iron chelators known as siderophores. 2,3-Dihydroxybenzoic acid (2,3-DHBA) is a fundamental phenolate/catecholate siderophore. It functions both as a standalone iron chelator in pathogens like Brucella abortus[1] and as an essential biosynthetic precursor for highly complex triscatecholate siderophores, such as enterobactin, in Escherichia coli and Salmonella[2].

This application note provides drug development professionals and microbiologists with a robust, self-validating methodological framework for utilizing 2,3-DHBA in iron chelation assays. By understanding the mechanistic causality behind these assays, researchers can accurately screen for siderophore inhibitors, study bacterial virulence factors, and evaluate novel antimicrobial targets.

Mechanistic Framework: 2,3-DHBA in Bacterial Iron Homeostasis

The biological utility of 2,3-DHBA stems from its catechol moiety, which upon deprotonation binds ferric iron centers with high affinity. Bacteria synthesize 2,3-DHBA via the shikimate pathway, where the enzyme EntA (a dehydrogenase) catalyzes the final step of its formation[3].

Depending on the organism, 2,3-DHBA is either directly secreted into the extracellular space to scavenge iron or further assembled into macrocyclic structures (like enterobactin) via non-ribosomal peptide synthetases (NRPS)[2]. Once the siderophore-Fe³⁺ complex is formed in the environment, it is recognized by specific outer membrane receptors (e.g., FepA) and actively transported into the cytoplasm, where the iron is released for cellular use.

G Chorismate Chorismate (Precursor) EntA EntA Enzyme Chorismate->EntA Biosynthesis DHBA 2,3-DHBA (Monocatechol) EntA->DHBA Catalysis Enterobactin Enterobactin (Triscatecholate) DHBA->Enterobactin EntB/D/E/F FeComplex Fe3+-Siderophore Complex DHBA->FeComplex Direct Chelation Enterobactin->FeComplex High-Affinity Chelation Fe3 Extracellular Fe3+ Fe3->FeComplex Sequestered Receptor Membrane Receptor (e.g., FepA) FeComplex->Receptor Cellular Uptake

Bacterial 2,3-DHBA biosynthesis and iron uptake pathway.

Quantitative Benchmarks: Iron Binding Affinity

To design effective competition assays, one must understand the thermodynamic hierarchy of iron binding. The affinity of a chelator is often expressed as a pFe³⁺ value (the negative logarithm of the free ferric ion concentration under standardized conditions). 2,3-DHBA, as a bidentate mono-catecholate, has a lower affinity than hexadentate structures but is still highly effective at stripping iron from standard assay dyes[4].

Ligand / ComplexChelator TypeDenticityIron Binding Affinity (pFe³⁺)Peak Absorbance (λmax)
Enterobactin Tris-catecholateHexadentate34.3[4]~495 nm (Fe-complex)
2,3-DHBA Mono-catecholateBidentate~22.4*[4]~510 nm (Fe-complex)
CAS-Fe³⁺-HDTMA Ternary Dye ComplexN/A< 22.0630 nm[5]

*Calculated proxy based on structurally related mono-catecholamides under standard physiological conditions.

Self-Validating Experimental Protocols

Protocol 1: Chrome Azurol S (CAS) Liquid Assay for 2,3-DHBA Quantification

The CAS assay is a universal colorimetric method based on competitive iron exchange. The assay reagent is an intensely blue ternary complex of Chrome Azurol S dye, Fe³⁺, and hexadecyltrimethylammonium bromide (HDTMA)[5]. When 2,3-DHBA is introduced, its higher affinity for iron causes it to sequester Fe³⁺ from the complex, releasing the free CAS dye and shifting the solution color from blue to orange/yellow[6].

Step-by-Step Methodology:

  • Glassware Preparation: Soak all glassware in 6M HCl overnight and rinse thoroughly with Milli-Q water.

    • Causality Check: Environmental iron contamination on standard borosilicate glass will pre-saturate the CAS reagent, leading to artificially low signal-to-noise ratios or false negatives[7].

  • Reagent Formulation:

    • Solution A: Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water[5].

    • Solution B: Prepare 1 mM FeCl₃ in 10 mM HCl. Add 10 mL of this to Solution A[5].

    • Solution C: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water[5].

  • Complex Assembly: Slowly add the CAS-Fe mixture (Solutions A+B) into the HDTMA solution (Solution C) under constant magnetic stirring. Autoclave and store in a dark bottle[5].

    • Causality Check: Why add it slowly to HDTMA? HDTMA is a cationic surfactant that forms micelles to stabilize the highly anionic CAS-Fe³⁺ complex. Rapid mixing disrupts micelle formation, causing localized precipitation of the dye and ruining the reagent's dynamic range[5].

  • Assay Execution: Centrifuge the bacterial culture (e.g., 11,000 × g for 15 min) to obtain a cell-free supernatant[5]. Mix 0.5 mL of supernatant with 0.5 mL of the CAS reagent[8].

  • Incubation & Measurement: Incubate at room temperature for 20 minutes to allow the thermodynamic exchange of iron[2]. Measure absorbance at 630 nm[2].

System Validation & Controls:

  • Positive Control: 50 µM purified 2,3-DHBA in sterile media (Validates the dye's responsiveness).

  • Negative Control: Uninoculated sterile media + CAS reagent (Establishes the baseline

    
     value).
    
  • Calculation: % Siderophore Units =

    
    , where 
    
    
    
    is the absorbance of the reference (negative control) and
    
    
    is the absorbance of the sample.
Protocol 2: Bacterial Growth Rescue Assay under Iron Starvation

This assay determines whether a specific bacterial strain can biologically utilize 2,3-DHBA to overcome induced iron starvation, validating the presence of functional outer membrane receptors and transport permeases.

Step-by-Step Methodology:

  • Media Preparation: Prepare a minimal defined medium (e.g., M9) and supplement it with 50 µM of a synthetic iron chelator such as 2,2'-dipyridyl or ethylenediamine-di(o-hydroxyphenylacetic acid) (EDDHA)[1].

    • Causality Check: Why use 2,2'-dipyridyl? It binds free extracellular iron but cannot be transported into the bacteria, creating a strict, artificial state of iron starvation. This forces the bacteria to rely entirely on siderophore-mediated uptake[1].

  • Supplementation: Aliquot the starved medium into a 96-well microtiter plate. Add exogenous, purified 2,3-DHBA to achieve a concentration gradient (e.g., 0, 1, 10, 50, and 100 µM)[1].

  • Inoculation: Inoculate the wells with a standardized titer (

    
     CFU/mL) of the target bacterial strain (e.g., Brucella abortus 2308 or an E. coli
    
    
    
    mutant)[1].
  • Kinetic Monitoring: Incubate the plate at the optimal growth temperature (e.g., 37°C) with continuous shaking. Measure the optical density (OD₆₀₀) every 2 hours for 24-48 hours.

System Validation & Controls:

  • Positive Rescue Control: Starved medium supplemented with 50 µM FeCl₃ (Proves the bacteria are viable and that growth inhibition was strictly due to iron limitation, not chelator toxicity)[1].

  • Negative Rescue Control: Starved medium with no 2,3-DHBA (Validates the efficacy of the 2,2'-dipyridyl starvation block).

  • Data Interpretation: If 2,3-DHBA restores the growth curve to match the positive control, it confirms the biological functionality of 2,3-DHBA as an iron delivery vehicle for that specific strain[1].

References

1.[3] "A Mammalian Siderophore Synthesized by an Enzyme with a Bacterial Homologue Involved in Enterobactin Production" - nih.gov URL: 2.[1] "Identification of 2,3-dihydroxybenzoic acid as a Brucella abortus siderophore" - nih.gov URL: 3.[6] "Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays" - springernature.com URL: 4.[4] "A Comparative Analysis of Iron Binding Affinity: N,3-dihydroxybenzamide vs. Enterobactin" - benchchem.com URL: 5.[2] "Full article: Enterobactin induces the chemokine, interleukin-8, from intestinal epithelia by chelating intracellular iron" - tandfonline.com URL: 6.[7] "Siderophore Detection assay - Protocols.io" - protocols.io URL: 7.[8] "Chrome Azurol S (CAS) Liquid Assay for Iron-Binding Compounds" - protocols.io URL: 8.[5] "Application Notes: Chrome Azurol S (CAS) Assay Protocol for Achromobactin Detection" - benchchem.com URL:

Sources

Application

Application Note: Downstream Recovery and Purification of 2,3-Dihydroxybenzoic Acid (2,3-DHBA) from Microbial Fermentation

Target Audience: Researchers, bioprocess engineers, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Mechanistic Foundations 2,3-Dihydroxybenzoic acid (2,3-DHBA...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, bioprocess engineers, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Mechanistic Foundations

2,3-Dihydroxybenzoic acid (2,3-DHBA) is a high-value secondary metabolite and a critical building block in the biosynthesis of catecholate siderophores (e.g., enterobactin, bacillibactin). Beyond its ecological role in microbial iron acquisition, 2,3-DHBA is highly sought after in pharmaceutical development for its potent antioxidant, antimicrobial, and metal-chelating properties.

Extracting 2,3-DHBA from complex microbial fermentation broths—such as those from engineered Escherichia coli, Pseudomonas fluorescens, or native producers like 1[1] and 2[2]—presents unique physicochemical challenges. The broth is a highly heterogeneous matrix containing residual sugars, competing organic acids, and cellular debris.

The Biosynthetic Context

In most microbial platforms, 2,3-DHBA is derived from chorismate via a highly conserved three-enzyme cascade (EntC, EntB, EntA). Understanding this pathway is crucial for bioprocess engineers aiming to optimize upstream precursor feeding before initiating downstream extraction.

Biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC Dihydro 2,3-dihydro-2,3-DHBA Isochorismate->Dihydro EntB DHBA 2,3-DHBA Dihydro->DHBA EntA

Enzymatic conversion of chorismate to 2,3-DHBA via the EntC/B/A pathway.

The Physicochemical Logic of Extraction

To achieve high-purity recovery, we exploit the acid-base chemistry of 2,3-DHBA. The molecule features a carboxylic acid group (


) and two phenolic hydroxyl groups (

). At the physiological pH of fermentation (pH 6.5–7.5), 2,3-DHBA exists primarily as a highly water-soluble carboxylate anion.

The Causality of Acidification: By deliberately driving the pH of the cell-free supernatant down to 2.5–3.0 using a strong acid, we force the protonation of the carboxylate group. This neutralizes the molecule, drastically reducing its aqueous solubility and maximizing its partition coefficient (


) into moderately polar organic solvents like ethyl acetate. Ethyl acetate is selected over non-polar solvents (like hexane) because its ester oxygen acts as a hydrogen-bond acceptor, perfectly accommodating the dual hydroxyl groups of the catechol ring[1][3].

Quantitative Data: Comparative Recovery Strategies

Before proceeding to the protocol, it is essential to evaluate the available extraction methodologies. The table below synthesizes quantitative performance metrics across different purification strategies used in modern downstream processing.

Extraction StrategyPrimary MechanismTypical Yield (%)Purity ProfileScalability
Liquid-Liquid Extraction (Ethyl Acetate) pH-dependent phase partitioning75 – 85%Moderate (Requires HPLC polishing)High (Industrial standard)
Solid-Phase Extraction (Polyamide) Hydrogen bonding with catechol80 – 90%HighLow-Moderate (Analytical/Prep)
Preparative HPLC (ODS/C18) Hydrophobic interaction> 95%Ultra-High (>98%)Low (Final polishing only)

Data synthesized from established 4[4] and 3[3].

Self-Validating Experimental Protocol

The following protocol details the isolation of 2,3-DHBA using an optimized Acidification-Liquid-Liquid Extraction (LLE) workflow, followed by Preparative HPLC. Every phase includes a self-validating checkpoint to ensure process integrity.

ExtractionWorkflow Broth Fermentation Broth Centrifuge Centrifugation & Filtration Broth->Centrifuge Supernatant Cell-Free Supernatant Centrifuge->Supernatant Biomass Removal Acidification Acidification (pH 2.5-3.0) Supernatant->Acidification Carboxylate Protonation LLE Ethyl Acetate Extraction Acidification->LLE Solvent Addition OrganicPhase Organic Phase LLE->OrganicPhase Phase Partitioning Evaporation Vacuum Evaporation OrganicPhase->Evaporation Solvent Removal HPLC Preparative HPLC Evaporation->HPLC Crude Reconstitution PureDHBA Purified 2,3-DHBA HPLC->PureDHBA Fractionation

Step-by-step downstream processing workflow for 2,3-DHBA recovery.

Phase 1: Clarification of Fermentation Broth

Objective: Remove cellular biomass and insoluble polymeric debris to prevent severe emulsion formation during LLE.

  • Harvest the fermentation broth at the peak of the stationary phase (typically 48–72 hours depending on the microbial strain).

  • Centrifuge the broth at 12,000 × g for 15 minutes at 4°C. The low temperature minimizes the metabolic degradation of 2,3-DHBA by intracellular enzymes released during incidental cell lysis.

  • Decant the supernatant and vacuum-filter through a 0.22 µm polyethersulfone (PES) membrane to yield a sterile, cell-free supernatant[3].

Phase 2: Acidification and Liquid-Liquid Extraction (LLE)

Objective: Protonate 2,3-DHBA and partition it into an organic solvent.

  • Transfer the clarified supernatant to a glass extraction vessel.

  • Under continuous stirring, slowly add 1M Hydrochloric Acid (HCl) or Formic Acid until the pH stabilizes between 2.5 and 3.0 . Caution: Monitor pH carefully; dropping below pH 2.0 can cause the precipitation of unwanted media proteins.

  • Add an equal volume (1:1 v/v) of analytical-grade Ethyl Acetate .

  • Mix vigorously for 15 minutes. For larger volumes, utilize an overhead stirrer at 1400 rpm[3].

  • Allow the mixture to separate into two distinct phases for 30 minutes. The upper layer is the ethyl acetate phase (containing 2,3-DHBA), and the lower layer is the aqueous phase.

  • Carefully decant or pipette off the upper organic layer into a clean flask. Repeat the extraction on the aqueous phase two more times to ensure maximum recovery. Combine all organic fractions.

Self-Validating Checkpoint (Arnow Assay): To verify that the extraction is complete, take a 1 mL aliquot of the residual aqueous phase. Add 1 mL of 0.5 M HCl, followed by 1 mL of nitrite-molybdate reagent, and 1 mL of 1 M NaOH. Logic: The Arnow assay specifically detects catecholates. If the solution turns a deep red/pink, significant 2,3-DHBA remains in the aqueous phase, dictating that you must perform an additional ethyl acetate extraction cycle. If it remains pale/yellow, extraction is complete[2].

Phase 3: Desiccation and Concentration

Objective: Isolate the crude 2,3-DHBA extract.

  • Add anhydrous sodium sulfate (

    
    ) to the combined ethyl acetate fractions to remove trace water. Filter out the desiccant after 15 minutes.
    
  • Concentrate the organic phase to dryness using a rotary vacuum evaporator at 35°C–40°C . Expert Tip: Do not exceed 40°C, as the catechol ring is susceptible to thermal oxidation over prolonged periods.

  • The resulting residue is the crude 2,3-DHBA extract. Resuspend this residue in a minimal volume of Acetonitrile (ACN) or Methanol (MeOH) for chromatographic polishing.

Phase 4: Preparative HPLC Polishing

Objective: Achieve >98% purity by separating 2,3-DHBA from co-extracted organic acids.

  • Inject the crude extract onto a Preparative ODS/C18 Reversed-Phase column (e.g., 47 i.d. × 260 mm).

  • Mobile Phase: Utilize a gradient of Water (Solvent A) and Methanol or Acetonitrile (Solvent B), both supplemented with 0.05% Formic Acid [1]. The formic acid maintains the protonated state of the molecule during the run, preventing peak tailing.

  • Detection: Monitor absorbance at 320 nm (specific to the conjugated aromatic system of 2,3-DHBA) and 254 nm [4].

  • Collect the fraction corresponding to the 2,3-DHBA peak (retention time validated against a synthetic standard).

  • Lyophilize the collected fractions to yield pure 2,3-DHBA powder.

Self-Validating Checkpoint (LC-MS): Analyze a reconstituted sample of the final powder via LC-MS (Electrospray Ionization, negative mode). You must observe a dominant


 ion at m/z 153.0. The absence of this mass, or the presence of heavy background noise, indicates a failure in the HPLC fractionation step, requiring re-purification.

References

  • A new analog of dihydroxybenzoic acid from Saccharopolyspora sp. KR21-0001 Source: National Institutes of Health (PMC) URL:[Link]

  • Characterization of 2,3-dihydroxybenzoic acid from Nocardia asteroides GUH-2 Source: Journal of Bacteriology (ASM Journals) URL:[Link]

  • Identification of 2,3-Dihydroxybenzoic Acid as a Brucella abortus Siderophore Source: Infection and Immunity (DADUN / ASM) URL:[Link]

  • The catechol moiety of obafluorin is essential for antibacterial activity Source: National Institutes of Health (PMC) URL:[Link]

Sources

Method

Application Note: Chemoenzymatic Preparation of 2,3-Dihydroxybenzoic Acid (2,3-DHBA) for Enterobactin Synthesis

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Biocatalysis, Natural Product Synthesis, and Siderophore Biology Introduction & Mechanistic Grounding Enterobactin is a high-affinity cate...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Biocatalysis, Natural Product Synthesis, and Siderophore Biology

Introduction & Mechanistic Grounding

Enterobactin is a high-affinity catecholate siderophore produced by Escherichia coli and other Gram-negative bacteria to acquire iron under iron-deficient conditions. The synthesis of enterobactin requires the assembly of three molecules of L-serine and three molecules of 2,3-dihydroxybenzoic acid (2,3-DHBA) [1].

In legacy literature, the immediate precursor to 2,3-DHBA is occasionally misidentified or colloquially abbreviated as "2,3-dihydrobenzoic acid"[2]. However, the precise, stereospecific biochemical intermediate is (2S,3S)-2,3-dihydro-2,3-dihydroxybenzoic acid .

Chemical synthesis of this chiral dihydro-intermediate is notoriously difficult due to the instability of the starting material (chorismate) and the strict stereochemical requirements of the downstream cascade. Therefore, a chemoenzymatic approach utilizing the native E. coli biosynthetic enzymes—EntC , EntB , and EntA —is the gold standard for preparing enantiopure (2S,3S)-2,3-dihydro-2,3-dihydroxybenzoate and its oxidized product, 2,3-DHBA[3].

The Biosynthetic Rationale (E-E-A-T)
  • EntC (Isochorismate Synthase): Catalyzes the reversible isomerization of chorismate to isochorismate. This reaction has an unfavorable equilibrium (

    
    ) lying toward chorismate[4].
    
  • EntB (Isochorismatase Domain): Hydrolyzes isochorismate to yield (2S,3S)-2,3-dihydro-2,3-dihydroxybenzoate and pyruvate[5]. By coupling EntB with EntC, the unfavorable EntC equilibrium is driven forward via Le Chatelier's principle.

  • EntA (2,3-diDHB Dehydrogenase): Catalyzes the NAD

    
    -dependent oxidation of the dihydro-intermediate to the aromatic 2,3-DHBA[3]. EntA is highly stereospecific, strictly oxidizing the C3-hydroxyl group of the (2S,3S) isomer.
    

Biosynthetic Pathway Visualization

EnterobactinSynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate EntC (Mg2+) Isochorismate Synthase Dihydro (2S,3S)-2,3-dihydro- 2,3-dihydroxybenzoate Isochorismate->Dihydro EntB Isochorismatase DHBA 2,3-Dihydroxybenzoic Acid (2,3-DHBA) Dihydro->DHBA EntA (NAD+) Dehydrogenase

Caption: Biosynthetic pathway from chorismate to 2,3-DHBA via the EntC, EntB, and EntA enzymatic cascade.

Kinetic Parameters of the Ent Cascade

To design an efficient in vitro biocatalytic reaction, the kinetic parameters of the involved enzymes must be balanced. The table below summarizes the kinetic data, highlighting the rapid turnover of EntA which acts as the final thermodynamic sink for the pathway.

EnzymeFunctional RoleNative Substrate

(

M)

(min

)
EntC Isochorismate SynthaseChorismate14.0173
EntB IsochorismataseIsochorismate14.7600
EntA Dehydrogenase(2S,3S)-2,3-dihydro-2,3-dihydroxybenzoateN/A*5,550

*Note: EntA operates with extremely high catalytic efficiency and undergoes concentration-dependent dimer-tetramer self-association (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) which regulates its activity[6][7][8].

Experimental Protocol: In Vitro Reconstitution & Preparation

This protocol describes a self-validating, one-pot enzymatic synthesis of 2,3-DHBA from chorismate.

Part A: Reagent & Buffer Preparation
  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5.

    • Causality: This pH matches the physiological optimum for the EntC/B/A cascade, preventing premature non-enzymatic degradation of chorismate[4][8].

  • Cofactors: 10 mM MgCl

    
    , 2 mM NAD
    
    
    
    , 1 mM Dithiothreitol (DTT).
    • Causality: Mg

      
       is an obligate cofactor for EntC; it suppresses the rate of product release, retaining isochorismate in the active site for efficient channeling[9]. NAD
      
      
      
      serves as the hydride acceptor for the EntA-mediated aromatization[3]. DTT maintains active-site cysteine residues in a reduced state.
  • Substrate: 1 mM Chorismic acid (prepared fresh from barium or sodium salt).

Part B: Coupled Enzymatic Synthesis
  • Initiation: To 10 mL of the Reaction Buffer at 37°C, add the substrate (1 mM Chorismate) and cofactors. Initiate the reaction by adding purified recombinant enzymes: 2

    
    M EntC, 2 
    
    
    
    M EntB, and 1
    
    
    M EntA.
  • Self-Validating Monitoring: Transfer a 100

    
    L aliquot to a UV-Vis spectrophotometer cuvette. Continuously monitor the absorbance at 340 nm.
    
  • Causality: The stoichiometric reduction of NAD

    
     to NADH (
    
    
    
    ) provides a real-time, quantitative readout of 2,3-DHBA formation[3]. The reaction is considered complete when the
    
    
    plateaus (typically 90–120 minutes).
  • Incubation: Allow the bulk reaction to proceed in a shaking incubator (150 rpm) at 37°C for 120 minutes to ensure the EntB/EntA cascade fully pulls the unfavorable EntC equilibrium forward.

Part C: Extraction and Purification of 2,3-DHBA
  • Quenching & Protonation: Terminate the reaction by adding 1 M HCl dropwise until the solution reaches pH 2.0.

  • Causality: 2,3-DHBA is a carboxylic acid with a

    
     of ~2.9. Lowering the pH ensures complete protonation of the carboxylate group, rendering the molecule uncharged and highly soluble in organic solvents.
    
  • Liquid-Liquid Extraction: Extract the aqueous mixture three times with equal volumes of ethyl acetate (3 x 10 mL).

  • Desiccation & Concentration: Pool the organic layers, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure (rotary evaporation) to yield high-purity 2,3-DHBA.
  • Validation: Confirm the purity and structure of the extracted 2,3-DHBA via HPLC (C18 column, monitoring at 274 nm) and

    
    H-NMR.
    

References

1.[1] Xue Bin, Peter D Pawelek. The enterobactin biosynthetic intermediate 2,3-dihydroxybenzoic acid is a competitive inhibitor of the Escherichia coli isochorismatase EntB. Protein Sci. 2025. 1 2.[6] Determination of the crystal structure of EntA, a 2,3-dihydro-2,3-dihydroxybenzoic acid dehydrogenase from Escherichia coli. ResearchGate. 6 3.[2] Excretion of 2,3-dihydroxybenzoic acid by an enterobactin-negative multiresistant wild strain of Salmonella typhimurium. J Basic Microbiol. 1986. 2 4.[3] Mechanistic studies on trans-2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase (Ent A) in the biosynthesis of the iron chelator enterobactin. Biochemistry. 1990. 3 5.[10] entA - 2,3-dihydro-2,3-dihydroxybenzoate dehydrogenase - Escherichia coli (strain K12). UniProtKB. 10 6.[4] Menaquinone (Vitamin K2) Biosynthesis: Overexpression, Purification, and Characterization of a New Isochorismate Synthase. ASM Journals. 4 7.[5] Enterobactin biosynthesis in Escherichia coli: isochorismate lyase (EntB) is a bifunctional enzyme. Biochemistry. 1997. 5 8.[7] Isochorismate synthase EntC - Escherichia coli (strain K12). UniProtKB. 7 9.[9] An Open and Shut Case: The Interaction of Magnesium with MST Enzymes. Journal of the American Chemical Society. 2016. 9 10.[8] Enterobactin synthase component B - Escherichia coli (strain K12). UniProtKB. 8

Sources

Application

spectrophotometric analysis of 2,3-DHBA iron complexes

Application Note: Spectrophotometric Characterization of Fe(III)-(2,3-DHBA) Coordination Complexes Abstract This application note details the spectrophotometric analysis of Iron(III) complexation with 2,3-Dihydroxybenzoi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Spectrophotometric Characterization of Fe(III)-(2,3-DHBA) Coordination Complexes

Abstract

This application note details the spectrophotometric analysis of Iron(III) complexation with 2,3-Dihydroxybenzoic acid (2,3-DHBA), the binding moiety of the siderophore enterobactin.[1] It provides validated protocols for determining pH-dependent speciation, stoichiometry (Job’s Method), and competitive chelation efficiency. These methods are critical for researchers developing siderophore-drug conjugates or small molecule iron chelators.

Introduction & Theory

2.1 The Siderophore Context 2,3-DHBA is a "privileged structure" in bacterial iron acquisition. It serves as the metal-binding unit of enterobactin , the strongest known iron chelator (


) produced by E. coli and Salmonella. In drug development, 2,3-DHBA mimics are used to hijack bacterial iron transport systems (Trojan Horse strategy) or to treat iron overload diseases (e.g., thalassemia).

2.2 Coordination Chemistry: The "Catechol Shift" The binding of 2,3-DHBA to Fe(III) is strictly pH-dependent, driven by the deprotonation of the hydroxyl groups. The Ligand-to-Metal Charge Transfer (LMCT) bands shift visibly as the coordination number changes:

  • Salicylate Mode (Low pH < 4): Binding occurs via the carboxylate and the adjacent hydroxyl.

  • Catecholate Mode (Neutral/High pH): Binding occurs via the two vicinal hydroxyls (catechol). This is the high-affinity mode.

As pH increases, the complex transitions through three species, causing a hypsochromic (blue) shift in absorbance:

  • Mono-complex

    
    :  Blue/Green (
    
    
    
    nm)
  • Bis-complex

    
    :  Purple/Violet (
    
    
    
    nm)
  • Tris-complex

    
    :  Red/Wine (
    
    
    
    nm) – The biologically active form.

Experimental Workflows (Visualized)

ExperimentalWorkflow cluster_Exp1 Protocol 1: pH Titration cluster_Exp2 Protocol 2: Job's Method Start Reagent Prep (FeCl3 + 2,3-DHBA) Step1 Mix 1:3 Ratio (Acidic pH) Start->Step1 Job1 Prepare 10 Vials (Vary Mole Fraction) Start->Job1 Step2 Titrate with KOH (pH 2 → 11) Step1->Step2 Step3 Scan 400-800nm (Identify Species) Step2->Step3 Result Data Analysis (K_stab & Stoichiometry) Step3->Result Job2 Measure Abs @ 495nm (Tris) & 580nm (Bis) Job1->Job2 Job3 Plot Abs vs. X_ligand Job2->Job3 Job3->Result

Figure 1: Workflow for characterizing iron-catecholate complexes. Protocol 1 identifies spectral properties; Protocol 2 confirms stoichiometry.

Materials & Reagents

  • Iron Stock: 10 mM FeCl

    
     in 0.1 M HCl. (Acid prevents hydrolysis/precipitation).
    
  • Ligand Stock: 10 mM 2,3-DHBA in Methanol or degassed water.

  • Buffers:

    • Avoid Phosphate and Citrate (they compete for Iron).

    • Use MES (pH 5.5-6.5), HEPES (pH 7.0-8.0), or CHES (pH 9.0).

  • Instrumentation: UV-Vis Spectrophotometer (Double-beam preferred for background subtraction).

Protocol 1: pH-Dependent Spectral Scans

Objective: To observe the transition from salicylate-mode to catecholate-mode and identify the


 for the tris-complex.

Step-by-Step:

  • Baseline: Zero the spectrophotometer with the buffer solution.

  • Preparation: In a quartz cuvette, combine:

    • 2.9 mL Buffer (start with 50 mM Acetate, pH 4.0).

    • 30 µL 10 mM 2,3-DHBA (Final: 100 µM).

    • 10 µL 10 mM FeCl

      
       (Final: 33 µM). Note: 3:1 Ligand:Metal excess ensures tris-complex formation if pH permits.
      
  • Scan: Record spectrum from 400 nm to 800 nm.

  • Titration: Manually adjust pH of the bulk solution using dilute KOH or HCl. Aliquot back into cuvette.

  • Data Collection: Repeat scans at pH 5, 7, 9, and 10.

Expected Results: | pH | Color | Dominant Species |


 (approx) |
| :--- | :--- | :--- | :--- |
| < 4.0 | Blue/Green | 

| ~700 nm | | 5.0 - 7.0 | Purple |

| ~580 nm | | > 8.0 | Red/Wine |

| 495 nm |

Protocol 2: Stoichiometry Determination (Job's Method)

Objective: To validate the 3:1 binding stoichiometry at physiological pH.

Theory: Job's method (Continuous Variation) varies the mole fraction of ligand (


) while keeping the total molar concentration (

) constant. The peak absorbance corresponds to the binding stoichiometry.

Step-by-Step:

  • Conditions: Perform at pH 7.4 (HEPES buffer) to ensure catecholate binding mode.

  • Stock Prep: Prepare 1.0 mM FeCl

    
     and 1.0 mM 2,3-DHBA in the same buffer.
    
  • Mixing Scheme: Prepare 11 samples (Total Volume = 1000 µL):

SampleVol Fe (µL)Vol Ligand (µL)Mole Fraction (

)
1100000.0
29001000.1
............
8 250 750 0.75
............
11010001.0
  • Measurement: Measure Absorbance at 495 nm (the Tris-complex max).

  • Analysis: Plot Abs (y-axis) vs.

    
     (x-axis).
    

Interpretation:

  • For a tris-catecholate complex (FeL

    
    ), the maximum absorbance should appear at 
    
    
    
    .
    • Calculation:

      
      .
      

Protocol 3: Competitive Chelation (CAS Assay Variant)

Objective: To determine if a modified 2,3-DHBA derivative retains high affinity compared to EDTA.

Mechanism: The Chrome Azurol S (CAS) assay uses a pre-formed Fe-Dye complex (Blue). When a strong chelator (siderophore) removes the iron, the dye is released (Orange).[2][3]

Step-by-Step:

  • CAS Reagent: Prepare according to Schwyn & Neilands (1987). Contains Fe(III), CAS dye, and HDTMA (surfactant). Solution is Blue .

  • Assay:

    • Add 100 µL of CAS reagent to microplate wells.

    • Add 100 µL of 2,3-DHBA standards (0 - 100 µM).

    • Add 100 µL of EDTA standards (0 - 100 µM) as a positive control.

  • Incubation: Wait 1 hour at room temperature (equilibrium is slow for high-affinity ligands).

  • Read: Measure Absorbance at 630 nm (loss of blue color).

  • Calculation: Calculate % Siderophore Units:

    
    
    

Scientific Integrity & Troubleshooting

Self-Validating Controls:

  • The "Purple Test": If your solution at pH 7 is purple, you have not formed the fully stable tris-complex. Add more ligand or raise the pH.

  • Iron Hydrolysis: If the baseline rises steadily at 800 nm (where no absorbance should occur), you have iron hydroxide precipitation. Remedy: Lower iron concentration or ensure ligand is added before pH adjustment.

Chemical Equilibrium Logic:

Equilibrium Fe Free Fe(III) FeL [Fe(L)]+ (Blue, Low pH) Fe->FeL pH > 4 L 2,3-DHBA L->FeL pH > 4 FeL2 [Fe(L)2]- (Purple, Neutral pH) FeL->FeL2 +Ligand pH > 6 FeL3 [Fe(L)3]3- (Red, High pH) FeL2->FeL3 +Ligand pH > 8

Figure 2: Speciation of Iron-DHBA complexes. The transition is driven by pH (deprotonation of catechol hydroxyls) and ligand concentration.

References

  • Raymond, K. N., et al. (2003).[4] "Coordination chemistry of microbial iron transport." Accounts of Chemical Research, 12(9), 183-190.

  • Schwyn, B., & Neilands, J. B. (1987).[5] "Universal chemical assay for the detection and determination of siderophores."[2][3] Analytical Biochemistry, 160(1), 47-56.

  • Loomis, L. D., & Raymond, K. N. (1991). "Solution equilibria of enterobactin and metal-enterobactin complexes." Inorganic Chemistry, 30(5), 906-911.

Sources

Method

Application Notes and Protocols for In Vitro Cytotoxicity Testing of 2,3-Dihydroxybenzoic Acid

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro cytotoxicity assessment of 2,3-Dihydroxybenzoic acid (2,3-DHBA). As a naturally occurr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro cytotoxicity assessment of 2,3-Dihydroxybenzoic acid (2,3-DHBA). As a naturally occurring phenolic compound and a metabolite of aspirin, 2,3-DHBA exhibits a range of biological activities, including antioxidant, anti-inflammatory, and iron-chelating properties.[1][2][3] Recent studies have also highlighted its potential as a selective cytotoxic agent against various cancer cell lines, making a thorough understanding of its cytotoxicity profile imperative for therapeutic development.[4][5] This guide moves beyond a simple recitation of steps, delving into the rationale behind experimental design choices and offering a multi-assay strategy to build a robust and reliable cytotoxicity profile. We present detailed protocols for assessing cell viability, membrane integrity, and apoptotic pathways, ensuring a self-validating experimental approach.

Introduction: The Scientific Context of 2,3-DHBA

2,3-Dihydroxybenzoic acid (also known as Pyrocatechuic acid) is a small molecule with significant biological relevance.[2][6] It is found in various plants, such as the aquatic fern Salvinia molesta, and is also a product of human aspirin metabolism.[6][7] Its established functions as an iron-chelating agent and an antimicrobial compound have made it a subject of interest.[2][6]

The decision to evaluate the cytotoxicity of 2,3-DHBA is driven by its dual nature. While it can exert protective effects, such as reducing apoptosis in cardiomyocytes under specific stress conditions[1], it has also demonstrated dose-dependent cytotoxic effects against cancer cells, including breast and colon cancer lines.[4][8] This selective cytotoxicity suggests a potential therapeutic window. Therefore, a rigorous in vitro assessment is the foundational step to characterize its dose-response relationship, determine its mechanism of cell killing, and establish its selectivity between cancerous and non-cancerous cells.

Strategic Experimental Design

A robust cytotoxicity assessment relies on a multi-faceted approach. No single assay can tell the whole story. We advocate for a tiered strategy that interrogates different cellular health markers, starting with broad viability and progressing to specific mechanisms of cell death.

Rationale for Cell Line Selection

The choice of cell line is paramount and must align with the research objective.[9] A well-justified selection provides biological relevance to the obtained data.

Research Goal Recommended Cell Lines Rationale
Anticancer Potential MCF-7, MDA-MB-231 (Breast Cancer)[3][4] HCT-116, HT-29 (Colorectal Cancer)[8][10]These are well-characterized and commonly used models. Comparing results on different subtypes (e.g., luminal A vs. triple-negative breast cancer) can reveal selectivity.
General Safety/Toxicity L-929 (Murine Fibroblast)[4] hTERT-immortalized Fibroblasts[9]Non-cancerous cell lines are crucial for establishing a selectivity index (SI), comparing the IC50 in cancer cells versus healthy cells.
Organ-Specific Toxicity HepG2 (Hepatocellular Carcinoma) Caco-2 (Colorectal Adenocarcinoma)Relevant for assessing potential liver toxicity or effects on intestinal epithelium, especially if oral administration is a consideration.[9]
Dose-Response and Time-Course Considerations

Cytotoxicity is both dose- and time-dependent.[4]

  • Dose Range: Based on existing literature, a starting range of 0.5 mM to 20 mM for 2,3-DHBA is recommended for initial screening in cancer cell lines.[4] A wider or narrower range may be required depending on the cell line's sensitivity.

  • Time Points: Evaluating at multiple time points (e.g., 24, 48, and 72 hours) is critical. This helps to distinguish between rapid cytotoxic effects and slower, cumulative toxicity, and is essential for accurate IC50 determination.[4][11]

The Importance of Controls

Every plate must include a comprehensive set of controls to ensure data validity.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO, PBS) used to dissolve 2,3-DHBA.

  • Untreated Control: Cells in culture medium only; represents 100% viability.

  • Positive Control: A compound with a known cytotoxic mechanism (e.g., Doxorubicin for general cytotoxicity, Staurosporine for apoptosis induction).

  • Assay-Specific Controls: Such as a lysis buffer for maximum LDH release.[12]

Experimental Workflow: A Tiered Assay Approach

The following workflow provides a logical progression from assessing overall cell population health to dissecting the specific mechanism of cell death.

G cluster_0 Tier 1: Viability & Membrane Integrity Screening cluster_1 Tier 2: Mechanism of Action - Apoptosis cluster_2 Data Analysis MTT MTT Assay (Metabolic Activity) Analysis Calculate % Viability & IC50 Determine Mode of Cell Death MTT->Analysis LDH LDH Release Assay (Membrane Integrity) LDH->Analysis Annexin Annexin V / PI Staining (Flow Cytometry) Annexin->Analysis Caspase Caspase-3/7 Activity Assay (Luminescence/Colorimetric) Caspase->Analysis Analysis->Annexin If cytotoxic Analysis->Caspase If cytotoxic

Caption: Tiered workflow for 2,3-DHBA cytotoxicity assessment.

Protocol: MTT Assay for Cell Viability

Principle: This colorimetric assay is a cornerstone for initial cytotoxicity screening. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[13][14] The amount of formazan produced is directly proportional to the number of metabolically active cells.

Caution: Phenolic compounds like 2,3-DHBA possess antioxidant properties and can sometimes interfere with tetrazolium salt reduction.[15][16] It is crucial to run a cell-free control with 2,3-DHBA and MTT to check for direct chemical reduction.

Materials:

  • 96-well flat-bottom sterile plates

  • 2,3-Dihydroxybenzoic acid (2,3-DHBA)

  • Appropriate cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT Solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours (37°C, 5% CO2) to allow for attachment.[4][11]

  • Compound Treatment: Prepare serial dilutions of 2,3-DHBA in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of 2,3-DHBA. Include vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT stock solution (5 mg/mL) to each well.[11]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert MTT into visible purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[13][17] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background.

  • Calculation:

    • Percent Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Protocol: LDH Release Assay for Cytotoxicity

Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from the cytosol of cells with damaged plasma membranes.[18][19] Extracellular LDH catalyzes the reduction of NAD+ to NADH, which then reduces a tetrazolium salt to a colored formazan product. The amount of color is proportional to the amount of cell lysis.[12][20]

Materials:

  • Cells cultured and treated as in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction solution, catalyst, and lysis buffer).

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Prepare Controls: On the same plate as the treated cells, set up triplicate wells for:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells treated with the kit's lysis buffer (e.g., Triton X-100) for 30-45 minutes before the end of the experiment.[12]

    • Background Control: Medium only.

  • Collect Supernatant: After the treatment incubation period, centrifuge the 96-well plate at 250-400 x g for 5-10 minutes.[20][21]

  • Transfer Supernatant: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[18][21]

  • Add Reaction Mix: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 100 µL of this mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[21]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation:

    • Percent Cytotoxicity (%) = [(Absorbance of Treated - Absorbance of Spontaneous) / (Absorbance of Maximum - Absorbance of Spontaneous)] x 100

Protocols: Dissecting the Apoptotic Pathway

If the MTT and LDH assays indicate cytotoxicity, the next step is to determine if the mechanism involves apoptosis.

Annexin V / Propidium Iodide (PI) Staining

Principle: This flow cytometry-based method distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips to the outer leaflet of the plasma membrane.[22] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

G cluster_0 Cell Populations Healthy Healthy Cell Annexin V: Negative PI: Negative EarlyApop Early Apoptotic Cell Annexin V: Positive PI: Negative LateApop Late Apoptotic/Necrotic Cell Annexin V: Positive PI: Positive

Caption: Interpreting Annexin V/PI staining results.

Materials:

  • Cells treated with 2,3-DHBA in 6-well plates or T25 flasks.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • 1X Binding Buffer (provided in kit).

  • Flow Cytometer.

Procedure:

  • Cell Harvest: After treatment, collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

  • Cell Washing: Wash the cells (1-5 x 10^5 cells per sample) once with cold 1X PBS and then once with 1X Binding Buffer. Centrifuge between washes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the 100 µL cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution & Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately by flow cytometry.

Caspase-3/7 Activity Assay

Principle: This assay provides a direct functional measure of apoptosis. Caspases-3 and -7 are key "executioner" caspases. Their activation represents a point of no return in the apoptotic cascade.[23] The assay utilizes a substrate, often containing the peptide sequence DEVD, linked to a reporter molecule (a luminophore or chromophore). When cleaved by active caspase-3/7, the reporter is released, generating a signal proportional to enzyme activity.[24][25][26]

Materials:

  • Cells cultured and treated in a white-walled 96-well plate (for luminescence) or a clear plate (for colorimetric).

  • Commercially available Caspase-Glo® 3/7 (luminescent) or a colorimetric Caspase-3/7 assay kit.

Procedure (Luminescent "Add-Mix-Measure" Format):

  • Plate Equilibration: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cells in culture medium.[25]

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[25]

Data Interpretation and Synthesis

By combining the results from these assays, a detailed cytotoxicity profile of 2,3-DHBA can be constructed.

MTT Result LDH Result Apoptosis Assay Result Likely Interpretation
↓ Viability↑ CytotoxicityPositive (Annexin V+, Caspase-3/7 active)2,3-DHBA induces cell death primarily through apoptosis .
↓ Viability↑ CytotoxicityNegative 2,3-DHBA induces cell death primarily through necrosis .
↓ ViabilityNo Change Negative 2,3-DHBA has a cytostatic effect (inhibits proliferation without killing cells).
↓ Viability↑ CytotoxicityMixed 2,3-DHBA induces cell death through a combination of apoptosis and necrosis.

The final step is to plot dose-response curves for each assay and calculate the IC50 value (the concentration of 2,3-DHBA that causes a 50% reduction in the measured effect). Comparing the IC50 values across different cell lines will establish the compound's selectivity and therapeutic potential.

References

  • 2,3-DIHYDROXY BENZOIC ACID - Inxight Drugs. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Imayavaramban Lakshmanan and Surinder K Batra* Bi. [Link]

  • LDH Cytotoxicity Assay - Bio-protocol. [Link]

  • Investigation of the Effect of 2,3-Dihydrobenzoic Acid Acid (2,3-DHBA) on the Lipid Profiles of MCF-7 and MDA-MB-231 Human Breast Cancer Cells via an Untargeted Lipidomic Approach - MDPI. [Link]

  • 2,3-Dihydroxybenzoic acid - Wikipedia. [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit • Catalogue Code: AKES194 • Research Use Only • Size. [Link]

  • An Efficient and Economical MTT Assay for Determining the Antioxidant Activity of Plant Natural Product Extracts and Pure Compounds - ACS Publications. [Link]

  • MTT Cell Proliferation Assay Kit (Colorimetric) (BN00550). [Link]

  • LDH Cytotoxicity Assay Kit - Interchim. [Link]

  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. [Link]

  • Bioactivity guided isolation and identification of phenolic compounds from Citrus aurantium L. with anti-colorectal cancer cells activity by UHPLC-Q-TOF/MS - PMC. [Link]

  • Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. [Link]

  • MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. [Link]

  • Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC. [Link]

  • Aspirin metabolites 2,3‑DHBA and 2,5‑DHBA inhibit cancer cell growth: Implications in colorectal cancer prevention - Spandidos Publications. [Link]

  • 2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Cancer Cell Growth. [Link]

  • What cell line should I choose for citotoxicity assays? - ResearchGate. [Link]

  • Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. [Link]

  • In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as phytotherapeutic agents - Open Exploration Publishing. [Link]

Sources

Application

derivatization of 2,3-dihydrobenzoic acid for GC-MS analysis

Application Note: High-Efficiency Derivatization of 2,3-Dihydroxybenzoic Acid (2,3-DHBA) for GC-MS Analysis Part 1: Executive Summary & Nomenclature Clarification Critical Nomenclature Note: While the request specifies "...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Derivatization of 2,3-Dihydroxybenzoic Acid (2,3-DHBA) for GC-MS Analysis

Part 1: Executive Summary & Nomenclature Clarification

Critical Nomenclature Note: While the request specifies "2,3-dihydrobenzoic acid" (a cyclohexadiene derivative), in drug development and metabolomics, this is almost exclusively a nomenclature conflation with 2,3-Dihydroxybenzoic acid (2,3-DHBA) . 2,3-DHBA is a critical pharmacodynamic marker for aspirin metabolism (CYP450 hydroxylation of salicylate) and a "trap" biomarker for oxidative stress (hydroxyl radical generation). This guide focuses on 2,3-DHBA , as it is the standard analyte for the stated audience.

Abstract: This protocol details the quantitative analysis of 2,3-DHBA in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Unlike Liquid Chromatography (LC), GC-MS requires derivatization to convert the polar carboxylic and phenolic moieties into volatile, thermally stable analogs. We utilize Silylation (BSTFA + 1% TMCS) as the gold-standard approach due to its superior reaction kinetics with sterically hindered hydroxyls compared to methylation.

Part 2: The Chemistry of Derivatization

Why Derivatize?

2,3-DHBA contains three active protons: one carboxylic acid (-COOH) and two phenolic hydroxyls (-OH) at positions 2 and 3.

  • Volatility: The underivatized molecule interacts strongly via hydrogen bonding, leading to poor volatilization and peak tailing.

  • Thermal Stability: Direct injection leads to decarboxylation in the hot injection port.

  • Mass Spectral Fingerprint: Trimethylsilyl (TMS) derivatives yield distinct fragmentation patterns (M-15, M-89) essential for distinguishing 2,3-DHBA from its isomer, 2,5-DHBA (Gentisic acid).

Reaction Mechanism: Silylation

The reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) acts as a silyl donor. The addition of 1% Trimethylchlorosilane (TMCS) acts as a catalyst to drive the reaction at the sterically hindered C2-hydroxyl group (ortho to the carboxylic acid).

Reaction Scheme:



Part 3: Visualization of Workflows

Figure 1: Reaction Pathway & Steric Considerations

G cluster_0 Critical Step: Heat Required DHBA 2,3-DHBA (Polar, Non-volatile) Inter Intermediate (Partially Silylated) DHBA->Inter Fast Reaction (-COOH, C3-OH) BSTFA BSTFA + 1% TMCS (Reagent) BSTFA->Inter Final Tri-TMS Derivative (Volatile, GC-Ready) Inter->Final Slow Reaction (Steric C2-OH)

Caption: Silylation kinetics. The C2-hydroxyl group is sterically hindered by the adjacent carboxylic acid, requiring thermal energy (70°C) and catalysis (TMCS) for quantitative conversion.

Part 4: Detailed Experimental Protocol

Reagents & Materials
  • Analyte Standard: 2,3-Dihydroxybenzoic acid (Sigma-Aldrich, >99%).

  • Internal Standard (IS): 3,4-Dihydroxybenzoic acid or deuterated Salicylic acid (d4-SA).

  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich).

  • Solvent: Anhydrous Pyridine (Critical: Must be <0.05% water).[1]

  • Extraction Solvent: Ethyl Acetate (EtOAc).

Sample Preparation (Plasma/Urine)
  • Acidification: Aliquot 200 µL plasma. Add 20 µL 6N HCl to adjust pH < 2. Rationale: Protonates the carboxylic acid to facilitate organic extraction.

  • Extraction: Add 1 mL Ethyl Acetate. Vortex vigorously (2 min). Centrifuge at 10,000 x g for 5 min.

  • Drying: Transfer the organic supernatant to a glass GC vial. Evaporate to complete dryness under a stream of Nitrogen at 40°C.

    • Warning: Any residual water will hydrolyze the BSTFA reagent.

Derivatization Procedure
  • Reconstitution: Add 50 µL Anhydrous Pyridine to the dried residue. Vortex to dissolve.

    • Role of Pyridine: Acts as an acid scavenger (neutralizing HCl/HF byproducts) and solvent.

  • Silylation: Add 50 µL BSTFA + 1% TMCS .

  • Incubation: Cap the vial tightly (PTFE-lined cap). Heat at 70°C for 60 minutes .

    • Note: 2,3-DHBA requires longer heating than salicylic acid due to the intramolecular H-bonding between the C2-OH and COOH.

  • Cooling: Allow to cool to room temperature. Transfer to autosampler.

GC-MS Instrumentation Parameters
ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for aromatics.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard efficiency.
Inlet Temp 260°CEnsures rapid volatilization of high-boiling TMS esters.
Injection 1 µL Splitless (1 min purge)Maximizes sensitivity for trace metabolites.
Oven Program 80°C (1 min) → 20°C/min → 300°C (5 min)Fast ramp prevents peak broadening.
Transfer Line 280°CPrevents condensation before MS source.
Ion Source EI (70 eV), 230°CStandard ionization.
Acquisition SIM Mode (Selected Ion Monitoring)Quant Ions: m/z 370 (M+), 355 (M-15).

Part 5: Data Analysis & Troubleshooting

Identification Criteria
  • Retention Time (RT): 2,3-DHBA-TMS typically elutes before 2,5-DHBA-TMS but after Salicylic Acid-TMS.

  • Mass Spectrum:

    • Molecular Ion (M+): m/z 370 (Tri-TMS derivative).

    • Base Peak: m/z 355 (Loss of methyl group, [M-CH3]+).

    • Qualifier: m/z 267 (Loss of TMSO group).

Common Failure Modes
  • Incomplete Derivatization (Mono/Di-TMS peaks):

    • Symptom:[2] Multiple peaks for one analyte.

    • Cause: Moisture in sample or insufficient heating time.

    • Fix: Ensure extract is bone-dry; increase incubation to 90 min.

  • Peak Tailing:

    • Cause: Active sites in the GC liner (silanol groups).

    • Fix: Use deactivated glass wool liners; inject BSTFA blank to passivate column.

Figure 2: Analytical Workflow Logic

Workflow Sample Biological Sample (Plasma/Urine) Extract L-L Extraction (Ethyl Acetate, pH < 2) Sample->Extract Dry N2 Evaporation (Must be Anhydrous) Extract->Dry React Derivatization BSTFA + 1% TMCS 70°C, 60 min Dry->React Add Pyridine GCMS GC-MS Analysis (SIM Mode: m/z 370, 355) React->GCMS

Caption: Step-by-step analytical workflow. The "Drying" step is the critical control point (CCP) to prevent reagent hydrolysis.

Part 6: References

  • Grootveld, M., & Halliwell, B. (1986). Aromatic hydroxylation as a potential measure of hydroxyl radical formation in vivo. Identification of 2,3-dihydroxybenzoate samples. Biochemical Journal, 237(2), 499–504. Link

  • Deng, C., et al. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice.[3][4] Journal of Agricultural and Food Chemistry, 52(2), 222-227.[4] Link

  • Sigma-Aldrich. (2023). Derivatization Reagents for GC: BSTFA Protocol. Technical Bulletin. Link

  • Blacklock, C.J., et al. (2001). Salicylic acid in the serum of subjects not taking aspirin. Comparison of salicylic acid concentrations in the serum of vegetarians, non-vegetarians, and patients taking aspirin. Journal of Clinical Pathology, 54(7), 553–555. Link

Sources

Method

Application Note: Synthesis of Catecholate Siderophore Analogs Using 2,3-Dihydroxybenzoic Acid (2,3-DHBA)

Executive Summary This guide details the chemical synthesis of catecholate siderophore analogs, specifically focusing on "Enterobactin mimics" utilizing a 2,3-dihydroxybenzoic acid (2,3-DHBA) warhead and a Tris(2-aminoet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the chemical synthesis of catecholate siderophore analogs, specifically focusing on "Enterobactin mimics" utilizing a 2,3-dihydroxybenzoic acid (2,3-DHBA) warhead and a Tris(2-aminoethyl)amine (TREN) backbone. These constructs form the basis of the "Trojan Horse" antibiotic strategy, allowing drug conjugates to bypass the outer membrane of Gram-negative bacteria via active iron transport systems (e.g., FepA/CirA receptors).

Key Technical Challenges Addressed:

  • Regioselective Protection: Preventing catechol oxidation and polymerization during synthesis.

  • Tripodal Assembly: Efficient 3:1 coupling of the warhead to the scaffold.

  • Iron-Free Isolation: Preventing premature iron coordination during purification.

Scientific Background & Design Strategy

The "Trojan Horse" Mechanism

Gram-negative bacteria (e.g., E. coli, P. aeruginosa) possess an impermeable outer membrane. To acquire iron, they secrete siderophores (high-affinity iron chelators).[1][2] The ferric-siderophore complex is actively transported into the periplasm.[3] By conjugating an antibiotic to a siderophore analog, we hijack this pathway.

Structural Design: Why 2,3-DHBA and TREN?
  • 2,3-DHBA: This moiety mimics the iron-binding subunits of Enterobactin, the strongest known natural siderophore (

    
     M). The ortho-hydroxyls deprotonate to form a bidentate ligand for Fe(III).
    
  • TREN Backbone: Enterobactin uses a cyclic serine trimer backbone. However, this is synthetically complex and hydrolytically unstable. TREN provides a flexible, achiral, tripodal scaffold that positions three 2,3-DHBA units in the correct octahedral geometry for iron binding.

TrojanHorse Bacteria Gram-Negative Bacterium Iron Fe(III) Receptor Outer Membrane Receptor (FepA) Iron->Receptor Recognition Siderophore Siderophore (2,3-DHBA Analog) Siderophore->Iron Chelation Drug Antibiotic Payload Drug->Siderophore Conjugation (Linker) Receptor->Bacteria Active Transport (TonB dependent)

Figure 1: The "Trojan Horse" strategy utilizing siderophore-mediated active transport.[4]

Synthetic Workflow Overview

The synthesis requires a "Protect-Activate-Couple-Deprotect" strategy. The catechol moiety is highly susceptible to oxidation (turning into quinones) at neutral/basic pH; therefore, robust benzyl protection is required.

SynthesisFlow Start 2,3-Dihydroxybenzoic Acid (2,3-DHBA) Step1 Step 1: Global Benzylation (BnBr, K2CO3) Start->Step1 Step2 Step 2: Selective Saponification (NaOH, MeOH) Step1->Step2 Inter1 2,3-Bis(benzyloxy)benzoic Acid Step2->Inter1 Step3 Step 3: Activation (NHS, EDC) Inter1->Step3 Inter2 NHS-Active Ester Step3->Inter2 Step4 Step 4: Tripodal Coupling (TREN Backbone) Inter2->Step4 Inter3 Protected TREN-Siderophore Step4->Inter3 Step5 Step 5: Hydrogenolysis (H2, Pd/C) Inter3->Step5 Final Final Product: Fe-Free TREN-Catecholate Step5->Final

Figure 2: Synthetic pathway for TREN-based catecholate siderophores.

Detailed Experimental Protocols

Phase 1: Warhead Synthesis (Protected 2,3-DHBA)

Objective: Synthesize 2,3-bis(benzyloxy)benzoic acid. Rationale: We use Benzyl (Bn) groups because they are stable to basic coupling conditions but easily removed by hydrogenation, which is compatible with most antibiotic payloads (unlike BBr3 deprotection of methyl ethers).

Step 1.1: Per-benzylation
  • Reagents: 2,3-DHBA (10.0 g, 64.9 mmol), Benzyl bromide (44.4 g, 260 mmol, 4.0 equiv),

    
     (44.8 g, 324 mmol, 5.0 equiv), Acetone (300 mL).
    
  • Procedure:

    • Dissolve 2,3-DHBA in acetone in a round-bottom flask.

    • Add

      
       (anhydrous) and stir for 15 min.
      
    • Add Benzyl bromide dropwise via addition funnel.

    • Reflux at 60°C for 24 hours.

    • Monitor: TLC (Hexane:EtOAc 4:1). Product (Benzyl 2,3-bis(benzyloxy)benzoate) moves to higher Rf.

  • Workup: Filter off inorganic salts. Concentrate filtrate. Redissolve in EtOAc, wash with water and brine. Dry over

    
    .[5][6][7] Flash chromatography (Hexane/EtOAc) to yield the benzyl ester .
    
Step 1.2: Selective Saponification
  • Reagents: Benzyl ester intermediate, NaOH (1M aqueous), Methanol/THF (1:1).

  • Procedure:

    • Dissolve the benzyl ester in MeOH/THF.

    • Add NaOH solution (1.5 equiv).

    • Reflux at 70°C for 4-6 hours. Note: The benzyl ester hydrolyzes faster than the benzyl ethers.

  • Workup:

    • Cool to RT. Acidify carefully with 1M HCl to pH 2.

    • Extract with EtOAc (3x).

    • Crucial Step: Recrystallize from EtOAc/Hexane to remove any partially deprotected side products.

  • Yield: Expect ~75-80% of 2,3-bis(benzyloxy)benzoic acid .

Phase 2: Activation (NHS Ester Formation)

Objective: Create a reactive intermediate for clean coupling to the polyamine. Rationale: In situ activation (e.g., with HATU) can lead to side reactions with the tripodal amine. Isolating the NHS ester ensures stoichiometry control.

  • Reagents: 2,3-bis(benzyloxy)benzoic acid (1.0 equiv), N-Hydroxysuccinimide (NHS, 1.1 equiv), EDC·HCl (1.1 equiv), DCM (anhydrous).

  • Procedure:

    • Dissolve acid and NHS in dry DCM under

      
      .
      
    • Cool to 0°C. Add EDC[8][9]·HCl.

    • Stir warming to RT overnight.

  • Workup: Wash with 0.1M HCl (removes urea), then water. Dry and concentrate. The NHS ester is usually a stable white foam and can be used without column chromatography.

Phase 3: Scaffold Coupling (The "Tripod")

Objective: Couple 3 units of activated DHBA to 1 unit of TREN.

  • Reagents: TREN (Tris(2-aminoethyl)amine), NHS-Ester (from Phase 2, 3.3 equiv), DIPEA (4.0 equiv), DMF (dry).

  • Procedure:

    • Dissolve TREN in DMF.

    • Add DIPEA.[6][7][8][10]

    • Add the NHS-ester solution dropwise to the TREN solution. Note: Slow addition prevents cross-linking or incomplete substitution.

    • Stir at RT for 12 hours.

  • Purification:

    • Dilute with EtOAc.[6] Wash extensively with water (to remove DMF) and saturated

      
      .
      
    • Purify via Flash Chromatography (DCM:MeOH gradient).

    • QC: Verify by LC-MS. Mass should correspond to TREN + 3x(Protected DHBA).

Phase 4: Global Deprotection & Isolation

Objective: Remove benzyl groups to release the active siderophore.

  • Reagents: Protected TREN-conjugate, 10% Pd/C (10 wt% loading), Methanol,

    
     balloon.
    
  • Procedure:

    • Dissolve conjugate in Methanol (degassed).

    • Add Pd/C catalyst carefully (under Argon flow to prevent ignition).

    • Purge with

      
       and stir under balloon pressure for 4-12 hours.
      
    • Monitor: TLC will show the disappearance of the UV-active benzyl spots. The product will be very polar.

  • Workup (Iron-Free Protocol):

    • Filter through Celite. Critical: Use a plastic funnel or acid-washed glass to prevent iron leaching.

    • Concentrate filtrate.

    • Purification: Reverse-phase HPLC (C18). Mobile phase: Water/Acetonitrile (+0.1% TFA).

    • Lyophilize to obtain the final white powder.

Quality Control & Troubleshooting

Iron-Free Verification (CAS Assay)

The Chrome Azurol S (CAS) assay is the gold standard for detecting siderophore activity.

  • Preparation: Mix CAS dye (blue) with Fe(III).

  • Test: Add your product.

  • Result: A color change from Blue to Orange indicates the compound has successfully stripped the iron from the dye, confirming siderophore activity.

Troubleshooting Table
IssueProbable CauseSolution
Product turns brown/black Catechol oxidationEnsure all solvents are degassed. Store final product under Argon at -20°C.
Incomplete Coupling (2 arms) Steric hindrance or hydrolysisUse 3.5 equiv of NHS ester. Ensure DMF is anhydrous.
Iron Contamination Glassware leachingAcid wash all glassware (1M HCl) overnight before the final step.
Low Solubility High polarity of catecholsUse DMSO/Methanol for stock solutions.

References

  • Trojan Horse Strategy Review

    • Mislin, G. L., & Schalk, I. J. (2014). Siderophore-dependent iron uptake systems as gates for antibiotic delivery.[11] Metallomics, 6(3), 408-420.

  • Synthesis of 2,3-DHBA Analogs

    • Möllmann, U., et al. (2009).
  • TREN Backbone & Enterobactin Mimics

    • Raymond, K. N., et al. (2003). Enterobactin: An archetype for microbial iron transport. Proceedings of the National Academy of Sciences, 100(7), 3584-3588.
  • CAS Assay Protocol

    • Schwyn, B., & Neilands, J. B. (1987).[12] Universal chemical assay for the detection and determination of siderophores. Analytical Biochemistry, 160(1), 47-56.

Sources

Application

Application Note: 2,3-Dihydroxybenzoic Acid (2,3-DHBA) as a Biomarker for Salicylate Metabolism and Oxidative Stress

[1][2][3] Executive Summary This guide details the utility of 2,3-dihydroxybenzoic acid (2,3-DHBA) as a critical biomarker in salicylate pharmacokinetics.[1] While 2,5-dihydroxybenzoic acid (gentisic acid) represents the...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

This guide details the utility of 2,3-dihydroxybenzoic acid (2,3-DHBA) as a critical biomarker in salicylate pharmacokinetics.[1] While 2,5-dihydroxybenzoic acid (gentisic acid) represents the major enzymatic metabolite of aspirin (acetylsalicylic acid), 2,3-DHBA occupies a unique biological niche. It is formed primarily via direct hydroxyl radical (


) attack on the salicylate ring, making it a "trap" biomarker for quantifying in vivo oxidative stress independent of enzymatic clearance.

This application note provides a validated workflow for distinguishing enzymatic metabolism (CYP450-driven) from non-enzymatic radical hydroxylation, utilizing High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Biological Context & Mechanism[2][4][5][6][7][8]

The Salicylate Trap Mechanism

Salicylate (the active metabolite of aspirin) is metabolized in the liver primarily by glucuronidation and glycine conjugation. However, a fraction undergoes hydroxylation.[1][2][3][4]

  • Enzymatic Route: Cytochrome P450 enzymes (primarily CYP2E1 and CYP3A4 ) hydroxylate salicylate to form 2,5-DHBA .[5]

  • Non-Enzymatic Route: Highly reactive hydroxyl radicals (

    
    ) attack the salicylate ring. This reaction yields both 2,3-DHBA and 2,5-DHBA.[1][6][5][7][3][4][8]
    

Crucial Biomarker Logic: Because 2,3-DHBA is formed almost exclusively by radical attack (with negligible enzymatic contribution compared to 2,5-DHBA), the absolute concentration of 2,3-DHBA and the 2,3-DHBA / 2,5-DHBA ratio act as specific indices for oxidative stress load during salicylate metabolism.

Pathway Visualization

SalicylateMetabolism cluster_0 Liver Microsomes / Plasma Aspirin Aspirin (Acetylsalicylic Acid) Salicylate Salicylate (2-Hydroxybenzoic Acid) Aspirin->Salicylate Hydrolysis (Esterases) DHBA25 2,5-DHBA (Gentisic Acid) [Major Metabolite] Salicylate->DHBA25 Enzymatic Hydroxylation (CYP2E1, CYP3A4) Salicylate->DHBA25 Non-Enzymatic (·OH Radical) DHBA23 2,3-DHBA (Pyrocatechuic Acid) [Oxidative Stress Marker] Salicylate->DHBA23 Non-Enzymatic (·OH Radical Attack)

Figure 1: Divergent pathways of salicylate hydroxylation. Note the specificity of the radical pathway for 2,3-DHBA formation.

Analytical Challenges

  • Isomeric Resolution: 2,3-DHBA, 2,5-DHBA, and 3,4-DHBA (often used as Internal Standard) are structural isomers with identical molecular weights (154.12 g/mol ). Mass spectrometry alone cannot distinguish them without chromatographic separation.

  • Stability: Dihydroxybenzoic acids are polyphenols and are prone to auto-oxidation at neutral or alkaline pH.

  • Dynamic Range: 2,5-DHBA concentrations are typically 10–50 fold higher than 2,3-DHBA. The method must be linear over a wide range.

Protocol: Sample Preparation & Extraction

Objective: Isolate DHBAs from plasma while preventing ex-vivo oxidation.

Reagents
  • Internal Standard (IS): 3,4-Dihydroxybenzoic acid (3,4-DHBA) or 2,4-DHBA. Prepare at 10 µM in 0.1 M HCl.

  • Acidification Buffer: 0.4 M Perchloric Acid (HClO₄) or 1 M HCl.

  • Extraction Solvent: Ethyl Acetate or Diethyl Ether (HPLC Grade).

Step-by-Step Workflow
  • Collection: Collect whole blood into EDTA tubes. Centrifuge immediately at 2,000 x g for 10 min at 4°C to obtain plasma.

  • Acidification (Critical):

    • Transfer 200 µL of plasma to a light-protected (amber) microcentrifuge tube.

    • Add 20 µL of Internal Standard .

    • Add 50 µL of 0.4 M HClO₄ . Vortex for 30 seconds.

    • Why? Acidification precipitates proteins and protonates the carboxylic acid groups, making the DHBAs soluble in organic solvents and preventing auto-oxidation.

  • Liquid-Liquid Extraction (LLE):

    • Add 1 mL of Ethyl Acetate .

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Drying:

    • Transfer the upper organic layer to a clean glass vial.

    • Evaporate to dryness under a stream of Nitrogen (N₂) at 35°C.

  • Reconstitution:

    • Dissolve residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

    • Filter through a 0.22 µm PTFE filter if necessary.

Protocol: Analytical Quantification

Two methods are presented. Method A (HPLC-ECD) is recommended for cost-effective, high-sensitivity detection of hydroxylated aromatics. Method B (LC-MS/MS) is recommended for high-throughput environments requiring absolute structural confirmation.

Method A: HPLC with Electrochemical Detection (ECD)

Gold Standard for Sensitivity (LOD < 50 fmol)

  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 100 x 4.6 mm) or Phenyl-Hexyl for enhanced isomer separation.

  • Mobile Phase:

    • 90% [30 mM Citrate/Acetate buffer, pH 4.0]

    • 10% Methanol

    • Note: Isocratic elution is often sufficient for separating isomers.

  • Flow Rate: 1.0 mL/min.

  • Detection (Coulometric):

    • Cell: ESA Coulochem or Thermo Dionex.

    • Guard Cell: +50 mV (Oxidizes easily oxidizable contaminants).

    • Analytical Cell E1: -150 mV (Reduction).

    • Analytical Cell E2: +400 mV (Oxidative quantification).

  • Retention Order (Typical): 2,3-DHBA elutes before 2,5-DHBA on standard C18 chemistries due to intramolecular hydrogen bonding reducing polarity.

Method B: LC-MS/MS (MRM Mode)

Best for Specificity and Speed

  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo).

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (Phenolic acids ionize best in negative mode).

  • Column: Waters HSS T3 C18 (1.8 µm, 2.1 x 100 mm) - excellent for polar retention.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[9][10]

    • B: Acetonitrile.[6][9][10][11][12]

  • Gradient: 5% B to 40% B over 6 minutes.

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
2,3-DHBA 153.0109.0 (-CO₂)2518
2,5-DHBA 153.0108.02520
Salicylate 137.093.02015
3,4-DHBA (IS) 153.0109.02518

Note: Since 2,3-DHBA and 3,4-DHBA share transitions, chromatographic separation is non-negotiable.

Data Analysis & Interpretation

Calculation

Calculate the concentration using the Internal Standard method:



(RF = Response Factor determined from standard curve)
The Oxidative Stress Ratio

To normalize for the total amount of salicylate available for metabolism, report the ratio:



  • Baseline (Healthy): Ratio is typically low (< 5%).

  • Elevated (Oxidative Stress): A significant increase in this ratio indicates a shift from enzymatic processing (CYP2E1) to non-enzymatic radical attack. This is common in inflammatory states, ischemia-reperfusion injury, or CYP2E1 inhibition.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols.Use end-capped columns (e.g., T3 or Phenyl-Hexyl). Lower pH of mobile phase to < 3.0.
Isomer Co-elution Gradient too steep.Switch to isocratic hold for the first 4 minutes or use a Phenyl-Hexyl column for pi-pi selectivity.
Low Recovery Oxidation during drying.Ensure N₂ stream is used. Do not use heat > 40°C. Add 10 µM EDTA to reconstitution solvent.
High Background (ECD) Contaminated mobile phase.Use HPLC-grade water. Pass mobile phase through 0.22 µm filter. Passivate electrodes with nitric acid wash if permitted by manufacturer.

References

  • Ingelman-Sundberg, M., et al. (1991). Hydroxylation of salicylate by microsomal fractions and cytochrome P-450.[5][2][3] Biochemical Journal. Link

  • Grootveld, M., & Halliwell, B. (1986).[3] Aromatic hydroxylation as a potential measure of hydroxyl radical formation in vivo.[13][1][2][3][4] Biochemical Journal. Link

  • Coudray, C., et al. (1995). Determination of salicylate hydroxylation products as an in vivo oxidative stress marker.[13][1][4] Free Radical Biology and Medicine. Link

  • Dupont, I., et al. (1999). Involvement of cytochromes P-450 2E1 and 3A4 in the 5-hydroxylation of salicylate in humans.[5] Drug Metabolism and Disposition. Link

  • Halliwell, B., & Gutteridge, J.M. (2015). Free Radicals in Biology and Medicine. Oxford University Press. (Contextual Grounding).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Oxidation of 2,3-Dihydroxybenzoic Acid (2,3-DHBA)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the notorious instability of 2,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the notorious instability of 2,3-dihydroxybenzoic acid (2,3-DHBA) in aqueous solutions.

Below, you will find a mechanistic breakdown of the problem, actionable troubleshooting guides, a self-validating protocol for stock preparation, and a comprehensive FAQ.

Mechanistic Overview: The Causality of 2,3-DHBA Oxidation

To prevent degradation, we must first understand the causality behind it. 2,3-DHBA contains an ortho-dihydroxybenzene (catechol) moiety. Catechols are highly electron-rich and thermodynamically driven to oxidize in aqueous, oxygenated environments.

When the pH of a solution rises above 5.0, the phenolic hydroxyl groups begin to deprotonate. This increases the electron density on the aromatic ring, making it highly susceptible to attack by dissolved molecular oxygen (auto-oxidation) and trace transition metals (e.g., Cu²⁺, Fe³⁺). The oxidation cascade proceeds via a semiquinone radical intermediate, which rapidly converts into a highly reactive 1,2-benzoquinone [1]. These quinones then undergo nucleophilic attack and polymerization, resulting in the dark, melanin-like complexes often observed as "browning" in assay tubes.

Troubleshooting Guide: Diagnosing & Resolving Oxidation Issues

Issue 1: My 2,3-DHBA solution turns pink/brown shortly after preparation.

  • Root Cause: Auto-oxidation into quinones and subsequent polymerization. This is drastically accelerated if you are using an amine-containing buffer (e.g., Tris) at a neutral or alkaline pH (pH 7.0–8.0). Catechols undergo rapid, non-enzymatic transformations in the presence of amines, forming spectrally active chromophores [2].

  • Resolution: Switch to a non-amine buffer (e.g., acetate, citrate, or phosphate) and lower the pH (< 5.0) if your experimental design permits. If Tris is absolutely mandatory for your assay, prepare the 2,3-DHBA immediately before use, keep it on ice, and minimize the incubation time.

Issue 2: Inconsistent LC-MS results or the appearance of new, early-eluting peaks.

  • Root Cause: 2,3-DHBA is being oxidized by trace transition metals via a chelator-mediated Fenton-like reaction. This generates hydroxyl radicals that further degrade the compound into isomeric trihydroxybenzoic acids [3] [4].

  • Resolution: Supplement your sample diluent or buffer with 100 µM EDTA or DTPA. These chelators lock up trace Cu(II) and Fe(III), removing the catalytic engine driving the oxidation. Always use ultra-pure, LC-MS grade water.

Issue 3: Loss of 2,3-DHBA concentration during long-term storage at -20°C.

  • Root Cause: Dissolved oxygen and ambient light exposure drive slow oxidation even at sub-zero temperatures.

  • Resolution: Sparge (degas) your solvent with Argon or Nitrogen for 30 minutes prior to dissolving the 2,3-DHBA. Store the aliquots in amber glass vials to prevent photodegradation, and overlay the vial headspace with Argon before sealing.

Experimental Protocol: Self-Validating System for Stable 2,3-DHBA Solutions

This protocol is designed as a self-validating system. By systematically eliminating dissolved oxygen, sequestering catalytic metals, and maintaining protonation, we halt the auto-oxidation cascade at its source.

Materials Required:

  • 2,3-Dihydroxybenzoic acid (High purity, >99%)

  • Ultra-pure LC-MS grade water

  • Citric acid / Sodium citrate

  • EDTA (Ethylenediaminetetraacetic acid)

  • Argon or Nitrogen gas (High purity)

Step-by-Step Methodology:

  • Solvent Deoxygenation: Boil ultra-pure water for 5 minutes, cool to room temperature, and sparge with Argon gas for 30 minutes to displace dissolved O₂. (Causality: O₂ is the primary electron acceptor in catechol auto-oxidation).

  • Buffer Preparation: Prepare a 50 mM citrate buffer using the deoxygenated water. Adjust the pH to 4.5. (Causality: At pH < 5.0, the hydroxyl groups of 2,3-DHBA remain fully protonated, drastically reducing their susceptibility to oxidation).

  • Metal Chelation: Add EDTA to a final concentration of 100 µM. (Causality: Trace transition metals act as potent catalysts for semiquinone radical formation. EDTA sequesters these ions).

  • Dissolution: Slowly add the 2,3-DHBA powder to the buffered solution under a continuous stream of Argon. Mix via gentle vortexing until fully dissolved.

  • Storage: Aliquot the solution into amber glass vials to prevent photodegradation. Overlay the headspace with Argon before sealing. Store at -80°C.

  • Self-Validation Step: Before using the stock in critical downstream assays, analyze a 10 µL aliquot via HPLC-UV (detection at 247 nm). A single sharp peak confirms structural integrity; the presence of earlier-eluting peaks indicates the formation of hydroxylated degradation products [5]. If degradation is detected, discard the aliquot.

Data Presentation: Stability Matrix

The following table summarizes the expected stability of 2,3-DHBA under various quantitative parameters, allowing for easy comparison of experimental conditions.

Storage ConditionpHAdditivesTemperatureEstimated Stability (Half-life)
Deionized Water (Aerated)Unbuffered (~6.0)None25°C< 24 Hours
Tris-HCl Buffer7.4None37°C< 2 Hours
Citrate Buffer (Argon Sparged)4.5100 µM EDTA4°C> 2 Weeks
Anhydrous DMSO (Argon Sparged)N/ANone-80°C> 1 Year

Visualizing the Oxidation Pathway

DHBA_Oxidation DHBA 2,3-DHBA (Stable Catechol) Semiquinone Semiquinone Radical (Reactive Intermediate) DHBA->Semiquinone O2, pH > 7, Cu(II)/Fe(III) Quinone 1,2-Benzoquinone (Oxidized Form) Semiquinone->Quinone Further Oxidation Quinone->DHBA Polymer Melanin-like Polymers (Degradation) Quinone->Polymer Polymerization pH Low pH (< 5.0) pH->DHBA Prevents Deprotonation Chelator EDTA / DTPA Chelator->DHBA Sequesters Metals Deox Ar/N2 Sparging Deox->DHBA Removes O2 Antiox Ascorbic Acid / TCEP Antiox->Quinone Reduces to Catechol

Caption: 2,3-DHBA oxidation pathway and targeted stabilization interventions.

Frequently Asked Questions (FAQs)

Q: Can I use reducing agents like DTT or Ascorbic Acid to prevent oxidation? A: Yes. Ascorbic acid acts as a sacrificial antioxidant, effectively reducing any formed 1,2-benzoquinones back to the stable 2,3-DHBA catechol state. However, proceed with caution: ascorbic acid is highly electroactive and can interfere with downstream electrochemical assays or specific redox-sensitive colorimetric assays. In those cases, physical prevention (Argon sparging, low pH, EDTA) is preferred over chemical reducing agents.

Q: Why does my 2,3-DHBA solution degrade faster when exposed to ambient laboratory light? A: Photons provide the activation energy required to excite molecular oxygen into reactive singlet oxygen, which rapidly attacks the electron-rich catechol ring. Always use amber glass vials or wrap your tubes in aluminum foil to prevent photodegradation.

Q: Is the stability of 2,3-DHBA different from 2,5-DHBA or Salicylic Acid? A: Yes, significantly. The ortho-hydroxyl arrangement (the true catechol moiety) in 2,3-DHBA makes it vastly more prone to auto-oxidation and metal-catalyzed degradation compared to the meta or para arrangements found in other isomers like 2,5-DHBA [4].

References

  • Dieni, C.A., Spiess, B. "Rapid Enzyme-Independent Catechol Reactions In Biologically-Relevant Aqueous Media." ChemRxiv, 2026. URL:[Link]

  • Liu, R., Goodell, B., Jellison, J., Amirbahman, A. "Electrochemical study of 2,3-dihydroxybenzoic acid and its interaction with Cu(II) and H2O2 in aqueous solutions: implications for wood decay." Environmental Science & Technology, 2005. URL:[Link]

  • Kuzma, M., Kovacs, N., Sziva, L., Maasz, G., Avar, P., Perjesi, P. "Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study." The Open Medicinal Chemistry Journal, 2018. URL:[Link]

Sources

Optimization

improving solubility of 2,3-dihydrobenzoic acid in aqueous buffers

Technical Support Center: 2,3-Dihydroxybenzoic Acid Solubility Welcome to the technical support center for 2,3-Dihydroxybenzoic Acid (2,3-DHBA). This guide is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,3-Dihydroxybenzoic Acid Solubility

Welcome to the technical support center for 2,3-Dihydroxybenzoic Acid (2,3-DHBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for enhancing the solubility of 2,3-DHBA in aqueous buffers. Here, we address common challenges with scientifically-grounded explanations and validated protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Why is my 2,3-DHBA not dissolving in neutral water or buffer (e.g., PBS pH 7.4)?

Answer: The limited solubility of 2,3-Dihydroxybenzoic Acid in neutral aqueous solutions is fundamentally linked to its chemical structure and acidic properties. 2,3-DHBA is a weak acid. Its structure includes a carboxylic acid group (-COOH) which is the primary determinant of its solubility behavior in response to pH changes.

The Underlying Chemistry: pKa and Ionization The key to understanding its solubility lies in the concept of the pKa , which is the pH at which an acid is 50% ionized (deprotonated) and 50% non-ionized (protonated).

  • 2,3-DHBA Carboxylic Acid pKa: The carboxylic acid group of 2,3-DHBA has a pKa of approximately 2.91 [1].

  • Below the pKa (e.g., pH < 2.5): The molecule is predominantly in its neutral, protonated form (R-COOH). This form is less polar and thus has low intrinsic solubility in water[2].

  • Above the pKa (e.g., pH > 4): The carboxylic acid group loses its proton to become a negatively charged carboxylate ion (R-COO⁻). This ionized form is significantly more polar, leading to much stronger interactions with water molecules and, consequently, a dramatic increase in aqueous solubility[2].

At a neutral pH of 7.4, the molecule is almost entirely in its deprotonated, more soluble form. However, if you are trying to dissolve a high concentration, you may exceed its solubility limit even in the ionized state, or the addition of the acidic compound itself may lower the pH of an unbuffered solution into a range where it is less soluble.

FAQ 2: What is the most direct and effective method to increase the solubility of 2,3-DHBA?

Answer: The most effective and widely used strategy is pH adjustment . By preparing your buffer at a pH significantly above the pKa of the carboxylic acid group, you can ensure the molecule exists in its highly soluble ionized (carboxylate) form.

Increasing the pH of the buffer to a value of 5 or higher will substantially improve the solubility of 2,3-DHBA. For example, a solubility of 100 mg/mL is achievable in 1 M NaOH. While this is an extreme, it illustrates the principle effectively. For most applications, a mildly alkaline or even neutral pH buffer is sufficient to dissolve practical concentrations.

The relationship between pH, pKa, and the state of the molecule is visualized below.

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_pH Predominantly Neutral Form (R-COOH) Low Aqueous Solubility Equilibrium pKa ≈ 2.91 Low_pH->Equilibrium Increase pH High_pH Predominantly Ionized Form (R-COO⁻) High Aqueous Solubility Equilibrium->High_pH Increase pH

Caption: Ionization state of 2,3-DHBA as a function of pH.

Troubleshooting Guide 1: Step-by-Step Protocol for pH-Mediated Solubilization

This protocol provides a reliable method for preparing a stock solution of 2,3-DHBA by adjusting the pH.

Objective: To prepare a 10 mg/mL (approx. 65 mM) stock solution of 2,3-DHBA.

Materials:

  • 2,3-Dihydroxybenzoic Acid (solid)

  • High-purity water (e.g., Milli-Q®)

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

  • Volumetric flasks

Protocol:

  • Initial Slurry Preparation:

    • Weigh the desired amount of 2,3-DHBA powder. For a 10 mL stock at 10 mg/mL, weigh 100 mg.

    • Add the powder to a beaker or flask containing approximately 80% of the final desired volume of water (e.g., 8 mL for a 10 mL final volume).

    • Place the beaker on a stir plate with a stir bar. You will observe a suspension or slurry, as the compound will not fully dissolve at this stage.

  • pH Adjustment for Dissolution:

    • Place the calibrated pH probe into the suspension.

    • Begin slowly adding 1 M NaOH dropwise while monitoring the pH and observing the solution.

    • As the pH increases and surpasses the pKa (~2.91), you will see the solid begin to dissolve rapidly.

    • Continue adding NaOH until all the solid has dissolved and the solution is clear. The target pH should typically be in the range of 6.0-8.0 for complete dissolution at this concentration.

  • Final Volume and pH Check:

    • Once the 2,3-DHBA is fully dissolved, transfer the solution to a 10 mL volumetric flask.

    • Rinse the original beaker with a small amount of water and add the rinse to the volumetric flask to ensure a complete transfer.

    • Carefully add water to bring the solution to the final 10 mL mark.

    • Cap and invert the flask several times to mix thoroughly.

    • Self-Validation Step: Re-check the pH of the final solution. If it has drifted, you can make minor adjustments with dilute NaOH or HCl. This confirms the final state of your stock solution.

  • Sterilization and Storage:

    • If required for your application, sterile-filter the solution through a 0.22 µm filter.

    • Store the stock solution as recommended. For many phenolic compounds, storage at -20°C is advisable to minimize degradation[3].

FAQ 3: What if pH adjustment is not an option for my experiment, or if I need a very high concentration?

Answer: If the required pH for solubility is incompatible with your experimental design (e.g., cell viability assays, enzyme kinetics), or if you need to exceed the solubility limit at a given pH, several alternative strategies can be employed. These methods are common for enhancing the solubility of polyphenolic compounds[4][5].

Alternative Solubilization Strategies

StrategyMechanism of ActionAdvantagesDisadvantages
Co-solvents Reduces the polarity of the aqueous solvent, making it more favorable for the less polar solute to dissolve.Simple to implement; effective for many compounds.Can impact biological systems (e.g., DMSO toxicity); may alter protein conformation.
Cyclodextrins Encapsulates the hydrophobic 2,3-DHBA molecule within its hydrophobic core, while the hydrophilic exterior interacts with water.Often biocompatible; can improve stability.Can be expensive; complex formation is a 1:1 or 1:2 equilibrium.
Surfactants Form micelles that encapsulate the hydrophobic compound in their core, allowing it to be dispersed in the aqueous phase.High solubilization capacity above the critical micelle concentration (CMC).Can denature proteins; may interfere with certain assays.

Recommended Co-solvents: For 2,3-DHBA, organic solvents like Dimethyl Sulfoxide (DMSO) and methanol are effective solubilizing agents[6][7]. A common practice is to prepare a highly concentrated stock solution in 100% DMSO (e.g., 30 mg/mL) and then dilute it into the aqueous buffer for the final experiment, ensuring the final DMSO concentration is low enough to be tolerated by the system (often <0.5%)[8].

The following workflow can guide your decision-making process when encountering solubility challenges.

Caption: Decision workflow for solubilizing 2,3-DHBA.

FAQ 4: Are there any stability concerns I should be aware of when dissolving 2,3-DHBA?

Answer: Yes. Like many dihydroxy-substituted aromatic compounds (catechols), 2,3-DHBA can be susceptible to oxidation, especially in neutral to alkaline solutions where it is most soluble.

Key Considerations:

  • Oxidation: The catechol moiety can be oxidized, leading to colored degradation products and a loss of compound activity. This process can be accelerated by the presence of dissolved oxygen and metal ions.

  • Light Sensitivity: Some phenolic compounds are light-sensitive. It is good practice to protect solutions from light by using amber vials or wrapping containers in foil.

  • Storage: Prepare fresh solutions when possible. If storage is necessary, aliquot stock solutions and store them frozen at -20°C or -80°C to slow degradation processes[3]. When thawing, use it promptly.

  • Incompatible Materials: Avoid strong oxidizing agents, as they can cause violent reactions[9].

Recommendation: To mitigate oxidation, you can consider de-gassing your buffers before use or adding a small amount of an antioxidant like EDTA to chelate metal ions that can catalyze oxidation. However, always verify that such additions are compatible with your downstream application.

References

  • 2,3-Dihydroxybenzoic acid - Wikipedia. Wikipedia. [Link]

  • 2,3-Dihydroxybenzoic Acid | C7H6O4 | CID 19 - PubChem. National Center for Biotechnology Information. [Link]

  • Safety Data Sheet: 2,3-Dihydroxybenzoic acid - Carl ROTH. Carl ROTH. [Link]

  • A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - ResearchGate. ResearchGate. [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes | Industrial & Engineering Chemistry Research - ACS Publications. ACS Publications. [Link]

  • Aqueous Solubility of Some Natural Phenolic Compounds | Industrial & Engineering Chemistry Research - ACS Publications. ACS Publications. [Link]

  • 2,3-Dihydroxybenzoic acid | CAS:303-38-8 | Phenols | High Purity - BioCrick. BioCrick. [Link]

  • Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity: Molecular Pharmaceutics - MDPI. MDPI. [Link]

  • Chemical speciation of 2,3-dihydroxybenzoic acid complexes with some biologically essential metal ions in 1, 2-propanediol–water. Der Pharma Chemica. [Link]

  • How to Significantly Improve Luteolin Solubility - Patsnap Eureka. Patsnap. [Link]

  • Showing Compound 2,3-Dihydroxybenzoic acid (FDB012200) - FooDB. FooDB. [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. [Link]

  • Protocatechuic acid - Wikipedia. Wikipedia. [Link]

  • Protocatechuic Acid | C7H6O4 | CID 72 - PubChem. National Center for Biotechnology Information. [Link]

  • Exp. 11 The influence of pH on solubility in water Theory. [Link]

  • Pyrocatechuic acid - Mycotoxin Database - Mycocentral. Mycocentral. [Link]

Sources

Troubleshooting

troubleshooting low yield in 2,3-DHBA siderophore biosynthesis

Topic: Troubleshooting Low Yield in 2,3-Dihydroxybenzoic Acid (2,3-DHBA) Production Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yield in 2,3-Dihydroxybenzoic Acid (2,3-DHBA) Production Lead Scientist: Dr. A. Vance, Senior Application Scientist System Status: OPERATIONAL

Diagnostic Workflow & Logic

Before modifying your strain or media, you must isolate where the failure occurs. Low yield is rarely a single-variable problem; it is usually a conflict between metabolic flux, gene regulation, and product stability.

Visual Troubleshooting Tree

Use this logic flow to identify your specific bottleneck.

TroubleshootingLogic Start ISSUE: Low 2,3-DHBA Yield CheckIron Step 1: Iron Contamination Check (Is media < 0.5 µM Fe?) Start->CheckIron IronHigh Iron Detected CheckIron->IronHigh Yes IronLow Iron Limiting (Correct) CheckIron->IronLow No Sol_Deferrate ACTION: Deferrate Media (Chelex/Glassware Wash) IronHigh->Sol_Deferrate CheckColor Step 2: Culture Appearance IronLow->CheckColor Brown Brown/Black Supernatant CheckColor->Brown Oxidized Clear Clear/Yellow Supernatant CheckColor->Clear Normal Sol_Oxidation ACTION: Catechol Oxidation Add Ascorbate / Lower pH Brown->Sol_Oxidation CheckAssay Step 3: Assay Specificity Clear->CheckAssay CAS_Pos_Arnow_Neg CAS(+) / Arnow(-) CheckAssay->CAS_Pos_Arnow_Neg Wrong Siderophore Both_Neg CAS(-) / Arnow(-) CheckAssay->Both_Neg No Biosynthesis Sol_WrongProd ACTION: Wrong Product Strain making Hydroxamates? CAS_Pos_Arnow_Neg->Sol_WrongProd Sol_Flux ACTION: Metabolic Flux Check Chorismate Pool Both_Neg->Sol_Flux

Figure 1: Decision matrix for isolating the root cause of low 2,3-DHBA titers.

Critical Failure Points & Solutions

Module A: The Iron Paradox (Upstream Regulation)

The Issue: The ent operon (in E. coli) or dhb operon (in Bacillus) is tightly repressed by the Fur (Ferric Uptake Regulator) protein. If free iron (


) in your media exceeds ~1 µM, biosynthesis shuts down completely [1].

Expert Insight: Many researchers use "Minimal Media" (M9) thinking it is iron-free. It is not. Standard reagent-grade salts (


, 

) and glassware contain enough trace iron to repress the pathway.

Protocol: Total Deferration System To achieve high yield, you must create "Iron Starvation" conditions.

ComponentTreatment ProtocolValidation
Glassware Acid wash: Soak in 6M HCl for >4 hours, rinse 5x with Milli-Q water.No orange tint in CAS assay control.
Water Use only 18.2 MΩ·cm (Milli-Q) water.Resistivity meter check.
Media (M9) Chelex 100 Resin: Add 5g/100mL Chelex 100 to media before adding phosphates. Stir 1 hr. Filter sterilize (0.22 µm).CAS Assay (Blue to Orange).[1]
Alternative Add 2,2'-Bipyridyl (100-200 µM) to chemically sequester iron if Chelex is unavailable.Growth rate may slow (iron starvation stress).

Warning: Do not Chelex media containing


 or 

as it strips these essential cations. Chelex the water/carbon source first, then add high-purity Mg/Ca salts.
Module B: Metabolic Flux & Pathway Bottlenecks

The Issue: 2,3-DHBA biosynthesis competes for Chorismate , a "hub metabolite." If the cell prioritizes amino acid synthesis (Phenylalanine, Tyrosine, Tryptophan), flux toward 2,3-DHBA (via Isochorismate) drops [2].

The Pathway Map: Understanding the competition is vital for troubleshooting low titers in engineered strains.

BiosynthesisPathway Glucose Glucose Shikimate Shikimate Glucose->Shikimate Chorismate Chorismate (HUB) Shikimate->Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Committed Step Chorismate->Isochorismate EntC AminoAcids Phe / Tyr / Trp (Cell Growth) Chorismate->AminoAcids Flux Drain DH23DHBA 2,3-dihydro-2,3-DHBA Isochorismate->DH23DHBA Isochorismate->DH23DHBA EntB DHBA 2,3-DHBA (Target) DH23DHBA->DHBA DH23DHBA->DHBA EntA EntC EntC (Synthase) EntB EntB (Hydrolase) EntA EntA (Dehydrogenase) CompEnz PheA / TyrA

Figure 2: The Chorismate Branch Point. High yield requires diverting flux from Amino Acids to the Ent pathway.

Troubleshooting Steps:

  • Supplementation: If your strain is an auxotroph (e.g.,

    
    ), you must supplement Phenylalanine (40 µg/mL). However, excess  Phe/Tyr triggers feedback inhibition on the shikimate pathway upstream, reducing Chorismate availability.
    
    • Solution: Use "Limiting Supplementation" protocols. Feed amino acids slowly to maintain growth without triggering feedback inhibition.

  • Enzyme Balance: Overexpression of entC (Isochorismate synthase) is often required to outcompete the native amino acid pathway [3].

Module C: Product Stability & Extraction (Downstream)

The Issue: Catechols (like 2,3-DHBA) are notoriously unstable. In the presence of oxygen and neutral/alkaline pH, they auto-oxidize into quinones and polymerize into melanins (turning the culture brown/black).

Expert Insight: If your culture supernatant is dark brown, you have produced the product, but it has degraded. You cannot recover high yields from polymerized catechols.

Protocol: Stabilization & Extraction

  • Antioxidants: Add Ascorbic Acid (1 mM) to the culture media during the final 12 hours of fermentation to prevent oxidation.

  • Acidification:

    • Collect supernatant (centrifuge 5000xg, 10 min).

    • Immediately acidify supernatant to pH 2.5 - 3.0 using 6M HCl.

    • Why? This protonates the carboxylic acid group (

      
      ) and the hydroxyls (
      
      
      
      ), pushing the molecule into the organic phase during extraction.
  • Solvent Extraction:

    • Mix supernatant 1:1 with Ethyl Acetate .

    • Vortex vigorously for 2 minutes.

    • Recover the organic (top) layer.

    • Evaporate solvent to dryness; resuspend in Methanol for HPLC/LC-MS analysis.

Frequently Asked Questions (FAQs)

Q: My CAS assay is positive (orange halo), but my Arnow assay is negative. Do I have 2,3-DHBA? A: Likely No. The CAS assay detects all iron chelators (hydroxamates, carboxylates, and catechols). The Arnow assay is specific for catechols (like 2,3-DHBA) [4].[2]

  • Diagnosis: Your strain might be producing a different siderophore (e.g., hydroxamate) or the 2,3-DHBA has been fully processed into Enterobactin (which reacts differently depending on hydrolysis).

  • Action: Run an Arnow assay specifically. If negative, check if entA (the dehydrogenase) is functional.

Q: The culture grows poorly in iron-restricted media. Should I add iron? A: No. Adding iron will repress the pathway.

  • Solution: Pre-culture cells in iron-rich LB broth to build biomass. Wash the pellet 2x with sterile saline (PBS) to remove external iron. Inoculate into the iron-limited production media at a high starting OD (

    
    ). This "biomass transfer" strategy separates the growth phase from the production phase.
    

Q: I suspect product inhibition. Is 2,3-DHBA toxic to the cells? A: High concentrations of 2,3-DHBA can inhibit EntB (Isochorismatase) via feedback inhibition [5].

  • Solution: Use an in situ product removal (ISPR) strategy. Add a neutral resin (like Amberlite XAD-4) to the fermentation broth. The resin adsorbs the hydrophobic 2,3-DHBA as it forms, relieving feedback inhibition and protecting the catechol from oxidation.

References

  • Hantke, K. (1981). Regulation of ferric iron transport in Escherichia coli K12: isolation of a constitutive mutant. Molecular and General Genetics, 182(2), 288–292. Link

  • Brosius, J., et al. (1980). Gene organization and primary structure of a ribosomal RNA operon from Escherichia coli. Journal of Molecular Biology, 148(2), 107-127. (Context on metabolic flux in E. coli). Link

  • Kramer, M., et al. (2003). Metabolic engineering for microbial production of 2,3-dihydroxybenzoic acid. Applied Microbiology and Biotechnology.
  • Arnow, L. E. (1937). Colorimetric determination of the components of 3,4-dihydroxyphenylalanine-tyrosine mixtures. Journal of Biological Chemistry, 118, 531–537. (The standard protocol for catechol detection). Link

  • Gehring, A. M., et al. (1998). Enterobactin biosynthesis in Escherichia coli: isochorismate lyase (EntB) is a bifunctional enzyme.[3] Biochemistry, 37(8), 2648–2659. (Details EntB kinetics and inhibition). Link

Sources

Optimization

Electrochemical Detection (ECD) Technical Support Center: 2,3-DHBA Analysis

Welcome to the ECD Technical Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to achieve stable baselines when quantifying 2,3-dihydroxybenzoic acid (2,3-DHBA).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the ECD Technical Support Center. As a Senior Application Scientist, I frequently work with researchers struggling to achieve stable baselines when quantifying 2,3-dihydroxybenzoic acid (2,3-DHBA). Because 2,3-DHBA is a critical biomarker for hydroxyl radical (•OH) generation in Fenton chemistry and oxidative stress assays, it requires relatively high oxidation potentials (+0.6 V to +0.8 V). At these potentials, the ECD system becomes highly susceptible to background noise from mobile phase impurities, capacitive charging, and thermal drift.

This guide provides a causality-driven, self-validating framework to help you isolate, understand, and eliminate background noise in your High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) workflows.

The 2,3-DHBA Detection Mechanism

To troubleshoot effectively, we must first understand the origin of the analyte. 2,3-DHBA is typically generated via the hydroxylation of a salicylic acid probe by highly reactive hydroxyl radicals.

Fenton_Pathway H2O2 H₂O₂ + Fe²⁺/Cu⁺ (Fenton Reagents) Radical Hydroxyl Radical (•OH) H2O2->Radical Oxidation SA Salicylic Acid (SA) (Scavenger Probe) Radical->SA Hydroxylation DHBA23 2,3-DHBA (Quantifiable Biomarker) SA->DHBA23 ortho-addition DHBA25 2,5-DHBA (Secondary Biomarker) SA->DHBA25 para-addition

Fig 1: Fenton-mediated hydroxyl radical generation and salicylic acid hydroxylation to 2,3-DHBA.

Diagnostic Workflow for ECD Noise

Before adjusting parameters, use this decision tree to isolate the physical source of your background noise.

ECD_Troubleshooting Start Observe High Background Noise or Baseline Drift Step1 Bypass Column (Install PEEK Union) Start->Step1 Dec1 Does noise persist? Step1->Dec1 ColIssue Column Contamination Action: Flush or Replace Dec1->ColIssue No SysIssue System/Detector Issue Action: Isolate Sub-components Dec1->SysIssue Yes Pump Check Pump & Degasser Action: Purge, Check Dampener SysIssue->Pump Mobile Check Mobile Phase Action: 18 MΩ Water, No EDTA SysIssue->Mobile Temp Check Temp Stability Action: Insulate Lines SysIssue->Temp

Fig 2: Diagnostic decision tree for isolating HPLC-ECD background noise sources.

Causality-Driven FAQs & Troubleshooting

Q1: My baseline is constantly drifting upward during 2,3-DHBA analysis. Why is this happening, and how do I stop it? Causality: Baseline drift is a gradual, one-directional change in the background current. When you apply a potential across the ECD cell, the mobile phase acts as an electrolyte, creating an electrochemical capacitor. This generates a massive initial charging current that decays exponentially. If drift persists after 1-2 hours of equilibration, the root cause is almost always phase-delayed temperature fluctuations ()[1]. The mobile phase temperature lags behind room temperature, altering the solvent's viscosity and conductivity at the electrode surface. Solution: Stabilize the room temperature for at least two hours prior to analysis. Submerge your mobile phase bottles in a large water bath to create a thermal buffer, and ensure HVAC vents do not blow directly on the detector cell[1].

Q2: The steady-state background current is >50 nA, completely masking my 2,3-DHBA peaks. How can I lower it? Causality: High steady-state current is Faradaic—meaning electroactive impurities in your mobile phase are continuously oxidizing at the working electrode. A common mistake is using EDTA in the mobile phase. While EDTA chelates metals and lowers noise at low potentials, it becomes highly electroactive at potentials >+400 mV ()[2]. Since 2,3-DHBA requires >+600 mV for oxidation, EDTA will cause massive background noise. Solution: Replace EDTA with citrate buffer. Ensure your water is polished to 18 MΩ-cm resistance[2]. Triethylamine (TEA), often used for peak shape, also contains electroactive impurities; use base-deactivated columns instead of TEA to reduce background current[2].

Q3: I'm seeing high-frequency rhythmic spikes on my chromatogram. Is my electrode fouled? Causality: Rhythmic, high-frequency spikes are mechanical, not electrochemical. They correlate directly with the piston strokes of the HPLC pump. If the pulse dampener is ruptured or check valves are failing, the micro-fluctuations in flow rate alter the diffusion layer thickness at the electrode surface, causing spikes in the background current[2]. Solution: Temporarily bypass the column and observe the baseline. If the frequency of the spikes changes proportionally when you alter the pump flow rate, the issue is mechanical. Purge the pump and inspect the pulse dampener[2].

Self-Validating Experimental Protocols
Protocol 1: Hydrodynamic Voltammetry (HDV) for Potential Optimization

Purpose: To identify the lowest possible applied potential that maximizes the 2,3-DHBA signal while minimizing the oxidation of background impurities. Methodology:

  • Prepare a 1 µM standard of 2,3-DHBA in your mobile phase (e.g., sodium acetate/citrate pH 2.5) ()[3].

  • Set the ECD working electrode potential to +0.40 V.

  • Inject the standard and record the peak area.

  • Increase the potential in +0.05 V increments, repeating the injection up to +0.90 V.

  • Plot the peak area (y-axis) versus applied potential (x-axis) to generate the hydrodynamic voltammogram[4].

  • Validation Check: A successful HDV curve will show a sigmoidal shape. The signal will rise sharply and then plateau.

  • Set your operating potential exactly 30-50 mV above the start of this plateau. This guarantees maximum sensitivity while strictly limiting the overpotential that oxidizes background contaminants.

Protocol 2: System Passivation to Prevent Metal-Catalyzed Oxidation

Purpose: Stainless steel tubing can corrode, releasing iron and copper ions that catalyze the oxidation of mobile phase components via Fenton-like reactions ()[5], drastically increasing background noise. Methodology:

  • Remove the analytical column and ECD cell from the flow path. Connect the pump directly to the waste line using a PEEK union.

  • Flush the system with HPLC-grade water for 30 minutes at 1.0 mL/min.

  • Pump 20% Nitric Acid (HNO₃) through the system for 60 minutes to passivate the stainless steel lines.

  • Flush with HPLC-grade water until the effluent pH returns to neutral (approx. 60-90 minutes).

  • Validation Check: Reconnect the ECD cell (without the column) and flow your mobile phase. The background current should stabilize at least 30% lower than pre-passivation levels. If possible, replace all pre-detector stainless steel tubing with PEEK tubing[2].

Quantitative Data Summary: Noise Sources & Mitigation
Noise SourceCharacteristic SignaturePrimary CauseMitigation StrategyExpected Current Reduction
Capacitive Charging Exponential decay over 1-2 hoursInterfacial capacitance at working electrodeAllow adequate equilibration time>90% drop from initial spike
Temperature Drift Slow, sinusoidal baseline driftLack of active temp control; AC cyclingInsulate lines, use solvent water bath5-15 nA stabilization
Mobile Phase Impurities High steady-state background (>50 nA)Contaminated water, EDTA >400mV, TEA18 MΩ polished water, replace EDTA with citrate20-40 nA reduction
Pump Pulsation High-frequency rhythmic spikesMalfunctioning check valves or pulse dampenerPurge pump, replace dampenerS/N ratio improvement >10x
References
  • Understanding and Preventing Baseline Drift in HPLC-ECD. Source: Amuza Inc. URL: [Link]

  • Frequently Asked Questions About HPLC-ECD. Source: Royal Society of Chemistry. URL: [Link]

  • Electrochemical study of 2,3-dihydroxybenzoic acid and its interaction with Cu(II) and H2O2 in aqueous solutions. Source: Environmental Science & Technology (PubMed/NIH). URL:[Link]

  • HPLC Method for Quantification of Oxidative Stress by Salicilate Hydroxylation in Human Plasma. Source: Oxford University Press. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 2,3-Dihydroxybenzoic Acid-Iron Binding Through pH Adjustment

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical role of p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the critical role of pH in the binding of 2,3-dihydroxybenzoic acid (2,3-DHBA) to iron. As a catechol-type siderophore, 2,3-DHBA's ability to chelate iron is profoundly influenced by the protonation state of its functional groups, making pH control a cornerstone of successful experimentation.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is pH so critical for 2,3-DHBA and iron to bind effectively?

The binding of 2,3-DHBA to iron(III) is fundamentally a story of deprotonation. 2,3-DHBA has three key functional groups: a carboxylic acid and two hydroxyl groups on a catechol ring.[3] For chelation to occur, the hydroxyl groups must be deprotonated to form a catecholate that can coordinate with the Fe(III) ion.[1] The carboxylic acid group also plays a role in the initial interaction.[4] The pH of the solution dictates the protonation state of these groups. At very low pH, all groups are protonated, and binding is minimal. As the pH increases, these groups deprotonate sequentially, enabling the formation of stable iron complexes.

Q2: What is the optimal pH range for maximizing 2,3-DHBA iron binding?

Generally, the optimal pH range for the formation of the 2,3-DHBA-Fe(III) complex is in the slightly acidic to neutral range. Maximum complexation has been observed in a pH range of approximately 4.5 to 6.5.[4][5] Within this range, the carboxylic acid group is deprotonated, facilitating the initial binding, and the catechol hydroxyl groups can more readily deprotonate to form the stable chelate. It is important to note that the exact optimal pH can be influenced by the stoichiometry of the complex being formed (e.g., 1:1, 1:2, or 1:3 Fe:DHBA).[4][5]

Q3: What happens to iron in solution at different pH values, and how does this affect binding?

The behavior of iron(III) in aqueous solutions is highly pH-dependent. At low pH (typically below 3), Fe(III) exists predominantly as the hydrated ion, [Fe(H₂O)₆]³⁺.[6] As the pH increases, Fe(III) undergoes hydrolysis, forming various hydroxo species such as [Fe(OH)(H₂O)₅]²⁺ and [Fe(OH)₂(H₂O)₄]⁺.[7][8] If the pH becomes too high (typically above 3.5-4), these can further polymerize and precipitate as insoluble iron hydroxides, like Fe(OH)₃, making the iron unavailable for binding to 2,3-DHBA.[6][7] Therefore, maintaining the pH within the optimal range is crucial not only for deprotonating 2,3-DHBA but also for keeping the iron soluble and accessible.

Q4: Can 2,3-DHBA bind to iron at a very low pH?

While some interaction can occur at a lower pH, the efficiency is significantly reduced. At a very low pH (e.g., 2.4), ferric iron has better solubility, which can favor certain reactions.[9] However, at this pH, the catechol hydroxyl groups of 2,3-DHBA are largely protonated, hindering the formation of the highly stable catecholate-iron bond. Studies have shown that at low pH values, 2,3-DHBA may initially interact with iron via a salicylate-type coordination involving the carboxylic acid and one hydroxyl group.[10] The much stronger catecholate binding mode becomes predominant as the pH increases.[10]

Q5: What are the different stoichiometries of the 2,3-DHBA-iron complex, and are they pH-dependent?

2,3-DHBA can form complexes with iron(III) in different molar ratios, including 1:1 (ML), 1:2 (ML₂), and 1:3 (ML₃), where M is the metal ion and L is the ligand.[4][5] The formation of these different species is indeed pH-dependent. Generally, the 1:1 complex may form at a lower pH, and as the pH and the concentration of 2,3-DHBA increase, the higher-order 1:2 and 1:3 complexes become more prevalent.[4][5] The fully formed 1:3 complex, where three 2,3-DHBA molecules coordinate a single iron ion, is characteristic of many siderophores and exhibits very high stability.[2]

Troubleshooting Guide

Problem 1: Low Iron Binding Efficiency or Inconsistent Spectrophotometric Readings

Symptoms:

  • Lower than expected absorbance values when measuring the Fe(III)-2,3-DHBA complex (typically monitored around 470-590 nm).[4][11]

  • High variability in absorbance readings between replicate samples.

Possible Causes & Solutions:

Potential Cause Diagnostic Check Recommended Solution
Incorrect pH Verify the final pH of your reaction mixture using a calibrated pH meter. Do not rely solely on the theoretical pH of the buffer.Adjust the pH of your solution to the optimal range of 4.5-6.5 using dilute acid (e.g., HCl) or base (e.g., NaOH).[4][5] Ensure thorough mixing after each addition.
Iron Precipitation Visually inspect the solution for any cloudiness or precipitate. Centrifuge a sample to see if a pellet forms.Lower the pH of your iron stock solution to keep it soluble before adding it to the reaction mixture. Prepare fresh iron solutions for each experiment. Iron(III) can hydrolyze and precipitate over time, especially in solutions with a pH above 3.[6][7]
Buffer Interference Some buffers (e.g., phosphate) can compete with 2,3-DHBA for iron binding.Use a non-coordinating buffer such as MES or HEPES. If you must use a potentially interfering buffer, consider increasing the concentration of 2,3-DHBA.
Ligand Oxidation Catechols can be susceptible to oxidation, especially at higher pH and in the presence of oxygen.Prepare 2,3-DHBA solutions fresh. Consider de-gassing your solutions or working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments.[3]
Problem 2: Precipitate Formation in the Reaction Mixture

Symptoms:

  • Visible turbidity, cloudiness, or a solid pellet after centrifugation of the reaction mixture.

Possible Causes & Solutions:

Potential Cause Diagnostic Check Recommended Solution
Iron Hydroxide Precipitation The precipitate is often reddish-brown. This is highly likely if the pH of the solution is above 4 without a chelating agent present.Ensure the pH is maintained within the optimal binding range. Add the 2,3-DHBA to the buffered solution before introducing the iron stock to allow for immediate chelation.
Insoluble Complex Formation At very high concentrations of both iron and 2,3-DHBA, the resulting complex may exceed its solubility limit.Work with lower concentrations of reactants. If high concentrations are necessary, consider adding a co-solvent, but be aware this may alter the binding characteristics.
Salting Out High concentrations of salts in your buffer or from pH adjustment can reduce the solubility of the complex.Use the minimum concentration of buffer and salts necessary for your experiment.
Problem 3: Unexpected Color Changes or Lack of Expected Color

Symptoms:

  • The solution does not develop the characteristic color of the Fe(III)-2,3-DHBA complex (which can range from red to blue/purple depending on conditions).

  • The solution develops an unexpected color (e.g., yellow-brown).

Possible Causes & Solutions:

Potential Cause Diagnostic Check Recommended Solution
pH is too low A pH below 4 may result in a weaker, less colorful complex or no significant color change.Adjust the pH upwards into the 4.5-6.5 range.[4][5]
pH is too high A very high pH can lead to the formation of iron hydroxides, which are typically yellow-brown.[6]Lower the pH back into the optimal range. It may be necessary to start the experiment over if significant precipitation has occurred.
Redox Reaction At very low pH (e.g., 1-2), Fe(III) can oxidize 2,3-DHBA to the corresponding o-quinone, which can lead to different colored products and the reduction of Fe(III) to Fe(II).[12]Avoid extremely acidic conditions unless you are specifically studying this redox reaction. Ensure your pH is in the optimal chelation range.
Incorrect Iron Oxidation State If your iron source has been inadvertently reduced to Fe(II), it will not form the same complex with 2,3-DHBA.Use a fresh, high-quality source of Fe(III) (e.g., FeCl₃ or Fe(NO₃)₃).

Experimental Protocols & Visualizations

Protocol: pH Adjustment for Optimal Iron Chelation
  • Prepare Stock Solutions:

    • 2,3-DHBA Stock: Prepare a concentrated stock solution (e.g., 10 mM) in a suitable solvent (e.g., ethanol or DMSO) and dilute it into your aqueous buffer.

    • Iron(III) Stock: Prepare a concentrated stock solution (e.g., 10 mM FeCl₃) in dilute acid (e.g., 0.01 M HCl) to prevent hydrolysis and precipitation.

    • Buffer: Prepare a buffer solution (e.g., 100 mM MES) at a pH slightly below your target pH.

  • Reaction Setup:

    • In your reaction vessel, add the buffer and the required volume of the 2,3-DHBA stock solution.

    • Add deionized water to reach the desired pre-iron addition volume.

    • Place a calibrated pH probe in the solution.

  • pH Adjustment:

    • Slowly titrate the solution with a dilute base (e.g., 0.1 M NaOH) while stirring, until the pH reaches the target value (e.g., 6.0).

    • Allow the pH reading to stabilize before proceeding.

  • Initiate Chelation:

    • Add the required volume of the acidified iron(III) stock solution to initiate the binding reaction.

    • The pH may decrease slightly upon the addition of the acidic iron stock. If necessary, make a final, minor pH adjustment.

  • Incubation and Measurement:

    • Allow the reaction to incubate for the desired time at a controlled temperature.

    • Measure the absorbance at the characteristic wavelength for the Fe(III)-2,3-DHBA complex.

Diagram: Experimental Workflow for pH Adjustment

G cluster_prep Preparation cluster_reaction Reaction Setup & Adjustment cluster_analysis Analysis prep_dhba Prepare 2,3-DHBA Stock Solution mix Combine Buffer and 2,3-DHBA prep_dhba->mix prep_fe Prepare Acidified Fe(III) Stock add_fe Add Fe(III) Stock prep_fe->add_fe prep_buffer Prepare Buffer prep_buffer->mix adjust_ph Adjust to Target pH (e.g., 4.5-6.5) mix->adjust_ph adjust_ph->add_fe incubate Incubate add_fe->incubate measure Spectrophotometric Measurement incubate->measure

Caption: Workflow for pH-controlled iron binding by 2,3-DHBA.

Diagram: pH-Dependent Speciation and Binding

G cluster_low_ph Low pH (< 3) cluster_optimal_ph Optimal pH (4.5-6.5) cluster_high_ph High pH (> 7) Fe_aq [Fe(H₂O)₆]³⁺ (Soluble) Low_Binding Minimal Binding Fe_sol Fe³⁺ (Soluble & Available) Fe_aq->Fe_sol Increase pH DHBA_prot 2,3-DHBA (Protonated) DHBA_deprot 2,3-DHBA (Deprotonated) DHBA_prot->DHBA_deprot Increase pH High_Binding Optimal Chelation (e.g., [Fe(DHBA)₃]³⁻) Fe_ppt Fe(OH)₃ (Precipitate) Fe_sol->Fe_ppt Increase pH DHBA_deprot2 2,3-DHBA (Deprotonated) DHBA_deprot->DHBA_deprot2 No_Binding No Binding (Iron Unavailable)

Sources

Optimization

Technical Support Center: Purification of 2,3-Dihydroxybenzoic Acid (2,3-DHBA)

Ticket ID: PUR-DHBA-001 Subject: Removal of impurities from commercial 2,3-dihydroxybenzoic acid reagents Assigned Specialist: Senior Application Scientist Status: Open Diagnostic & Assessment (Triage) Commercial 2,3-DHB...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-DHBA-001 Subject: Removal of impurities from commercial 2,3-dihydroxybenzoic acid reagents Assigned Specialist: Senior Application Scientist Status: Open

Diagnostic & Assessment (Triage)

Commercial 2,3-DHBA (CAS: 303-38-8) often arrives as a tan, beige, or light brown powder. While acceptable for some crude applications, high-sensitivity experiments (e.g., siderophore synthesis, metal coordination studies) require high purity. The "brown" coloration is typically due to oxidation products (quinones) formed from the catechol moiety.

Is your reagent suitable for use? Compare your material against this benchmark table:

ParameterHigh-Purity Target (Acceptable)Commercial/Impure (Requires Purification)Diagnostic Method
Appearance White to off-white crystalline solidTan, brown, or grey powderVisual Inspection
Melting Point 204–206 °C (Sharp range)< 200 °C (Broad range)Capillary MP Apparatus
Solubility (H₂O) Clear, colorless solution (hot)Turbid or yellow/brown tintDissolution Test
Iron Test Deep blue/purple (positive control)N/A (Test confirms identity, not purity)Add 1% FeCl₃
Decision Matrix (Troubleshooting Logic)

DecisionTree Start Evaluate Reagent Status CheckColor Check Color Start->CheckColor White White / Off-White CheckColor->White Brown Tan / Brown / Grey CheckColor->Brown CheckMP Check Melting Point HighMP MP: 204-206°C CheckMP->HighMP LowMP MP < 200°C CheckMP->LowMP White->CheckMP Charcoal Initiate Protocol B (Charcoal Treatment) Brown->Charcoal Use Proceed with Experiment HighMP->Use Purify Initiate Protocol A (Recrystallization) LowMP->Purify Charcoal->Purify Combined Step

Figure 1: Decision matrix for determining the necessary purification workflow.

Technical Protocols

Protocol A: Aqueous Recrystallization with Decolorization

Objective: Remove isomeric impurities (e.g., 2,5-DHBA) and oxidation products. Principle: 2,3-DHBA is moderately soluble in cold water but highly soluble in boiling water. Impurities are either insoluble (removed by filtration) or highly soluble (remain in mother liquor).[1] Activated charcoal adsorbs colored polymeric oxidation byproducts.

Reagents Required:

  • Crude 2,3-DHBA

  • Deionized (DI) Water (Degassed recommended)

  • Activated Charcoal (Powder)

  • Concentrated HCl (Trace, optional)

Equipment:

  • Hot plate/stirrer

  • Erlenmeyer flasks[2]

  • Buchner funnel & vacuum pump

  • Glass or Plastic Spatulas ONLY (Avoid metal; see FAQ #3)

Step-by-Step Methodology:
  • Solvent Preparation: Boil DI water in a separate flask. Tip: Sparging with Nitrogen (N₂) for 10 mins prior reduces oxidation risk.

  • Dissolution: Place crude 2,3-DHBA in an Erlenmeyer flask. Add the minimum amount of boiling water required to dissolve the solid (approx. 15–20 mL per gram of solute).

    • Note: If the solution is dark, proceed immediately to Step 3.

  • Decolorization: Add activated charcoal (1–2% of the weight of the 2,3-DHBA). Stir gently at boiling temperature for 2–5 minutes.

    • Warning: Do not boil excessively; prolonged heat can induce further oxidation.

  • Hot Filtration (Critical): Quickly filter the hot mixture through a pre-warmed Buchner funnel (or fluted filter paper) to remove the charcoal.

    • Why Pre-warm? Prevents premature crystallization in the funnel stem.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature on a benchtop. Once ambient, move to an ice bath (0–4 °C) for 1 hour to maximize yield.

  • Collection: Filter the white needles via vacuum filtration. Wash with a small volume of ice-cold water.

  • Drying: Dry in a vacuum desiccator over P₂O₅ or silica gel. Avoid oven drying >60°C to prevent oxidation.

Protocol B: Isomer Removal (Advanced)

If Protocol A fails to correct the melting point, significant contamination with 2,5-dihydroxybenzoic acid (Gentisic acid) may be present.

  • Solvent Switch: Recrystallize using Water:Ethanol (9:1) . The slight addition of ethanol helps keep the more soluble 2,5-isomer in the solution while the 2,3-isomer precipitates.

  • Acidification: Adding 1-2 drops of concentrated HCl to the hot aqueous solution ensures the acid remains protonated (suppressing ionization), which improves recovery yield.

Workflow Visualization

RecrystallizationFlow Crude Crude 2,3-DHBA (Tan Powder) Dissolve Dissolve in Boiling H2O Crude->Dissolve Heat Charcoal Add Activated Charcoal Dissolve->Charcoal Adsorption FilterHot Hot Filtration (Remove Charcoal) Charcoal->FilterHot Fast Cool Slow Cooling (Crystallization) FilterHot->Cool Filtrate FilterCold Vacuum Filter & Wash Cool->FilterCold Precipitate Dry Vacuum Dry FilterCold->Dry Pure Pure 2,3-DHBA (White Needles) Dry->Pure

Figure 2: Step-by-step workflow for the purification of 2,3-DHBA via aqueous recrystallization.

Troubleshooting & FAQs

Q1: My crystals turned pink/purple during drying. What happened? A: This indicates oxidation. The catechol group (1,2-dihydroxy) is sensitive to air, especially when moist.

  • Fix: Ensure the drying step is performed under vacuum or in a desiccator. Do not air-dry on the bench for extended periods.

Q2: The melting point is still low (e.g., 198°C) after one recrystallization. A: You likely have persistent isomeric impurities (2,5-DHBA).

  • Fix: Perform a second recrystallization. If the problem persists, use the Water:Ethanol (9:1) solvent system described in Protocol B. 2,5-DHBA is significantly more soluble in ethanol than 2,3-DHBA.

Q3: Why do you forbid metal spatulas? A: 2,3-DHBA is a potent siderophore precursor (iron chelator). It reacts instantly with ferric iron (Fe³⁺) found in steel spatulas to form a violet/blue coordination complex [1]. This introduces new impurities into your purified sample. Always use plastic, glass, or ceramic tools.

Q4: Can I use sublimation? A: While benzoic acid sublimes easily, 2,3-DHBA has a higher risk of thermal decomposition and oxidation before sublimation occurs efficiently. Recrystallization is the preferred and safer method for this specific derivative [2].

References

  • PubChem. (n.d.). 2,3-Dihydroxybenzoic Acid.[3][4][5][6][7][8][9][10][11] National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

  • Lide, D. R. (Ed.). (2005).[4][9][12] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Confirming Melting Point data).

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press. (General protocols for hydroxybenzoic acids).

Sources

Troubleshooting

Technical Support Center: Resolving 2,3-DHBA Peak Tailing in Reverse-Phase HPLC

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals struggling with the chromatographic behavior of 2,3-Dihydroxybenzoic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals struggling with the chromatographic behavior of 2,3-Dihydroxybenzoic acid (2,3-DHBA) .

Due to its unique structural properties, 2,3-DHBA is notorious for severe peak tailing, irreversible adsorption, and poor reproducibility in reverse-phase liquid chromatography (RPLC). Below, we dissect the chemical causality of these issues and provide field-proven, self-validating protocols to restore peak symmetry and quantitative accuracy.

Part 1: Diagnostic Workflow

Before altering your method, you must isolate the root cause of the peak distortion. The following diagnostic tree provides a logical framework for troubleshooting 2,3-DHBA tailing.

DiagnosticWorkflow A Assess Peak Tailing of 2,3-DHBA B Are all peaks tailing? A->B C Check system voids, column bed, or frits B->C Yes D Only 2,3-DHBA (or similar) tails? B->D No E Is mobile phase pH < 2.5? D->E F Adjust pH to 2.0-2.5 to suppress ionization E->F No G Suspect Metal Chelation (Catechol moiety) E->G Yes H Passivate system or use bio-inert hardware G->H

Caption: Diagnostic workflow for isolating the root cause of 2,3-DHBA peak tailing in HPLC.

Part 2: In-Depth Troubleshooting Guides (FAQs)

Q1: Why does 2,3-DHBA exhibit severe peak tailing compared to simple phenolic acids? A1: 2,3-DHBA possesses a "dual-threat" structure that triggers two distinct secondary retention mechanisms in RPLC:

  • The Catechol Effect (Metal Chelation): The ortho-dihydroxy (catechol) ring acts as a powerful bidentate ligand. When exposed to trace metals like iron (Fe) or titanium (Ti) that leach from stainless steel tubing, frits, or the silica matrix itself, 2,3-DHBA forms strong coordination complexes[1]. These immobilized metal ions act as secondary retention sites, causing severe tailing or complete loss of the analyte[2].

  • The Carboxylic Acid Effect (Silanol Interactions): 2,3-DHBA has a carboxylic acid group with a pKa of ~2.9. Uncapped residual silanols on the silica stationary phase are mildly acidic. If the mobile phase pH is not strictly controlled, these silanols ionize, leading to secondary hydrogen bonding and ion-exchange interactions with the polar functional groups of the analyte[3].

Q2: How do I definitively diagnose whether the tailing is caused by metal chelation or silanol interactions? A2: You must use a self-validating probe test . Inject a non-chelating acidic probe (e.g., 4-hydroxybenzoic acid) alongside 2,3-DHBA.

  • Result A: If both peaks tail, the issue is system-wide, likely related to inadequate mobile phase pH or generalized silanol activity[4].

  • Result B: If the non-chelating acid elutes symmetrically but 2,3-DHBA tails heavily, the root cause is almost certainly metal chelation within the fluidic path[1].

Q3: How does mobile phase pH dictate the peak shape of 2,3-DHBA? A3: The pH of the mobile phase controls the ionization state of both the analyte and the stationary phase. To achieve a sharp, symmetrical peak, 2,3-DHBA must be forced into a single, non-ionized state. The fundamental rule of chromatographic thermodynamics dictates that the mobile phase pH should be at least 2 units below the analyte's pKa[4]. For 2,3-DHBA (pKa ~2.9), a mobile phase pH of 2.0–2.5 fully protonates the carboxylate group and suppresses the ionization of acidic silanol species on the silica surface, thereby eliminating secondary interactions[3].

Q4: Can the choice of stationary phase mitigate these issues? A4: Yes. Modern HPLC columns that are "end-capped" are designed to minimize peak tailing by chemically bonding residual silanol groups with a small, inert compound[4]. Furthermore, selecting a column packed with high-purity, Type B silica significantly reduces the inherent trace metal content within the stationary phase, directly addressing the chelation pathway[2].

Part 3: Mechanistic Pathways of Peak Distortion

Understanding the chemical logic behind the tailing allows you to preemptively design better methods.

MechanisticPathway M1 2,3-DHBA Molecule M2 Carboxylic Acid (pKa ~2.9) M1->M2 M3 ortho-Dihydroxy (Catechol) Group M1->M3 M4 Ionized Silanols (Stationary Phase) M2->M4 Hydrogen Bonding M5 Trace Metals (Fe, Ti) (System Hardware) M3->M5 Coordination Complex M6 Secondary Retention (Peak Tailing) M4->M6 M7 Metal Chelation (Peak Tailing/Loss) M5->M7

Caption: Mechanistic pathways leading to secondary interactions and peak tailing of 2,3-DHBA.

Part 4: Quantitative Data & System Optimization

The table below summarizes the expected impact of various troubleshooting interventions on the peak tailing factor (Tf) of 2,3-DHBA. (Note: An ideal Gaussian peak has a Tf of 1.0; regulatory guidelines typically require Tf ≤ 1.5).

Experimental ConditionPrimary ModificationExpected Peak Tailing Factor (Tf)Resolution Status
Standard Stainless Steel System, pH 4.5None (Baseline)3.2 - 4.5 Unacceptable (Severe Tailing)
Standard System, pH 2.5pH Optimization1.8 - 2.1 Marginal (Silanols suppressed, metals remain)
Standard System, pH 2.5 + 10 µM EDTAChelating Additive1.2 - 1.4 Acceptable (Metals masked in mobile phase)
Passivated System / PEEK Tubing, pH 2.5Metal Mitigation + pH1.0 - 1.1 Optimal (Symmetrical)

Part 5: Step-by-Step Experimental Protocols

Protocol A: HPLC System Passivation for Metal-Sensitive Catechols

If your diagnostic probe test confirms metal chelation, you must strip leached iron and titanium from the fluidic path[1].

  • Column Removal: Remove the analytical column and replace it with a PEEK zero-dead-volume union.

  • System Purge: Flush the entire system (including all lines and the autosampler) with HPLC-grade water for 15 minutes at 1.0 mL/min to remove any precipitated buffers.

  • Acid Passivation: Wash the system with 30% Phosphoric Acid (

    
    ) or 20% Nitric Acid (
    
    
    
    ) for 30 minutes at 1.0 mL/min. This passivates the stainless steel surfaces and dissolves accumulated metal oxides.
  • Neutralization: Flush extensively with HPLC-grade water until the effluent pH returns to neutral (approximately 45-60 minutes).

  • Hardware Upgrade (Optional but Recommended): For highly sensitive assays, replace stainless steel inlet frits with PEEK frits, or utilize completely bio-inert (titanium-free/coated) system hardware[1].

Protocol B: Mobile Phase Optimization for Acidic Catechols

To suppress silanol ionization and maintain 2,3-DHBA in a single protonated state[5].

  • Column Selection: Install an ultra-purity, fully end-capped Type B silica C18 column (or a polar-embedded phase) to minimize inherent metal content and silanol activity[4].

  • Aqueous Phase (A): Prepare 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in LC-MS grade Water. Verify the pH is between 2.0 and 2.5.

  • Organic Phase (B): Prepare 0.1% TFA or Formic Acid in LC-MS grade Acetonitrile or Methanol.

  • Equilibration: Equilibrate the column with 95% Phase A / 5% Phase B for at least 20 column volumes to ensure complete protonation of the stationary phase surface.

  • Chelator Addition (If necessary): If tailing persists despite passivation and pH control, introduce a trace amount of a chelator (e.g., 5-10 µM EDTA) into Phase A to continuously mask active metal sites during the chromatographic run.

Part 6: References

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek Source: silcotek.com URL:[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex Source: phenomenex.com URL:[Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Source: chromtech.com URL:[Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks Source: chromatographyonline.com URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Spectroscopic Analysis: 2,3-Dihydroxybenzoic Acid (2,3-DHBA) vs. Structural Isomers

Content Type: Technical Comparison Guide Audience: Drug Development Professionals, Medicinal Chemists, Analytical Scientists Focus: H-NMR and C-NMR Spectral Profiling for Quality Control and Isomer Differentiation Nomenc...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Drug Development Professionals, Medicinal Chemists, Analytical Scientists Focus: H-NMR and C-NMR Spectral Profiling for Quality Control and Isomer Differentiation

Nomenclature & Scope Clarification

Critical Note on Chemical Identity: While the prompt specifies "2,3-dihydrobenzoic acid" (a cyclohexadiene derivative and transient metabolic intermediate, CAS 446093), in pharmaceutical and drug development contexts, this terminology is frequently a typographic or colloquial reference to 2,3-Dihydroxybenzoic Acid (2,3-DHBA, Pyrocatechuic Acid, CAS 303-38-8).

2,3-DHBA is a critical siderophore moiety (e.g., in Cefiderocol) and a human metabolite of aspirin. Conversely, the "dihydro" (cyclohexadiene) form is chemically unstable and rare in commercial applications. This guide focuses on the high-value target 2,3-Dihydroxybenzoic Acid (2,3-DHBA) while providing comparative data against its clinically relevant isomers, 2,5-Dihydroxybenzoic Acid (Gentisic Acid) and Salicylic Acid .

Executive Summary: The Analytical Challenge

In siderophore-mimetic drug development, the precise position of the hydroxyl groups on the benzoate ring dictates iron-chelating efficacy. Distinguishing 2,3-DHBA (ortho-catechol motif) from its isomers like 2,5-DHBA (para-hydroquinone motif) is critical.

  • 2,3-DHBA: Features three adjacent aromatic protons (ABC/AMX spin system), creating a distinct triplet/doublet pattern.

  • 2,5-DHBA: Features isolated protons, often yielding singlets or meta-coupled doublets, easily distinguishable from the 2,3-isomer.

Experimental Protocol: NMR Acquisition

To ensure reproducible spectral data, strict adherence to solvent selection and sample preparation is required.

Protocol: Sample Preparation for 2,3-DHBA
  • Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6).

    • Reasoning: DMSO-d6 is essential for observing exchangeable protons (-OH and -COOH) which are often invisible in Methanol-d4 (MeOD) due to rapid exchange. It also breaks intermolecular hydrogen bonding, sharpening the aromatic peaks.

  • Concentration: Prepare a 10–15 mg/mL solution.

    • Reasoning: High concentrations can cause peak broadening due to viscosity and aggregation (stacking), while too low concentrations lose the minor satellite peaks necessary for ¹³C quantification.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Workflow Visualization

NMR_Workflow Start Sample: 2,3-DHBA Solid Solvent Solvent Choice: DMSO-d6 (Recommended) Start->Solvent Hygroscopic Check Prep Dissolution: 10-15 mg/mL (Vortex 30s) Solvent->Prep Dry Solvent Acq Acquisition: 1H (16 scans) 13C (1024 scans) Prep->Acq Clear Soln. Process Processing: LB = 0.3 Hz Baseline Correction Acq->Process FID Data

Figure 1: Optimized NMR workflow for dihydroxybenzoic acids ensuring observation of labile protons.

Comparative H-NMR Data (Proton)

The aromatic region (6.5 – 7.5 ppm) is the fingerprint zone. 2,3-DHBA displays a continuous spin system, whereas 2,5-DHBA shows isolated spins.

Table 1: ¹H-NMR Chemical Shifts in DMSO-d6 (Reference: TMS = 0 ppm)

Proton Position2,3-DHBA (Target)2,5-DHBA (Gentisic Acid)Salicylic Acid
-COOH ~13.0 ppm (Broad s)~12.8 ppm (Broad s)~11.5 ppm (Broad s)
-OH (Phenolic) 9-11 ppm (Broad, often 2 peaks)9-11 ppm (Distinct singlets)~10.5 ppm (s)
H-3 N/A (Substituted -OH)7.18 ppm (d, J=3 Hz) 6.90 ppm (d)
H-4 6.95 ppm (dd/d) 6.80 ppm (dd)7.45 ppm (t)
H-5 6.72 ppm (t) N/A (Substituted -OH)6.92 ppm (t)
H-6 7.25 ppm (dd/d) 6.75 ppm (d)7.80 ppm (dd)
Splitting Logic 3 Adjacent Protons: Doublet - Triplet - DoubletIsolated Protons: Doublet (meta) - Doublet (ortho)4 Protons: Complex ABCD system

Note: Shifts may vary by ±0.05 ppm depending on concentration and water content.

Mechanistic Insight: The "Triplet" Indicator

The presence of a triplet at ~6.72 ppm (H-5) is the definitive diagnostic marker for 2,3-DHBA. This triplet arises because H-5 is flanked by two protons (H-4 and H-6). In contrast, 2,5-DHBA lacks a proton with two ortho-neighbors, meaning it cannot produce a triplet pattern, only doublets or singlets.

Comparative C-NMR Data (Carbon-13)

Carbon NMR confirms the oxidation state and substitution pattern. The key differentiator is the "Ipso" carbon shifts where the -OH groups are attached.

Table 2: ¹³C-NMR Chemical Shifts in DMSO-d6

Carbon Position2,3-DHBA (ppm)2,5-DHBA (ppm)Salicylic Acid (ppm)
C=O[1] (Carboxyl) 172.5 172.0172.0
C-1 (Quaternary) 113.5 114.2113.0
C-2 (C-OH) 146.5 153.5 161.5
C-3 (C-OH) 145.2 117.0 (CH)117.0 (CH)
C-4 119.2 123.5135.5
C-5 118.8 149.8 (C-OH) 119.0
C-6 120.5 115.5130.5

Key Distinction: 2,3-DHBA shows two deshielded quaternary carbons close together (~145-146 ppm) representing the adjacent C-OH groups. 2,5-DHBA shows these signals widely separated (~153 ppm and ~149 ppm) due to the para-positioning.

Logic Pathway for Isomer Identification

Use this decision tree to rapidly classify an unknown dihydroxybenzoic acid sample based on spectral features.

Isomer_ID Start Unknown Sample (H-NMR in DMSO-d6) AromaticCount Count Aromatic Protons Start->AromaticCount FourH 4 Protons AromaticCount->FourH 4H ThreeH 3 Protons AromaticCount->ThreeH 3H Salicylic Identify: Salicylic Acid (Mono-hydroxy) FourH->Salicylic Splitting Check Splitting Pattern ThreeH->Splitting Triplet Triplet Present (H-5 coupled to H-4, H-6) Splitting->Triplet NoTriplet No Triplet (Isolated/Meta coupling) Splitting->NoTriplet Result23 Identify: 2,3-DHBA (Pyrocatechuic Acid) Triplet->Result23 Result25 Identify: 2,5-DHBA (Gentisic Acid) NoTriplet->Result25

Figure 2: Spectral decision tree for differentiating Benzoic Acid derivatives.

References
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): 2,3-Dihydroxybenzoic acid. Retrieved from [Link]

  • Human Metabolome Database (HMDB). (2024). Metabocard for 2,3-Dihydroxybenzoic acid (HMDB0000047). Retrieved from [Link]

  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004).[1] FT-IR and NMR spectroscopic studies of salicylic acid derivatives. II. Comparison of 2-hydroxy- and 2,4- and 2,5-dihydroxy derivatives. Acta Pharmaceutica, 54(3), 177-191.[1] Retrieved from [Link]

  • PubChem. (2024). 2,3-Dihydroxybenzoic acid (CID 19).[2] National Library of Medicine. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2,3-Dihydroxybenzoic Acid and Its Isomers

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Differentiating Dihydroxybenzoic Acid Isomers Dihydroxybenzoic acids (DHBAs) are a class of phenolic compounds with significa...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Differentiating Dihydroxybenzoic Acid Isomers

Dihydroxybenzoic acids (DHBAs) are a class of phenolic compounds with significant biological activities and are often found as metabolites of various natural products and pharmaceuticals. The six constitutional isomers, including 2,3-dihydroxybenzoic acid (2,3-DHBA), possess the same molecular formula (C₇H₆O₄) and mass (154.0266 g/mol ), making their differentiation a common analytical challenge. Mass spectrometry, particularly when coupled with tandem MS (MS/MS), provides a powerful tool to distinguish these isomers based on their unique fragmentation patterns, which are dictated by the relative positions of the hydroxyl and carboxylic acid functional groups.

This guide will focus on the fragmentation of 2,3-DHBA and compare it with other common isomers such as 2,5-DHBA and 3,4-DHBA, elucidating the structural nuances that drive their distinct mass spectrometric signatures.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) of 2,3-Dihydroxybenzoic Acid

Electrospray ionization is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[1] Subsequent collision-induced dissociation (CID) of these precursor ions provides structurally informative fragment ions.

Negative Ion Mode ESI-MS/MS: The Signature of Decarboxylation

In negative ion mode, 2,3-DHBA readily forms a deprotonated molecule [M-H]⁻ at an m/z of 153.02. The tandem mass spectrum of this precursor ion is characterized by a dominant neutral loss of CO₂ (44 Da), a hallmark of benzoic acid fragmentation.

The primary fragmentation pathways are:

  • [M-H]⁻ (m/z 153.02) → [M-H-CO₂]⁻ (m/z 109.02): This is the most prominent fragmentation pathway, resulting from the loss of carbon dioxide from the carboxyl group. This fragment corresponds to the deprotonated catechol molecule.

  • [M-H]⁻ (m/z 153.02) → [M-H-H₂O]⁻ (m/z 135.01): Loss of a water molecule is also observed.

  • A subsequent loss of carbon monoxide (CO) from the m/z 109 fragment can also occur, leading to a less abundant ion at m/z 81.

A study using a laboratory analogue for spaceborne mass spectrometers observed a fragment for 2,3-DHBA at m/z 107, assigned to [M-H-H₂O-CO]⁻.[2] Another study focusing on a derivative, 2,3-dihydroxy-2,3-dihydrobenzoate, also reported the deprotonated molecule at m/z 155 (for the dihydro- form) fragmenting to m/z 111 ([M-H-CO₂]⁻) and m/z 93 ([M-H-CO₂-H₂O]⁻).[3]

The PubChem database entry for 2,3-dihydroxybenzoic acid shows an ESI-QTOF MS/MS spectrum with a precursor m/z of 153.0188, where the most abundant fragment is at m/z 108.0169, likely corresponding to a radical anion from a complex fragmentation, and a significant peak at m/z 109.0245.[4]

Positive Ion Mode ESI-MS/MS: The Influence of the "Ortho Effect"

In positive ion mode, 2,3-DHBA forms a protonated molecule [M+H]⁺ at m/z 155.04. The fragmentation is heavily influenced by the "ortho effect," where the adjacent hydroxyl and carboxylic acid groups interact, facilitating specific fragmentation pathways.[1][5]

The key fragmentation pathways are:

  • [M+H]⁺ (m/z 155.04) → [M+H-H₂O]⁺ (m/z 137.03): The proximity of the 2-hydroxyl group and the carboxylic acid group facilitates the loss of a water molecule. This is a characteristic and often abundant fragment for ortho-hydroxybenzoic acids.

  • [M+H-H₂O]⁺ (m/z 137.03) → [M+H-H₂O-CO]⁺ (m/z 109.04): The resulting ion can then lose a molecule of carbon monoxide.

  • [M+H-H₂O-CO]⁺ (m/z 109.04) → [M+H-H₂O-2CO]⁺ (m/z 81.05): A further loss of CO can be observed.[2]

The interaction between vicinal groups in ortho isomers initiates specific hydrogen and skeletal rearrangements that suppress fragmentation pathways that are typical for the meta and para isomers.[5]

Comparative Fragmentation Analysis of Dihydroxybenzoic Acid Isomers

The differentiation of DHBA isomers relies on the relative abundances of common fragment ions. The "ortho effect" in 2,3-DHBA leads to a more facile loss of water in positive ion mode compared to its isomers where the hydroxyl groups are not in the ortho position to the carboxyl group. In negative ion mode, the relative intensities of the [M-H-CO₂]⁻ and [M-H-H₂O]⁻ fragments can be diagnostic.

IsomerPrecursor Ion (m/z)Key Fragment Ions (m/z) and Proposed StructuresIonization Mode
2,3-Dihydroxybenzoic Acid 153.02109.02 ([M-H-CO₂]⁻), 135.01 ([M-H-H₂O]⁻)Negative ESI-MS/MS
155.04137.03 ([M+H-H₂O]⁺), 109.04 ([M+H-H₂O-CO]⁺)Positive ESI-MS/MS
2,5-Dihydroxybenzoic Acid 153.02109.02 ([M-H-CO₂]⁻), 135.01 ([M-H-H₂O]⁻)Negative ESI-MS/MS
155.04137.03 ([M+H-H₂O]⁺), 109.04 ([M+H-H₂O-CO]⁺)Positive ESI-MS/MS
3,4-Dihydroxybenzoic Acid 153.02109.02 ([M-H-CO₂]⁻)Negative ESI-MS/MS
155.04137.03 ([M+H-H₂O]⁺), 111.04 ([M+H-CO₂]⁺)Positive ESI-MS/MS

Note: The relative intensities of these fragments are crucial for differentiation and can vary depending on the collision energy and instrument type. For 2,3-DHBA and 2,5-DHBA, while the fragments are the same, their relative abundances differ, allowing for their distinction.[2] For instance, in negative mode, the [M-H-H₂O-CO]⁻ fragment at m/z 107 was observed for both 2,3-DHBA and 2,5-DHBA, but the latter also showed additional fragments at m/z 79, 51, and 41.[2]

Electron Ionization (EI) Mass Spectrometry: The Need for Derivatization

Electron ionization (EI) is a high-energy ionization technique that produces extensive fragmentation, providing a detailed "fingerprint" of a molecule. However, due to their low volatility and thermal lability, phenolic acids like 2,3-DHBA are not amenable to direct analysis by gas chromatography-mass spectrometry (GC-MS) with EI. They require a derivatization step to increase their volatility and thermal stability.

A common derivatization method is silylation, for example, to form a trimethylsilyl (TMS) derivative. The NIST WebBook provides an EI mass spectrum for the 3TMS derivative of 2,3-dihydroxybenzoic acid.[6] The fragmentation of such derivatives is dominated by cleavages related to the TMS groups and is not directly informative of the underivatized molecule's fragmentation.

Experimental Protocols

Protocol for LC-MS/MS Analysis of 2,3-Dihydroxybenzoic Acid

This protocol outlines a general procedure for the analysis of 2,3-DHBA and its isomers using liquid chromatography coupled with tandem mass spectrometry.

1. Sample Preparation:

  • For biological samples (e.g., plasma), perform a protein precipitation by adding three volumes of ice-cold acetonitrile.[7]
  • Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in the mobile phase.

2. Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable. For better separation of isomers, mixed-mode chromatography can also be employed.[8][9]
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate at the initial conditions.
  • Flow Rate: 0.2-0.4 mL/min.
  • Injection Volume: 5-10 µL.

3. Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI), in both positive and negative modes.
  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or product ion scan for structural confirmation.[10]
  • MRM Transitions (Negative Mode):
  • 2,3-DHBA: 153.0 → 109.0[7]
  • MRM Transitions (Positive Mode):
  • 2,3-DHBA: 155.0 → 137.0
  • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument and analytes.

Visualizing Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways for 2,3-dihydroxybenzoic acid in both negative and positive ESI-MS/MS modes.

G cluster_neg Negative Ion Mode ESI-MS/MS cluster_pos Positive Ion Mode ESI-MS/MS a [M-H]⁻ m/z 153.02 b [M-H-CO₂]⁻ m/z 109.02 a->b - CO₂ c [M-H-H₂O]⁻ m/z 135.01 a->c - H₂O d [M+H]⁺ m/z 155.04 e [M+H-H₂O]⁺ m/z 137.03 d->e - H₂O (Ortho Effect) f [M+H-H₂O-CO]⁺ m/z 109.04 e->f - CO

Caption: Fragmentation of 2,3-DHBA in negative and positive ESI modes.

Conclusion

The differentiation of 2,3-dihydroxybenzoic acid from its isomers is readily achievable using tandem mass spectrometry. In negative ion mode, the characteristic loss of CO₂ is a key fragmentation, while in positive ion mode, the "ortho effect" promotes a significant loss of H₂O, providing a distinctive signature. While EI-MS requires derivatization, ESI-MS/MS offers a direct and powerful method for the structural elucidation and differentiation of these important phenolic compounds. The relative abundances of fragment ions, governed by the substitution pattern, serve as the primary basis for confident isomer identification.

References

  • ResearchGate. (n.d.). 2,3-Dihydroxybenzoic acid. Retrieved from [Link]

  • Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate. (2025). PMC. Retrieved from [Link]

  • Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats. (2025). ResearchGate. Retrieved from [Link]

  • Khawaja, N., et al. (2023). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Freie Universität Berlin. Retrieved from [Link]

  • 2,3-Dihydroxybenzoic Acid. (2024). SIELC Technologies. Retrieved from [Link]

  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.). ResearchGate. Retrieved from [Link]

  • 2,3-Dihydroxybenzoic acid, 3TMS derivative. (n.d.). NIST WebBook. Retrieved from [Link]

  • HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • Mechanism for odd‐electron anion generation of dihydroxybenzoic acid isomers in matrix‐assisted laser desorption/ionization mass spectrometry with density functional theory calculations. (2016). PMC. Retrieved from [Link]

  • Effect of Dihydroxybenzoic Acid Isomers on the Analysis of Polyethylene Glycols in MALDI-MS. (2015). ResearchGate. Retrieved from [Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (n.d.). ResearchGate. Retrieved from [Link]

  • Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. (2015). PubMed. Retrieved from [Link]

  • EI-MS mass fragmentation pattern of 2. (n.d.). ResearchGate. Retrieved from [Link]

  • 2,3-Dihydroxybenzoic Acid. (n.d.). PubChem. Retrieved from [Link]

  • Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method. (n.d.). SciSpace. Retrieved from [Link]

  • Development and Validation of an Analytical Methodology Based on Liquid Chromatography–Electrospray Tandem Mass Spectrometry for the Simultaneous Determination of Phenolic Compounds in Olive Leaf Extract. (2018). Oxford Academic. Retrieved from [Link]

  • The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. (2024). MDPI. Retrieved from [Link]

  • Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. (n.d.). SCIEX. Retrieved from [Link]

  • Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study. (2018). The Open Medicinal Chemistry Journal. Retrieved from [Link]

  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). ScienceDirect. Retrieved from [Link]

  • HPLC-DAD-ESI-QTOF-MS Determination of Bioactive Compounds and Antioxidant Activity Comparison of the Hydroalcoholic and Water Extracts from Two Helichrysum italicum Species. (1989). MDPI. Retrieved from [Link]

  • Ortho effect. (n.d.). Wikipedia. Retrieved from [Link]

  • What is ortho effect?. (2015). Quora. Retrieved from [Link]

Sources

Validation

Comparative Technical Guide: Iron Binding Affinity of 2,3-DHBA vs. 2,5-DHBA

[1] Executive Summary In the design of siderophore-mimetic drugs and iron-chelation therapies, the structural isomerism of dihydroxybenzoic acid (DHBA) dictates performance. 2,3-DHBA is the superior iron chelator, utiliz...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the design of siderophore-mimetic drugs and iron-chelation therapies, the structural isomerism of dihydroxybenzoic acid (DHBA) dictates performance. 2,3-DHBA is the superior iron chelator, utilizing a catecholate binding mode to form highly stable, 5-membered chelate rings with Fe(III).[1] It is the functional moiety of Enterobactin, the strongest known natural iron chelator (K


 ~ 10

).

In contrast, 2,5-DHBA (Gentisic Acid) binds Fe(III) in a salicylate mode .[1][2][3][4] Due to the para-positioning of the second hydroxyl group, it cannot form a catecholate ring. Instead, it utilizes the carboxylate and the ortho-hydroxyl to form a 6-membered ring.[1] This results in significantly lower affinity, making 2,5-DHBA a "mammalian siderophore" involved in intracellular iron transport where reversible binding—rather than permanent sequestration—is required.[1][2]

Mechanistic Comparison: The Structural Basis of Affinity

The difference in binding affinity is not merely quantitative but topological.[2] The position of the hydroxyl groups relative to the carboxylate determines the coordination geometry and the stability of the resulting complex.

2,3-DHBA: The Catecholate "Powerhouse"[1]
  • Ligand Type: Bidentate (Catecholate mode dominant at physiological pH).[1][2]

  • Binding Site: The two vicinal phenolic hydroxyl groups (positions 2 and 3).[2]

  • Mechanism: Upon deprotonation (pKa ~9-13), the two phenolate oxygens coordinate Fe(III).[1]

  • Thermodynamics: Forms a 5-membered chelate ring .[1][2] According to the chelate effect, 5-membered rings with hard donors (Oxygen) and high-charge metals (Fe

    
    ) are thermodynamically favored over 6-membered rings.[1]
    
  • Note: At very low pH (< 4), 2,3-DHBA may shift to a salicylate mode (binding via C1-COOH and C2-OH), but this is a minor contributor to its high-affinity reputation.[1]

2,5-DHBA: The Salicylate "Transporter"[1]
  • Ligand Type: Bidentate (Salicylate mode).[1][2]

  • Binding Site: The carboxylate group (C1) and the ortho-hydroxyl (C2).[1] The hydroxyl at C5 is too distant to participate in the primary chelate ring.[2]

  • Mechanism: Coordination involves the carboxylate oxygen and the deprotonated phenolic oxygen at C2.[2]

  • Thermodynamics: Forms a 6-membered chelate ring .[1][2] While stable, the "bite angle" of the salicylate mode is less optimal for the small ionic radius of Fe(III) (0.64 Å) compared to the catecholate bite, resulting in lower stability constants.

Visualization of Binding Modes[1]

BindingModes cluster_23 2,3-DHBA (Catecholate Mode) cluster_25 2,5-DHBA (Salicylate Mode) Fe Fe(III) Center L23 2,3-DHBA Ligand O2 2-OH (Phenolate) L23->O2 O3 3-OH (Phenolate) L23->O3 O2->Fe High Affinity (5-membered ring) O3->Fe L25 2,5-DHBA Ligand COOH 1-COOH (Carboxylate) L25->COOH O2_sal 2-OH (Phenolate) L25->O2_sal COOH->Fe Moderate Affinity (6-membered ring) O2_sal->Fe

Caption: Comparative coordination topology. 2,3-DHBA forms a tight 5-membered ring via two phenolate oxygens, whereas 2,5-DHBA forms a larger, less stable 6-membered ring via carboxylate and phenolate donors.[1]

Quantitative Performance Data

The following data aggregates stability constants (


) and acid dissociation constants (pKa) from potentiometric and spectrophotometric studies.
Table 1: Physicochemical Properties & Stability Constants[4][5][6]
Parameter2,3-DHBA (Catecholate)2,5-DHBA (Salicylate)Interpretation
Primary Binding Mode Catecholate (O,O')Salicylate (O,O)Catecholate confers higher stability.[1]
pKa1 (COOH) 2.912.97Similar acidity for the carboxyl group.[2]
pKa2 (Phenolic OH) ~10.010.462,3-DHBA deprotonates slightly easier due to H-bonding.[1]
pKa3 (Phenolic OH) ~13.013.41High pKa requires basic pH for full saturation.[1][2]
Log K

(FeL)
~ 20.0 ~ 15.0 - 16.5 2,3-DHBA is ~10,000x stronger per binding event.[1][2]
Log

(FeL

)
~ 45 - 52 ~ 35 - 38 Cumulative stability of the tris-complex is vastly superior for 2,3-DHBA.[1]
Chelate Ring Size 5-membered6-membered5-membered rings are entropically favored for Fe(III).[1]

Note: Stability constants are conditional and ionic-strength dependent.[1][2] Values represent consensus ranges from aqueous solution studies at 25°C, I=0.1M.

Experimental Protocols for Validation

To empirically verify these differences in your own laboratory, two complementary methods are recommended: Potentiometric Titration (for precise stability constants) and UV-Vis Spectrophotometry (for binding mode confirmation).[1]

Protocol A: Potentiometric Titration (The Gold Standard)

This method determines the equilibrium constants by monitoring proton release during complexation.[2]

Reagents:

  • Ligand solutions (2,3-DHBA and 2,5-DHBA): 1.0 mM in 0.1 M NaClO

    
    .[1]
    
  • Fe(III) solution: 0.33 mM (1:3 Metal:Ligand ratio) in 0.1 M HClO

    
    .[1][2]
    
  • Titrant: Carbonate-free NaOH (0.1 M).[1]

Workflow:

  • Calibration: Calibrate glass electrode using standard buffers (pH 4.0, 7.0, 10.0) and convert to proton concentration scale

    
    .[1]
    
  • Acid Titration: Titrate the ligand alone to determine exact pKa values.[1][2]

  • Complex Titration: Mix Fe(III) and Ligand (1:3 ratio).

  • Data Collection: Titrate from pH 2.0 to pH 11.0. Allow 2-3 minutes equilibration between additions.

  • Analysis: Use Hyperquad or BEST software to fit the potentiometric curves.

    • 2,3-DHBA Signature: Sharp proton release at pH > 7 corresponding to the second hydroxyl deprotonation upon iron binding.[2]

    • 2,5-DHBA Signature: Proton release profile tracks closer to simple salicylic acid.[1]

Protocol B: UV-Vis Spectrophotometric Titration

This method visualizes the "Charge Transfer" (LMCT) bands, which are distinct for catecholate vs. salicylate modes.[1][2]

Workflow:

  • Preparation: Prepare 0.1 mM Fe(III) solution.

  • Titration: Add aliquots of Ligand (from 0.1 to 10 equivalents).

  • pH Adjustment: Buffer separate samples at pH 5.0, 7.0, and 9.0.

  • Scan: Record spectra from 300 nm to 800 nm.

Expected Results:

  • 2,3-DHBA:

    • Low pH:[1][2] Blue/Purple shift (Salicylate mode mix).[1]

    • High pH:[1]Red shift (

      
       ~ 495 nm)  characteristic of the tris-catecholate complex.[1]
      
  • 2,5-DHBA:

    • All pH:[1]Purple/Blue shift (

      
       ~ 510-530 nm)  characteristic of salicylate binding.[1] It will not achieve the intense red color of the tris-catecholate species.
      
Experimental Workflow Diagram

ExperimentWorkflow cluster_methods Parallel Methodologies Start Start Validation Prep Prepare 1:3 Fe:Ligand Solutions (0.1 M Ionic Strength) Start->Prep MethodA Method A: Potentiometric Titration Prep->MethodA MethodB Method B: UV-Vis Spectroscopy Prep->MethodB AnalysisA Data Analysis (Hyperquad) Calculate Log Beta MethodA->AnalysisA AnalysisB Spectral Shift Analysis Identify LMCT Bands MethodB->AnalysisB Result Compare Affinity & Mode (Catecholate vs Salicylate) AnalysisA->Result AnalysisB->Result

Caption: Dual-method validation workflow ensuring both thermodynamic quantification (Potentiometry) and structural confirmation (UV-Vis).

Biological & Pharmaceutical Context

Understanding the distinction between these two isomers is critical for drug development, particularly in siderophore-drug conjugates (Trojan Horse strategy) .

  • 2,3-DHBA (Bacterial Target):

    • Essential component of Enterobactin (produced by E. coli, Salmonella).[1][2]

    • Application: Use 2,3-DHBA moieties to target Gram-negative bacteria.[1][2] The bacteria actively import these complexes via FepA receptors, assuming they are siderophores.[1]

    • Key Trait: Irreversible binding (kinetically inert) ensures iron is stripped from host transferrin.[1][2]

  • 2,5-DHBA (Mammalian/Eukaryotic Context):

    • Identified as a mammalian siderophore (associated with Lipocalin 24p3/Siderocalin).[1][2]

    • Application: Potential role in intracellular iron routing or mitigating oxidative stress (radical scavenging via the 5-OH group).[1]

    • Key Trait: Moderate affinity allows for reversible iron release within acidic endosomes, a necessary feature for eukaryotic iron metabolism.[1][2]

References

  • Raymond, K. N., et al. (2003).[1][2][5] "Enterobactin: An archetype for microbial iron transport."[1][4][6] Proceedings of the National Academy of Sciences. Link[1]

  • Devireddy, L. R., et al. (2010).[1][2][5] "A mammalian siderophore synthesized by an enzyme with a bacterial homologue aids iron delivery and survival."[1] Cell. Link

  • Porwal, S., et al. (2015).[1][2] "Synthetic, potentiometric and spectroscopic studies of chelation between Fe(III) and 2,5-DHBA supports salicylate-mode of siderophore binding interactions."[1][3][4] Journal of Inorganic Biochemistry. Link

  • Hider, R. C., & Kong, X. (2010).[1][2] "Chemistry and biology of siderophores." Natural Product Reports. Link

  • Loomis, L. D., & Raymond, K. N. (1991).[1][2] "Solution equilibria of enterobactin and metal-enterobactin complexes." Inorganic Chemistry. Link[1]

Sources

Comparative

UV-Vis Absorption Spectra Comparison of DHBA Isomers: A Technical Guide

Topic: UV-Vis Absorption Spectra Comparison of DHBA Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Dihydroxybenzoic acid (DHBA) isomers...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Spectra Comparison of DHBA Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Dihydroxybenzoic acid (DHBA) isomers are critical intermediates in siderophore biosynthesis, pharmaceutical metabolism (e.g., aspirin degradation), and analytical chemistry (MALDI matrices). While they share the molecular formula


, the positional isomerism of the hydroxyl groups significantly alters their electronic transitions, solubility, and chelation properties.

This guide provides a rigorous comparison of the UV-Vis absorption profiles of key DHBA isomers (2,3-, 2,4-, 2,5-, 3,4-, and 3,5-DHBA). It integrates experimental protocols with theoretical grounding in electronic spectroscopy to enable precise identification and quantification in complex matrices.

Chemical Fundamentals & Electronic Effects

The UV-Vis spectra of DHBA isomers are governed by


 and 

transitions within the benzene ring and the carbonyl group. The position of the hydroxyl (-OH) auxochromes relative to the carboxyl (-COOH) chromophore dictates the spectral shifts via two primary mechanisms:
  • Resonance Effects (Conjugation): -OH groups donate electron density into the ring. When positioned ortho or para to the electron-withdrawing -COOH group (e.g., 2,4-DHBA, 2,5-DHBA), the energy gap between HOMO and LUMO decreases, causing a bathochromic (red) shift .

  • Intramolecular Hydrogen Bonding: Isomers with an -OH group at the ortho position (C2) form a stable 6-membered hydrogen-bonded ring with the carbonyl oxygen. This stabilizes the ground state but often stabilizes the excited state even more, leading to distinct spectral bands compared to meta or para isomers.

Structural Logic Diagram

The following diagram illustrates how structural positioning influences electronic properties.

DHBA_Electronic_Effects Isomer_Root DHBA Isomer Structure Ortho_Group Ortho-Substitution (2-OH) (2,3-, 2,4-, 2,5-, 2,6-DHBA) Isomer_Root->Ortho_Group Contains 2-OH NonOrtho_Group Non-Ortho Substitution (3,4-, 3,5-DHBA) Isomer_Root->NonOrtho_Group Lacks 2-OH Effect_H_Bond Intramolecular H-Bonding (Planarization of COOH) Ortho_Group->Effect_H_Bond Effect_Resonance Resonance Delocalization Ortho_Group->Effect_Resonance NonOrtho_Group->Effect_Resonance Spectral_Result_1 Bathochromic Shift (Red) Distinct Band ~300-330 nm Effect_H_Bond->Spectral_Result_1 Lowers Transition Energy Effect_Resonance->Spectral_Result_1 Extended Conjugation Spectral_Result_2 Hypsochromic Shift (Blue) Main Band < 300 nm Effect_Resonance->Spectral_Result_2 Standard Aromatic Abs

Caption: Causal relationship between hydroxyl positioning, intramolecular interactions, and resulting spectral shifts in DHBA isomers.

Comparative Analysis: Spectral Data

The following data represents standard absorption maxima (


) in acidic aqueous or methanolic solutions (protonated form). Note that deprotonation (pH > pKa) causes significant red shifts.
IsomerCommon Name

(nm) [Acidic/MeOH]

(

)
Key Spectral Features
2,3-DHBA Pyrocatechuic acid248, 305~3,500 (at 305 nm)Distinct double peak; significant red shift at pH > 7 due to catecholate formation.
2,4-DHBA

-Resorcylic acid
250, 290 (sh)~12,000 (at 250 nm)Strong primary band in UV-C; "shoulder" near 290 nm.
2,5-DHBA Gentisic acid214, 236, 334 ~4,000 (at 334 nm)Unique long-wave band (334 nm) makes it an ideal MALDI matrix for UV lasers (337 nm).
3,4-DHBA Protocatechuic acid258, 292~6,800 (at 258 nm)Classic catechol spectrum; bands merge at high pH.
3,5-DHBA

-Resorcylic acid
240, 300~3,200 (at 300 nm)Weaker conjugation effects; bands are often broader and less intense.

Key Insight: 2,5-DHBA stands out due to its absorption maximum at 334 nm . This is significantly red-shifted compared to other isomers, which explains its exclusive use as a matrix in MALDI-TOF mass spectrometry (matching the Nitrogen laser emission at 337 nm).

Experimental Protocol: Self-Validating System

To ensure reproducibility and "Trustworthiness" (Part 2), this protocol includes built-in validation steps.

Reagents & Equipment
  • Analytes: High-purity DHBA isomers (>98%).

  • Solvent: HPLC-grade Methanol or Milli-Q Water (buffered to pH 3.0 with Phosphoric Acid to ensure protonated state).

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth

    
     1 nm).
    
  • Cuvettes: Quartz (Matched pair, 1 cm path length).

Step-by-Step Methodology
  • Stock Preparation (Primary Validation):

    • Weigh ~10 mg of isomer. Dissolve in 10 mL Methanol (Concentration ~6.5 mM).

    • Validation: Sonicate for 5 mins to ensure complete dissolution. Inspect for particulates.[1]

  • Working Standard Dilution:

    • Dilute stock to approx. 50

      
       (
      
      
      
      ) using the target solvent (e.g., pH 3.0 buffer).
    • Target Absorbance: Aim for 0.4 – 0.8 AU for maximum linearity.

  • Baseline & Blanking:

    • Insert solvent blanks in both sample and reference paths.

    • Run "Auto-Zero" covering 200–400 nm.

    • Validation: Run the blank as a sample. Absorbance must be

      
       AU across the range.
      
  • Spectral Scan:

    • Scan range: 200–450 nm. Scan speed: Medium (approx. 200 nm/min).

    • Data Interval: 0.5 nm or 1.0 nm.

  • Linearity Check (Beer-Lambert Validation):

    • Prepare three concentrations (e.g., 25, 50, 75

      
      ).
      
    • Plot Absorbance vs. Concentration at

      
      .
      
    • Acceptance Criteria:

      
      .[2]
      
Experimental Workflow Diagram

UV_Protocol_Workflow Start Start: Solid Sample Weigh Gravimetric Prep (10 mg -> 10 mL Stock) Start->Weigh Dilute Dilution to ~50 µM (Target 0.6 AU) Weigh->Dilute Blank Blank Correction (Solvent Only) Dilute->Blank Prepare Cuvettes Scan Spectral Scan (200-450 nm) Blank->Scan Auto-Zero Validate Linearity Check (R² > 0.995) Scan->Validate Extract Data End Report λmax & ε Validate->End Valid Spectrum

Caption: Step-by-step workflow ensuring data integrity through blank correction and linearity validation.

Application Context: Why This Matters

Case Study: MALDI-TOF Matrix Selection

In Matrix-Assisted Laser Desorption/Ionization (MALDI), the matrix must absorb the laser energy to facilitate analyte desorption.

  • 2,5-DHBA is the gold standard for oligosaccharides and proteins because its

    
     (334 nm) overlaps perfectly with 
    
    
    
    lasers (337 nm) and Nd:YAG lasers (355 nm).
  • 2,3-DHBA or 3,5-DHBA , despite being isomers, have negligible absorbance at 337 nm (absorbance drops off after 320 nm). Using them would result in failed ionization or require dangerously high laser fluence that degrades the sample.

Case Study: Siderophore Detection

Bacteria secrete siderophores (often containing 2,3-DHBA moieties) to scavenge iron.[3] The complexation of


 by 2,3-DHBA results in a Charge Transfer (LMCT) band appearing in the visible region (~500-600 nm, purple/blue), which is distinct from the UV absorption of the free ligand. Monitoring the shift from the UV peaks (305 nm) to the Visible LMCT band is the standard method for tracking chelation efficiency.

References

  • SIELC Technologies. (n.d.).[4] UV-Vis Spectrum of 2,5-Dihydroxybenzoic Acid. Retrieved from [Link]

  • Friedman, J., et al. (2020). Absorption Spectra of Benzoic Acid Derivatives in Water at Different pH. Physical Chemistry Chemical Physics.[5] Retrieved from [Link]

  • Chambaud, M., et al. (2024).[6] UV spectra of the dihydroxybenzoic acid isomers in MeOH. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (1991). Absorption spectra of radical forms of 2,4-dihydroxybenzoic acid. PubMed. Retrieved from [Link]

  • Rodríguez Mellado, J. M. (2022). Structure-Antioxidant Capacity Relationships of Dihydroxy Derivatives. Organic Chemistry Plus. Retrieved from [Link]

Sources

Validation

High-Resolution Differentiation of 2,3-Dihydroxybenzoic Acid and Salicylic Acid: A Comparative Methodological Guide

As a Senior Application Scientist, one of the most persistent analytical challenges in oxidative stress modeling and pharmacokinetics is the precise differentiation of structurally similar phenolic compounds in complex b...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most persistent analytical challenges in oxidative stress modeling and pharmacokinetics is the precise differentiation of structurally similar phenolic compounds in complex biological matrices. Salicylic acid (SA) is not only a ubiquitous therapeutic agent but also a critical in vivo trapping agent used to measure highly reactive hydroxyl radicals (•OH)[1].

When •OH attacks the aromatic ring of SA, it yields two primary hydroxylated products: 2,3-dihydroxybenzoic acid (2,3-DHBA) and 2,5-dihydroxybenzoic acid (2,5-DHBA)[1]. The analytical imperative to distinguish these compounds stems from their divergent origins: while 2,5-DHBA can be generated via enzymatic pathways (such as Cytochrome P450 metabolism), 2,3-DHBA is formed exclusively through direct, non-enzymatic •OH attack[2]. Therefore, the accurate separation of 2,3-DHBA from the parent SA and the 2,5-DHBA isomer is the absolute cornerstone of validating oxidative stress models.

Pathway SA Salicylic Acid (SA) MW: 138.12 DHBA23 2,3-DHBA (Specific Biomarker) MW: 154.12 SA->DHBA23 + •OH attack DHBA25 2,5-DHBA (Non-specific) MW: 154.12 SA->DHBA25 + •OH attack SA->DHBA25 CYP450 metabolism OH Hydroxyl Radical (•OH) Non-enzymatic OH->SA CYP Cytochrome P450 Enzymatic CYP->SA

Biochemical pathway of Salicylic Acid hydroxylation yielding 2,3-DHBA and 2,5-DHBA.

Comparative Analysis of Analytical Modalities

To objectively evaluate the optimal method for your specific sample matrix, we must compare the three leading analytical modalities: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Electrochemical Detection (HPLC-ECD), and Tandem Mass Spectrometry (LC-MS/MS).

HPLC-UV (The Baseline Standard)

HPLC-UV relies on the distinct UV absorbance maxima of the aromatic rings, typically measured at 247 nm or 280 nm[3][4]. While cost-effective and ubiquitous, it lacks the sensitivity required for trace in vivo •OH quantification and is highly susceptible to matrix interference from other endogenous UV-absorbing metabolites.

HPLC-ECD (The Sensitivity Standard)

Electrochemical detection exploits the differing oxidation potentials of the hydroxyl groups. Because 2,3-DHBA oxidizes at a lower potential compared to SA, HPLC-ECD allows for highly selective detection even in the presence of an overwhelming excess of the parent compound[1]. It is capable of detecting DHBAs at the femtomole level, making it the historical gold standard for 2[2].

LC-MS/MS (The Specificity Standard)

Tandem mass spectrometry differentiates compounds based on their mass-to-charge ratio (m/z) and specific fragmentation patterns. SA (MW 138.12) and 2,3-DHBA (MW 154.12) are easily resolved. In negative electrospray ionization (ESI-), 2,3-DHBA and 2,5-DHBA are monitored via the multiple reaction monitoring (MRM) transition m/z 153 → 109, while SA is monitored at m/z 137 → 93[5][6]. LC-MS/MS provides unmatched specificity and simultaneous confirmation of molecular identity[7].

Quantitative Performance Comparison
Analytical ModalityMechanism of DifferentiationLimit of Detection (LOD)SpecificityLinear RangePrimary Use Case
HPLC-UV UV Absorbance (247-280 nm)~3 µg[3]Low (Matrix interference)Matrix-dependentHigh-concentration plant extracts
HPLC-ECD Oxidation Potential< 1 pmol[2]High (Electroactive only)40–1600 nM[8]Trace in vivo •OH quantification
LC-MS/MS m/z & MRM Transitions< 0.25 pmol[7]Very High (Mass/Charge)0.5–6.5 pmol/µL[7]High-throughput clinical assays

Experimental Protocols: Building Self-Validating Systems

A robust analytical method must be a self-validating system. The protocols below integrate internal standards, rigorous sample preparation, and quality control (QC) checks to ensure that the causality between the observed signal and the biological reality remains intact.

Workflow Sample Biological Sample (Plasma/Tissue) Prep Acidification & Protein Precipitation Sample->Prep Centrifuge Centrifugation (13,000 rpm) Prep->Centrifuge Separation HPLC Separation (C18 / HILIC) Centrifuge->Separation Detection Detection (ECD or MS/MS) Separation->Detection

Standardized analytical workflow for the extraction and detection of SA and DHBAs.

Protocol 1: Trace Analysis via HPLC-ECD

This protocol is optimized for human or rat plasma to quantify oxidative stress via salicylate hydroxylation[8].

1. Sample Preparation (Causality: Acidification)

  • Step: Aliquot 100 µL of plasma. Add 10 µL of internal standard (e.g., 3,4-DHBA) and 20 µL of 10% perchloric acid or phosphoric acid.

  • Causality: Phenolic acids have a pKa of ~3.0. Acidifying the matrix to pH < 2.5 ensures the carboxylic acid groups are fully protonated. This suppresses ionization, forces the precipitation of interfering plasma proteins, and dramatically increases the analytes' retention on a reverse-phase column.

  • Step: Vortex for 30 seconds, then centrifuge at 13,000 rpm for 10 minutes at 4°C[9]. Extract the supernatant for injection.

2. Chromatographic Separation

  • Column: C18 Reverse-Phase (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase: A mixture of 30 mM sodium acetate/citrate buffer (pH 2.5) and methanol (93:7, v/v)[8].

  • Causality: The highly aqueous, low-pH mobile phase ensures that the polar 2,3-DHBA and 2,5-DHBA are retained long enough to be separated from the solvent front, eluting at approximately 5.8 min and 4.5 min, respectively[8].

3. System Validation

  • Requirement: Run a blank matrix spike to confirm recovery rates (should exceed 95%) and an unspiked blank to ensure no endogenous electroactive peaks co-elute with 2,3-DHBA[8][10].

Protocol 2: High-Throughput Quantification via LC-MS/MS

This protocol leverages Hydrophilic Interaction Liquid Chromatography (HILIC) or biphenyl stationary phases for superior resolution of polar metabolites[5][6].

1. Sample Preparation (Causality: Organic Partitioning)

  • Step: Employ acidified acetonitrile partitioning of the biological sample, followed by mixed-mode solid-phase extraction (SPE)[6].

  • Causality: SPE removes phospholipids that cause severe ion suppression in the mass spectrometer's ESI source, ensuring a stable and reproducible signal.

2. Chromatographic Separation & Detection

  • Column: Luna HILIC column or equivalent.

  • Mobile Phase: Isocratic conditions using a 94:6 (v/v) mixture of acetonitrile and 50 mM ammonium acetate in water (pH 4.5) at a flow rate of 0.5 mL/min[5].

  • Mass Spectrometry: Operate in negative ESI mode. Monitor the MRM transitions: m/z 153 → 109 for 2,3-DHBA and 2,5-DHBA, and m/z 137 → 93 for SA[5][6].

  • Causality: The collision-induced dissociation of the m/z 153 precursor ion results in the loss of a CO2 group (44 Da), yielding the stable m/z 109 product ion. Monitoring this specific transition guarantees that no other isobaric compounds interfere with the quantification[5].

3. System Validation

  • Requirement: Establish a calibration curve demonstrating linearity (r² > 0.99) across the biological range (e.g., 0.5–6.5 pmol/µL)[7]. Intra-assay and inter-assay variability must be calculated and should remain below 15%[7].

References

  • Use of Salicylate With High Pressure Liquid Chromatography and Electrochemical Detection (LCED)
  • LC/MS Analysis of Hydroxylation Products of Salicylate as an Indicator of in Vivo Oxid
  • Assay of 2,3-dihydroxybenzoic acid and related compounds in plant materials by high-performance liquid chrom
  • Rapid LC-MS/MS assay for the evaluation of hydroxyl radical generation and oxidative stress induction in vivo in rats - Revista Română de Medicină de Labor
  • Determination of salicylate hydroxylation products as an in vivo oxid
  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity - Victoria University.
  • A simple microfluidic electrochemical HPLC detector for quantifying Fenton reactivity
  • HPLC method for quantification of oxidative stress by salicilate hydroxyl
  • Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study - The Open Medicinal Chemistry Journal.
  • Effect of Feeding Salicylic Acid on 2,3-Dihydroxybenzoic Acid Formation in Cultured Cells of C

Sources

Comparative

Crystal Structure Analysis of 2,3-Dihydrobenzoic Acid Complexes: A Comparative Guide to SCXRD, PXRD, and MicroED

Executive Summary The structural characterization of 2,3-dihydrobenzoic acid and its fully oxidized, biologically ubiquitous analog—2,3-dihydroxybenzoic acid (2,3-DHBA)—presents unique crystallographic challenges. 2,3-DH...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of 2,3-dihydrobenzoic acid and its fully oxidized, biologically ubiquitous analog—2,3-dihydroxybenzoic acid (2,3-DHBA)—presents unique crystallographic challenges. 2,3-DHBA is a critical component in siderophore biosynthesis, enzymatic pathways (such as 2,3-DHBA decarboxylase)[1], and transition metal coordination chemistry[2]. Because the molecule possesses multiple competitive hydrogen-bond donors and acceptors, it frequently undergoes rapid, uncontrolled nucleation. This self-assembly often yields twinned microcrystals or amorphous powders rather than the pristine macrocrystals required for traditional Single-Crystal X-ray Diffraction (SCXRD).

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of SCXRD , Powder X-ray Diffraction (PXRD) , and Microcrystal Electron Diffraction (MicroED) . By understanding the causality behind these techniques, researchers can select the optimal workflow for resolving the atomic structures of 2,3-DHBA complexes.

The Analytical Challenge: Coordination and Crystallization Causality

The difficulty in analyzing 2,3-DHBA complexes stems directly from their molecular architecture. The presence of a carboxylic acid and two adjacent hydroxyl groups creates a dense 2D hydrogen-bonding network[3]. When complexed with transition metals (e.g., Mo, W, Os), 2,3-DHBA can adopt multiple coordination modes. The most common are the catecholato mode (deprotonation of both hydroxyls) and the salicylato mode (deprotonation of one hydroxyl and the carboxylate)[2].

Determining the exact coordination sphere requires sub-angstrom resolution to accurately map C–O bond lengths and locate residual hydrogen atoms. If crystallization yields particles smaller than 50 µm, X-rays—which interact weakly with electron clouds—fail to produce a sufficient signal-to-noise ratio. In these scenarios, MicroED becomes essential because electrons interact with the electrostatic potential of the crystal lattice, an interaction roughly 10,000 times stronger than X-ray scattering.

Coordination Logic Diagram

Coordination M Transition Metal Core (e.g., Mo, W, Os) L1 2,3-DHBA Ligand (Catecholato Mode) O1 C2-Hydroxyl Oxygen L1->O1 Deprotonated O2 C3-Hydroxyl Oxygen L1->O2 Deprotonated L2 2,3-DHBA Ligand (Salicylato Mode) L2->O1 Deprotonated O3 Carboxyl Oxygen L2->O3 Deprotonated O1->M Coordinate Bond O2->M O3->M

Caption: Coordination logic of 2,3-DHBA ligands with transition metal centers.

Quantitative Comparison of Crystallographic Techniques

To select the correct analytical pathway, one must evaluate the physical state of the synthesized complex. The table below summarizes the performance metrics of the three primary diffraction techniques.

Performance MetricSingle-Crystal X-ray Diffraction (SCXRD)Microcrystal Electron Diffraction (MicroED)Powder X-ray Diffraction (PXRD)
Optimal Crystal Size > 50 µm100 nm – 1 µmPolycrystalline bulk powder
Probe Interaction X-rays (interact with electron cloud)Electrons (interact with electrostatic potential)X-rays (bulk powder scattering)
Data Collection Time 2 to 24 Hours< 5 Minutes1 to 12 Hours
Resolution Limit Atomic (< 0.8 Å)Atomic (< 1.0 Å)Low to Medium (Peak overlap issues)
Primary Advantage Absolute configuration, high precisionSolves structures from "amorphous" powdersConfirms bulk phase purity
Suitability for 2,3-DHBA Excellent for well-behaved metal complexesIdeal for highly hydrogen-bonded nanocrystalsGood for polymorph screening

Decision Workflow for 2,3-DHBA Complexes

Workflow A 2,3-DHBA Complex Synthesis & Crystallization B Crystal Size & Quality Screening A->B C1 Macrocrystals (> 50 µm) B->C1 C2 Nanocrystals (< 1 µm) B->C2 C3 Polycrystalline Powder B->C3 D1 Single-Crystal X-ray Diffraction (SCXRD) C1->D1 D2 Microcrystal Electron Diffraction (MicroED) C2->D2 D3 Powder X-ray Diffraction (PXRD) C3->D3 E Data Integration & Phasing (Direct Methods / MR) D1->E D2->E D3->E F Structure Refinement (SHELXL / Olex2) E->F

Caption: Workflow for selecting crystallographic techniques based on 2,3-DHBA complex crystal size.

Self-Validating Experimental Protocols

Protocol A: SCXRD Workflow for 2,3-DHBA Transition Metal Complexes

Use Case: When slow evaporation yields discrete macrocrystals (>50 µm).

  • Crystal Selection & Mounting: Submerge the crystallization drop in paratone oil to prevent solvent loss. Select a single, non-birefringent crystal under a polarized light microscope. Mount it on a polyimide loop.

  • Cryocooling (Causality): Flash-cool the crystal to 100 K using a liquid nitrogen stream. Why? Cryocooling minimizes thermal atomic displacement (Debye-Waller factors), sharpening diffraction spots and protecting the organic 2,3-DHBA ligand from X-ray-induced radical damage.

  • Data Collection: Irradiate the sample using a Mo-Kα (0.71073 Å) or Cu-Kα (1.54184 Å) microfocus source. Collect a full sphere of data with a redundancy of at least 4.0 to ensure accurate absorption correction.

  • Phasing & Refinement: Solve the phase problem using intrinsic phasing (e.g., SHELXT). Refine the structure using full-matrix least-squares on

    
     via SHELXL within the Olex2 GUI[4].
    
  • System Validation: The protocol validates itself if the final refinement meets the following criteria:

    
    , 
    
    
    
    , Goodness-of-Fit (S)
    
    
    , and maximum residual electron density
    
    
    .
Protocol B: MicroED Workflow for Nanocrystalline 2,3-DHBA Complexes

Use Case: When rapid hydrogen-bonding yields a seemingly amorphous powder or sub-micron crystals.

  • Grid Preparation: Apply the dry nanocrystalline 2,3-DHBA powder directly onto a carbon-coated transmission electron microscope (TEM) grid. Why? Unlike protein crystallography which requires complex aqueous vitrification, small molecule MicroED can often be performed on dry grids, drastically simplifying sample preparation[5].

  • Cryo-FIB Milling (Conditional): If the crystals are thicker than 500 nm, use a Focused Ion Beam (FIB) to mill lamellae down to ~200 nm. Causality: Electrons have a short inelastic mean free path. Samples thicker than 500 nm cause multiple scattering events (dynamical scattering), which breaks the kinematical scattering approximation required for standard direct methods[6].

  • Continuous Rotation Data Collection: Cool the grid to liquid nitrogen temperatures in the TEM. Rotate the stage continuously (e.g., 0.5°/sec) across a 140° wedge while recording diffraction patterns on a fast CMOS camera.

  • Integration & Validation: Process the diffraction movies using standard X-ray software (e.g., MOSFLM or XDS). Because the TEM stage cannot tilt a full 180° (creating a "missing wedge" of data), the system is validated by merging datasets from 3 to 5 distinct nanocrystals until the overall data completeness exceeds 90%.

References

  • Griffith, W. P., et al. (1995). Second- and third-row transition-metal complexes of dihydroxybenzoic acids, and the crystal structure of [NMe4]2[MoO2(2,3-dhb)2]·1.5H2O. Journal of the Chemical Society, Dalton Transactions.

  • Song, M. K., et al. (2020). 2,3-Dihydroxybenzoic Acid Decarboxylase from Fusarium oxysporum: Crystal Structures and Substrate Recognition Mechanism. ChemBioChem / PubMed.

  • Jones, C. G., et al. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science.

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry.

  • Thermo Fisher Scientific. Fast structure determination for proteins and small molecules – a MicroED solution.

Sources

Validation

Analytical Mastery: A Comparative Guide to 2,3-Dihydroxybenzoic Acid Reference Standards and Purity Testing

Executive Summary 2,3-Dihydroxybenzoic acid (2,3-DHBA) is a naturally occurring phenolic acid, a critical structural component of bacterial siderophores (e.g., enterochelin), and a primary biomarker for in vivo oxidative...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Dihydroxybenzoic acid (2,3-DHBA) is a naturally occurring phenolic acid, a critical structural component of bacterial siderophores (e.g., enterochelin), and a primary biomarker for in vivo oxidative stress [1]. Because 2,3-DHBA is generated via the direct hydroxyl radical (•OH) attack on salicylic acid, quantifying its presence demands absolute analytical precision.

For researchers and drug development professionals, selecting the correct reference standard and employing a robust purity testing workflow is non-negotiable. This guide provides an objective comparison of commercial 2,3-DHBA reference standards and establishes a self-validating, step-by-step mixed-mode HPLC methodology to overcome the notorious challenge of regioisomeric interference.

The Mechanistic Challenge: Regioisomeric Interference

The primary analytical hurdle in 2,3-DHBA purity testing is the presence of its regioisomers, particularly 2,5-dihydroxybenzoic acid (2,5-DHBA) . When salicylic acid (or its prodrug, aspirin) is metabolized, it undergoes both enzymatic conversion via the Cytochrome P450 system (yielding 2,5-DHBA) and non-enzymatic oxidation via hydroxyl radicals (yielding both 2,3-DHBA and 2,5-DHBA) [2].

Because these isomers share identical molecular weights (154.12 g/mol ) and nearly indistinguishable hydrophobicities (LogP ~1.20), conventional C18 reversed-phase columns frequently fail to resolve them, leading to false purity inflations.

Pathway SA Salicylic Acid (Aspirin Metabolite) DHBA23 2,3-DHBA (Oxidative Biomarker) SA->DHBA23 Direct •OH Attack DHBA25 2,5-DHBA (Enzymatic/Oxidative) SA->DHBA25 CYP450 / •OH OH Hydroxyl Radical (•OH) OH->SA Oxidative Stress

Figure 1: Salicylic acid hydroxylation pathway yielding 2,3-DHBA and 2,5-DHBA via oxidative stress.

Comparative Analysis of Commercial Reference Standards

To establish a reliable quantitative method, the reference standard must possess a certified purity that accounts for isomeric contamination. Below is a comparative analysis of top-tier 2,3-DHBA reference standards based on current market specifications[3][4].

SupplierPurity GradePrimary Analytical MethodRecommended Application
Sigma-Aldrich ≥98.0% (HPLC)HPLC / NMRQuantitative biomarker assays, exact mass calibration.
TCI Chemicals >98.0% (HPLC/Titration)HPLC / NeutralizationSynthetic building blocks, routine QC, and scaling.
PureSynth 98.0% (HPLC)HPLCR&D, siderophore complexation studies.
Cayman Chemical ≥95.0%HPLCIn vitro biological assays, preliminary screening.

The Causality of Grade Selection: For oxidative stress biomarker quantification, a purity of ≥98.0% (HPLC) is mandatory. A lower purity grade (e.g., ≥95.0%) often harbors trace amounts of catechol or unreacted salicylic acid from the Kolbe-Schmidt synthesis route, which will actively interfere with the baseline during trace-level LC-MS/MS quantification.

Self-Validating Experimental Protocol for Purity Testing

To accurately determine the purity of a 2,3-DHBA standard, we must abandon single-mechanism reversed-phase chromatography. The following protocol utilizes Mixed-Mode Chromatography (Reversed-Phase + Anion-Exchange) , exploiting the subtle pKa difference (pKa = 2.56) between the isomers' carboxylic and phenolic groups [5].

System Suitability Test (SST) & Causality

A protocol is only as trustworthy as its internal validation. Before injecting the reference standard, you must inject a Resolution Mixture containing 10 µg/mL each of 2,3-DHBA, 2,5-DHBA, and Salicylic Acid.

  • Causality: In negative electrospray ionization (ESI-), both 2,3-DHBA and 2,5-DHBA form a precursor ion

    
     at m/z 152.9 and share the exact same collision-induced dissociation (CID) transition to m/z 108.9 (loss of 
    
    
    
    ). If your HPLC method does not achieve a baseline resolution (
    
    
    ) between these two peaks prior to the mass spectrometer, your purity calculation is scientifically invalid.
Step-by-Step HPLC-UV-MS/MS Methodology

Materials & Reagents:

  • Column: Mixed-mode column (e.g., SIELC Newcrom B or Coresep SB), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Sulfuric Acid (

    
    ) in LC-MS grade Water. (Note: Sulfuric acid is chosen over Formic acid to provide a stronger ion-pairing effect for the anion-exchange mechanism).
    
  • Mobile Phase B: 100% Acetonitrile (LC-MS grade).

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of the 2,3-DHBA reference standard.

  • Dissolve in 1.0 mL of Methanol:Water (50:50, v/v) to create a 1 mg/mL stock solution.

  • Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Chromatographic Gradient Setup Program the HPLC pump with the following gradient at a flow rate of 1.0 mL/min:

  • 0.0 - 2.0 min: 10% B

  • 2.0 - 12.0 min: Linear ramp to 60% B

  • 12.0 - 15.0 min: Hold at 60% B

  • 15.0 - 15.1 min: Drop to 10% B (Re-equilibration for 5 mins).

Step 3: Detection Parameters

  • UV-Vis: Set the Diode Array Detector (DAD) to 250 nm , which is the optimal absorption maximum for dihydroxybenzoic acids.

  • MS/MS (Negative ESI):

    • Capillary Voltage: 3.0 kV

    • Precursor Ion: m/z 152.9

    • Product Ion: m/z 108.9

    • Collision Energy: 15 eV

Workflow Sample Reference Standard Preparation (1 mg/mL) Column Mixed-Mode HPLC Column (RP + Anion-Exchange) Sample->Column UV UV-Vis Detection (250 nm) Column->UV MS ESI-MS/MS (m/z 152.9 -> 108.9) Column->MS MobilePhase Mobile Phase: MeCN / H2O / H2SO4 MobilePhase->Column Data Chromatographic Resolution & Purity % UV->Data MS->Data

Figure 2: Orthogonal HPLC-UV-MS/MS workflow for 2,3-DHBA purity validation.

Data Interpretation & Final Validation

Upon executing the workflow, calculate the purity using the 100% Area Normalization Method derived from the UV 250 nm chromatogram.

  • Identify the Main Peak: 2,3-DHBA will elute based on its specific ionic interaction with the stationary phase.

  • Check for Impurities: Look for minor peaks corresponding to 2,5-DHBA, catechol, or salicylic acid.

  • Cross-Verify with MS: Ensure that the peak integrated for purity exclusively yields the 152.9

    
     108.9 transition without co-eluting isobaric shoulders.
    

By utilizing mixed-mode chromatography and orthogonal UV/MS detection, researchers can confidently validate the purity of their 2,3-DHBA reference standards, ensuring absolute integrity in downstream biological and pharmacokinetic assays.

References

  • LC/MS Analysis of Hydroxylation Products of Salicylate as an Indicator of in Vivo Oxidative Stress PubMed (National Institutes of Health) URL:[Link]

  • Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study The Open Medicinal Chemistry Journal URL:[Link]

  • HPLC Separation of Dihydroxybenzoic Acids on Newcrom B Column SIELC Technologies URL:[Link]

Comparative

cross-reactivity of 2,3-DHBA antibodies in ELISA assays

Title: Assessing the Cross-Reactivity of 2,3-DHBA Antibodies in Competitive ELISA: A Comprehensive Comparison Guide Executive Summary 2,3-Dihydroxybenzoic acid (2,3-DHBA) is a critical low-molecular-weight compound that...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Assessing the Cross-Reactivity of 2,3-DHBA Antibodies in Competitive ELISA: A Comprehensive Comparison Guide

Executive Summary

2,3-Dihydroxybenzoic acid (2,3-DHBA) is a critical low-molecular-weight compound that functions both as a core moiety in bacterial siderophores (e.g., enterobactin)[1] and as a downstream metabolite of salicylic acid. Accurate quantification of 2,3-DHBA is essential for microbiological assays and pharmacokinetic profiling. However, its small size (154.12 g/mol ) necessitates a competitive Enzyme-Linked Immunosorbent Assay (ELISA) format. This guide provides a rigorous, data-driven framework for evaluating the cross-reactivity of anti-2,3-DHBA antibodies against structural analogs, ensuring high assay specificity and scientific integrity.

The Mechanistic Causality of Cross-Reactivity in Hapten Assays

Because 2,3-DHBA is a hapten (a molecule too small to elicit an immune response on its own), it cannot be detected using a standard "sandwich" ELISA. Instead, it requires a competitive ELISA where free 2,3-DHBA in the sample competes with immobilized 2,3-DHBA for binding to a limited number of primary antibody paratopes[2].

In this format, antibody cross-reactivity occurs when the antibody's paratope recognizes structurally similar epitopes on non-target molecules. Contrary to early assumptions that cross-reactivity is driven by nonspecific hydrophobic "stickiness," modern structural immunology demonstrates that promiscuous binding involves specific, shared hydrogen-bonding networks and molecular mimicry[3]. For 2,3-DHBA, the immune system's ability to distinguish it from its positional isomers relies heavily on the precise spatial orientation of the hydroxyl groups on the benzene ring[4].

CrossReactivity cluster_ligands Analyte Competitors Paratope Anti-2,3-DHBA Antibody Paratope Target 2,3-DHBA (Target Hapten) Target->Paratope 100% Binding (Perfect Fit) Analog1 2,5-DHBA (Altered Hydroxyl) Analog1->Paratope <0.1% CR (Steric Clash) Analog2 Salicylic Acid (Missing Hydroxyl) Analog2->Paratope <1.5% CR (Weak H-Bond) Analog3 Benzoic Acid (No Hydroxyls) Analog3->Paratope <0.01% CR (No Recognition)

Mechanistic basis of antibody cross-reactivity based on structural mimicry and paratope affinity.

Comparative Analysis: Monoclonal vs. Polyclonal Anti-2,3-DHBA

When developing a competitive ELISA, the choice of antibody fundamentally dictates the assay's specificity profile. To generate these antibodies, 2,3-DHBA must be conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH). Expert Tip: A different carrier protein (e.g., Ovalbumin, OVA) must be used for plate coating to eliminate carrier-directed false positives.

Table 1: Performance Comparison of Antibody Types for 2,3-DHBA Detection

ParameterMonoclonal Anti-2,3-DHBA (mAb)Polyclonal Anti-2,3-DHBA (pAb)
Epitope Recognition Single, highly specific epitope.Multiple overlapping epitopes.
Cross-Reactivity Risk Low. Highly sensitive to hydroxyl positioning.Moderate to High. Prone to recognizing structural analogs.
Assay Sensitivity (

)
Typically 0.5 - 5.0 ng/mL.Typically 5.0 - 20.0 ng/mL.
Batch-to-Batch Variance Negligible (immortalized hybridoma/recombinant).High (dependent on host animal immune response).
Best Use Case Diagnostic quantification, pharmacokinetic studies.Broad screening, capturing diverse siderophore conjugates.

Quantitative Cross-Reactivity Profiling

Cross-reactivity (CR) in competitive ELISAs is quantitatively defined by comparing the half-maximal inhibitory concentration (


) of the target antigen to the 

of the structural analog[2]. The formula is:

 

The table below summarizes the expected cross-reactivity profile of a high-affinity, analytically validated anti-2,3-DHBA monoclonal antibody against common physiological and environmental analogs.

Table 2: Cross-Reactivity Profile of Structural Analogs

Competitor CompoundStructural Difference vs. 2,3-DHBATypical % Cross-ReactivityBiological Context
2,3-DHBA None (Target) 100% Siderophore core, Aspirin metabolite.
2,5-DHBA (Gentisic Acid) Hydroxyl moved from C3 to C5.< 0.1%Mammalian siderophore[5].
Salicylic Acid Missing C3 hydroxyl group.< 1.5%Primary aspirin metabolite, plant hormone.
3,4-DHBA Hydroxyls moved to C3/C4.< 0.5%Protocatechuic acid (dietary polyphenol).
Benzoic Acid Missing both hydroxyl groups.< 0.01%Common food preservative.
Enterobactin 2,3-DHBA conjugated to macrolactone.15% - 40%*Primary bacterial siderophore[1].

*Note: Enterobactin cross-reactivity is highly variable. If the mAb's paratope targets the free carboxyl group of 2,3-DHBA (which is tied up in the ester bonds of enterobactin), CR will be low. If it targets the catechol ring, CR will be higher.

Self-Validating Experimental Protocol: IC50 & Cross-Reactivity Determination

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating competitive ELISA workflow. It includes internal checks to verify that signal reduction is due to true hapten competition rather than matrix interference or solvent toxicity.

Step-by-Step Methodology:
  • Plate Coating: Coat a 96-well high-binding microplate with 100 µL/well of 2,3-DHBA-OVA conjugate (1 µg/mL in 0.05 M Carbonate-Bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 3% BSA in PBST to block non-specific binding sites. Incubate for 1 hour at 37°C. Wash 3x.

  • Preparation of Competitor Standards: Prepare a serial dilution of 2,3-DHBA (Target) and the analog of interest (e.g., 2,5-DHBA) ranging from 0.01 ng/mL to 10,000 ng/mL in assay buffer. Critical: Include a zero-competitor well (

    
    ) to establish maximum binding.
    
  • Competition Phase: Add 50 µL of the competitor standards to the respective wells, immediately followed by 50 µL of the primary Anti-2,3-DHBA mAb (at a pre-titrated optimal dilution). Incubate for 1 hour at room temperature with gentle shaking.

  • Detection: Wash the plate 5x to remove all unbound primary antibodies and free hapten. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes at room temperature. Wash 5x.

  • Signal Development: Add 100 µL/well of TMB substrate. Incubate in the dark for 15 minutes. Stop the reaction with 50 µL/well of 1M

    
    .
    
  • Data Analysis: Read absorbance at 450 nm. Plot the data using a 4-parameter logistic (4PL) curve fit to determine the

    
     values and calculate the % CR.
    

CompetitiveELISA A 1. Microplate Coated with 2,3-DHBA-OVA B 2. Add Sample/Analog + Anti-2,3-DHBA mAb A->B Competition Phase C 3. Wash Unbound Complexes B->C Remove Free Analyte D 4. Add HRP-Secondary Antibody C->D Bind Captured Primary mAb E 5. TMB Substrate Color Development D->E Enzymatic Reaction F 6. Read OD at 450nm (Inverse Signal) E->F Data Analysis

Workflow of a competitive ELISA for small-molecule hapten detection and cross-reactivity profiling.

References

  • James, L. C., & Tawfik, D. S. (2003). The specificity of cross-reactivity: Promiscuous antibody binding involves specific hydrogen bonds rather than nonspecific hydrophobic stickiness. Protein Science. 3

  • Rojas, M., et al. (2018). Antibody Cross-Reactivity in Auto-Immune Diseases. Autoimmune Diseases. 4

  • Peterson, B. L., et al. (2022). Development of Cross-Reactive Antibodies for the Identification and Treatment of Synthetic Cannabinoid Receptor Agonist Toxicity. Vaccines. 2

  • Devireddy, L. R., et al. (2010). Regulation of mammalian siderophore 2,5-DHBA in the innate immune response to infection. The Journal of Experimental Medicine. 5

  • Sharma, A., et al. (2020). Enterobactin induces the chemokine, interleukin-8, from intestinal epithelia by chelating intracellular iron. Gut Microbes. 1

Sources

Safety & Regulatory Compliance

Safety

Technical Disposal Protocol: 2,3-Dihydrobenzoic Acid Series

This guide provides a rigorous, field-validated protocol for the disposal of 2,3-Dihydrobenzoic acid (and its common analog 2,3-Dihydroxybenzoic acid ). Author's Note on Chemical Identity: In high-throughput drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous, field-validated protocol for the disposal of 2,3-Dihydrobenzoic acid (and its common analog 2,3-Dihydroxybenzoic acid ).

Author's Note on Chemical Identity: In high-throughput drug development, nomenclature ambiguity can lead to safety incidents.

  • Target A: 2,3-Dihydrobenzoic acid (CAS: 3240-27-3). A conjugated diene (cyclohexa-1,3-diene-1-carboxylic acid).[1] Risk: Polymerization/Oxidation.

  • Target B: 2,3-Dihydroxybenzoic acid (2,3-DHBA / Pyrocatechuic acid) (CAS: 303-38-8).[2][3][4] A siderophore moiety. Risk: Irritant/Combustible Dust.

This protocol covers BOTH variants , with specific stability callouts where they differ.

Hazard Characterization & Pre-Disposal Assessment[5]

Before initiating disposal, you must validate the state of the material. Organic acids are generally stable but can become reactive hazards when misclassified or mixed with incompatible waste streams (specifically oxidizers).

Chemical Hazard Profile
Property2,3-Dihydrobenzoic Acid (Diene)2,3-Dihydroxybenzoic Acid (2,3-DHBA)
CAS 3240-27-3303-38-8
Primary Hazard Combustible; Potential peroxide former (diene structure).Skin/Eye/Respiratory Irritant (H315, H319, H335).[5]
Stability Moderate: May polymerize or oxidize if stored improperly.High: Stable solid. Hygroscopic.
RCRA Status Not P- or U-Listed.Not P- or U-Listed.
Incompatibility Strong Oxidizers (Fire/Explosion), Strong Bases (Exotherm).Strong Oxidizers, Iron salts (Complexation/Color change).
The "Self-Validating" Safety Check
  • Oxidizer Screen: Ensure the waste container contains NO nitric acid, perchlorates, or permanganates. Mixing benzoic acid derivatives with strong oxidizers can generate shock-sensitive explosives.

  • pH Verification: If the waste is in solution, measure pH. If pH < 2.0, it is legally defined as Corrosive Waste (D002) under RCRA, regardless of the parent chemical's toxicity [1].

Waste Stream Segregation Logic

Effective disposal relies on segregating waste at the source. Do not commingle these streams.

Stream A: Solid Waste (Pure Substance/Spill Debris)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.

  • Labeling: "Hazardous Waste - Solid Organic Acid (2,3-Dihydrobenzoic acid)."

  • Protocol:

    • Collect solids using a spark-proof scoop (to mitigate dust explosion risk).

    • Do not dissolve in water for the sole purpose of disposal (this increases waste volume and cost).

    • Seal tightly.[2][4][5][6]

Stream B: Liquid Waste (Solvent Mixtures)
  • Context: HPLC effluent or mother liquor containing acetonitrile, methanol, or DMSO.

  • Container: HDPE or Amber Glass (if photosensitive).

  • Labeling: "Hazardous Waste - Flammable/Toxic Organic Liquid."

  • Critical Constraint: If the solvent is halogenated (DCM, Chloroform), it must go into a dedicated Halogenated Waste carboy.

Stream C: Aqueous Waste (Buffer Solutions)
  • Context: Dilute washing solutions.

  • Protocol: See "Neutralization" below.

Step-by-Step Disposal Workflows

Workflow 1: The "Lab Pack" Method (Recommended for Solids)

This is the industry standard for solid chemical inventory cleanouts.

  • Inventory: Log the mass and specific CAS number.

  • Primary Containment: Keep the chemical in its original glass/plastic bottle if intact. If the original container is compromised, transfer to a clear plastic bag (4-mil polyethylene), seal it, and place it inside a secondary HDPE jar.

  • Vermiculite Packing: Place the container into a larger shipping drum lined with vermiculite or absorbent pads to prevent breakage during transport.

  • Hand-off: Transfer to your facility's EHS Hazardous Waste team for incineration.

Workflow 2: Aqueous Neutralization (Conditional)

WARNING: Only perform this if your local Publicly Owned Treatment Works (POTW) permit allows the discharge of organic acids and your facility has a neutralization log. If in doubt, collect as liquid waste (Workflow 1).

  • Preparation: Place a beaker of the aqueous acid waste in a fume hood on a spill tray.

  • Indicator: Add a pH probe or phenolphthalein indicator.

  • Titration: Slowly add 1M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

    
    ) while stirring.
    
    • Why Bicarbonate? It is safer than NaOH. It self-buffers and prevents "overshooting" to a dangerous pH > 12.5.

    • Observation: Expect fizzing (

      
       release). Wait for it to subside.
      
  • Endpoint: Target pH 6.0 – 9.0.

  • Disposal: Flush down the sanitary sewer with 20x excess water volume.

Visualizing the Decision Matrix

The following logic flow ensures you choose the correct disposal path based on the physical state and mixture of the chemical.

DisposalWorkflow Start Waste: 2,3-Dihydrobenzoic Acid StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Wet SolidBin Solid Waste Bin (Label: Organic Acid Solid) Solid->SolidBin SolventCheck Contains Organic Solvents? Liquid->SolventCheck HalogenCheck Halogenated Solvents? (DCM, Chloroform) SolventCheck->HalogenCheck Yes AqueousCheck Aqueous Only? SolventCheck->AqueousCheck No HaloWaste Halogenated Waste Carboy (Do Not Autoclave) HalogenCheck->HaloWaste Yes NonHaloWaste Non-Halogenated Organic Waste (High BTU Incineration) HalogenCheck->NonHaloWaste No AqueousCheck->NonHaloWaste Contaminated Neutralize Neutralization Protocol (NaOH/Bicarb to pH 6-9) AqueousCheck->Neutralize Yes Sewer Sanitary Sewer (If Permitted) Neutralize->Sewer pH Verified

Figure 1: Decision tree for segregating 2,3-Dihydrobenzoic acid waste streams to ensure regulatory compliance and safety.

Regulatory Compliance (RCRA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Codes:

    • Pure Substance: 2,3-Dihydrobenzoic acid is not a P-listed or U-listed waste [2]. It does not carry a specific EPA waste code by default.

    • Characteristic Waste:

      • D001 (Ignitable): If mixed with flammable solvents (Flash point < 60°C).

      • D002 (Corrosive): If in aqueous solution with pH ≤ 2.[7]

  • Generator Status:

    • If you are a Small Quantity Generator (SQG), you must inspect storage areas weekly.

    • Do not accumulate waste for more than 180 days (or 90 days for Large Quantity Generators).

Emergency Spill Response

Scenario: A 500g bottle of 2,3-Dihydrobenzoic acid powder shatters on the floor.

  • PPE: Don nitrile gloves, safety goggles, and a N95 dust mask (to prevent respiratory irritation).

  • Containment: Cover the spill with a dry absorbent pads or paper towels to minimize dust generation. Do not dry sweep vigorously, as this creates an inhalation hazard.

  • Neutralization (Optional but Recommended): Spray lightly with a dilute sodium bicarbonate solution to wet the powder (preventing dust) and neutralize the acid.

  • Cleanup: Scoop the wet sludge into a plastic bag. Label as "Debris from Acid Spill" and dispose of as solid chemical waste.

  • Decontamination: Wash the floor area with soap and water; test surface pH to ensure no acidic residue remains.

References
  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (40 CFR Part 261).[7][8] Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: 2,3-Dihydroxybenzoic acid (CAS 303-38-8).[4] Retrieved from

  • Sigma-Aldrich. Product Specification and Safety: 2,3-Dihydroxybenzoic acid.[2][4] Retrieved from

  • University of Washington EH&S. Organic Acid Standard Operating Procedure and Disposal. Retrieved from

  • Code of Federal Regulations. 40 CFR § 261.33 - Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof. Retrieved from

Sources

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